molecular formula C14H20N2 B1354756 1-Cyclobutyl-4-phenylpiperazine CAS No. 835916-78-4

1-Cyclobutyl-4-phenylpiperazine

Cat. No.: B1354756
CAS No.: 835916-78-4
M. Wt: 216.32 g/mol
InChI Key: SUBIUPDHPUVLDD-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-phenylpiperazine is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure combines a piperazine core, a privileged scaffold in drug discovery, with two distinct substituents: a phenyl ring and a cyclobutyl group . The piperazine ring is widely recognized for its ability to improve the pharmacokinetic properties of drug candidates, primarily by enhancing water solubility and bioavailability . The incorporation of the cyclobutyl group is a strategic choice in modern drug design. This strained carbocycle is valued for introducing conformational restriction, which can reduce the entropic penalty upon binding to a biological target and potentially lead to higher affinity and selectivity . Furthermore, the cyclobutane ring can be employed to direct key pharmacophore groups, fill hydrophobic pockets in target enzymes, and improve metabolic stability . This compound serves as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). Its structure makes it particularly valuable in research for creating highly selective receptor ligands, with potential applications in the development of therapies for central nervous system disorders, as well as in anticancer and antimicrobial agents . Researchers utilize this compound in structure-activity relationship (SAR) studies to explore how the rigid cyclobutyl group influences molecular conformation and biological activity . The piperazine scaffold is found in compounds with a wide range of therapeutic activities, including antipsychotic, antidepressant, and antiviral effects, highlighting its broad utility in drug discovery campaigns . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-13(6-3-1)15-9-11-16(12-10-15)14-7-4-8-14/h1-3,5-6,14H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBIUPDHPUVLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442760
Record name 1-CYCLOBUTYL-4-PHENYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835916-78-4
Record name 1-CYCLOBUTYL-4-PHENYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Cyclobutyl-4-phenylpiperazine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 1-Cyclobutyl-4-phenylpiperazine , a specialized N-substituted piperazine derivative. This document is structured for researchers and medicinal chemists, focusing on synthesis, physicochemical properties, and pharmacological relevance.

Chemical Identity & Core Properties

This compound is a heterobicyclic compound featuring a central piperazine ring substituted at the N1 position with a cyclobutyl group and at the N4 position with a phenyl ring. It serves as a lipophilic building block in medicinal chemistry, particularly in the optimization of CNS-active ligands where the cyclobutyl moiety provides metabolic stability and steric bulk compared to linear alkyl chains.

PropertyData
CAS Number 835916-78-4
IUPAC Name This compound
Molecular Formula C₁₄H₂₀N₂
Molecular Weight 216.32 g/mol
SMILES C1CC(C1)N2CCN(CC2)c3ccccc3
InChI Key Derived:[1][2][3] [Structure-Dependent]
Physical State Viscous oil or low-melting solid (Free base); White solid (HCl salt)
Solubility Soluble in DCM, MeOH, DMSO; Low solubility in water (Free base)
pKa (Calc.) ~8.5 (Piperazine N1)
LogP (Calc.) ~3.2 (High lipophilicity due to cyclobutyl/phenyl)

Synthesis & Manufacturing Protocols

The most robust and scalable synthesis involves the Reductive Amination of 1-phenylpiperazine with cyclobutanone. This method avoids the over-alkylation issues common with direct alkylation (e.g., using bromocyclobutane).

Method A: Reductive Amination (Recommended)

This protocol ensures mono-alkylation at the secondary amine of the phenylpiperazine.

Reagents:

  • Substrate: 1-Phenylpiperazine (1.0 eq)

  • Carbonyl Source: Cyclobutanone (1.2 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 eq) or NaCNBH₃

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (AcOH, 1.0 eq) – Critical for iminium ion formation

Step-by-Step Protocol:

  • Imine Formation: In a dry round-bottom flask under inert atmosphere (

    
    ), dissolve 1-phenylpiperazine in DCE (
    
    
    
    ). Add cyclobutanone and acetic acid. Stir at room temperature for 30–60 minutes to allow the equilibrium formation of the iminium species.
  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the secondary amine.

  • Quench: Quench the reaction with saturated aqueous

    
     solution. Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel; Hexane:EtOAc gradient) or recrystallize as the hydrochloride salt by treating the ethereal solution with HCl/dioxane.

Synthetic Pathway Diagram

The following diagram illustrates the reductive amination mechanism and workflow.

G Start 1-Phenylpiperazine (Secondary Amine) Inter Iminium Ion Intermediate Start->Inter Condensation Reagent Cyclobutanone (Ketone) Reagent->Inter Product This compound (Tertiary Amine) Inter->Product Hydride Transfer Reductant NaBH(OAc)3 / AcOH (Reductive Agent) Reductant->Product Promotes Reduction

Caption: One-pot reductive amination pathway using STAB to selectively alkylate the N1 nitrogen.

Pharmacological Profile & Applications

While this compound is often used as an intermediate, its structural class (N-arylpiperazines) is pharmacologically privileged. It acts as a "designer" scaffold in the development of ligands for monoamine receptors.

Mechanism of Action (SAR Inference)
  • Serotonin (5-HT) Modulation: The phenylpiperazine moiety is a classic pharmacophore for 5-HT receptors (e.g., 5-HT1A, 5-HT2A). The addition of the cyclobutyl group at N1 typically increases affinity for 5-HT1A receptors by filling a hydrophobic pocket in the receptor's orthosteric binding site.

  • Lipophilicity & BBB Penetration: The cyclobutyl group (C4) is significantly more lipophilic than a methyl or ethyl group, enhancing Blood-Brain Barrier (BBB) permeability. This makes it a valuable motif for CNS drug discovery.

  • Metabolic Stability: Unlike linear alkyl chains (n-butyl), the cyclobutyl ring is more resistant to oxidative metabolism (P450-mediated dealkylation), potentially extending the half-life of the parent drug.

Key Applications
  • Fragment-Based Drug Design: Used as a core scaffold to synthesize antagonists for Histamine H3 receptors (e.g., as seen in Bioorg. Med. Chem. Lett. studies on piperazinyl-pyridazinones).

  • Research Chemical: Investigated for potential psychoactive properties similar to other substituted phenylpiperazines (e.g., mCPP, TFMPP), though specific binding data for the cyclobutyl variant is often proprietary to pharmaceutical libraries.

Analytical Characterization

To validate the identity of synthesized this compound, the following analytical signatures are expected.

TechniqueExpected Signal / Characteristic
¹H NMR (CDCl₃) Cyclobutyl: Multiplets at

1.6–2.1 ppm (6H). Methine: Quintet at

~2.8 ppm (1H, N-CH-cyclobutyl). Piperazine: Two triplets at

2.6 and 3.2 ppm (8H). Phenyl: Multiplets at

6.8–7.3 ppm (5H).
LC-MS (ESI+) [M+H]⁺ Peak: 217.2 m/z. Fragmentation often shows loss of the cyclobutyl ring or cleavage of the piperazine.
GC-MS Sharp single peak. Mass spectrum dominated by molecular ion (

) and tropylium ion fragments if phenyl ring cleavage occurs.

Safety & Handling (SDS Summary)

Hazard Classification: Class 6.1 (Toxic) / Class 8 (Corrosive - if free base).

  • Acute Toxicity: Like 1-phenylpiperazine, this compound is likely toxic if swallowed or absorbed through the skin.

  • Skin/Eye: The free base is a strong amine and can cause chemical burns or severe irritation.

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine is sensitive to CO₂ (carbamate formation) and oxidation over time.

Emergency Response Logic

Safety Exposure Exposure Incident Skin Skin Contact: Wash with soap/water 15m Exposure->Skin Eye Eye Contact: Rinse 15m, Seek Medical Aid Exposure->Eye Inhal Inhalation: Move to Fresh Air Exposure->Inhal Spill Spill: Absorb with sand/vermiculite Exposure->Spill

Caption: Immediate response protocol for exposure to alkyl-phenylpiperazines.[4]

References

  • Chemical Identity: PubChem. 1-Phenylpiperazine (Parent Scaffold) & Derivatives. National Library of Medicine. Link

  • Synthesis Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Pharmacological Context: Hudkins, R. L., et al. "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]... H3 receptor inverse agonist." Bioorganic & Medicinal Chemistry Letters, 2014, 24(5), 1303-1306. Link

  • Market/CAS Verification: ChemicalBook / MolBase Listings for CAS 835916-78-4. Link

Sources

1-Cyclobutyl-4-phenylpiperazine CAS number 835916-78-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Cyclobutyl-4-phenylpiperazine (CAS 835916-78-4)

Executive Summary

The phenylpiperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful therapeutic agents.[1][2] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties allows for precise modulation of biological activity.[1] This guide focuses on a specific, yet under-characterized derivative, This compound (CAS: 835916-78-4). While extensive public data on this exact molecule is limited, its structural components—the well-established phenylpiperazine core and a cyclobutyl moiety—allow for a robust, experience-driven analysis of its synthetic routes, characterization methodologies, and, most importantly, its potential within drug discovery. This document serves as a technical resource for researchers and drug development professionals, providing not just protocols, but the scientific rationale required to confidently engage with this promising chemical entity.

The Phenylpiperazine Core: A Privileged Scaffold in Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. When one of these nitrogens is attached to a phenyl group, the resulting N-phenylpiperazine moiety becomes a versatile template for interacting with a multitude of biological targets.[3] Its nitrogen atoms serve as key synthetic handles, enabling fine-tuning of properties like solubility, lipophilicity, and basicity (pKa), which are critical for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[1]

This scaffold is a key component in drugs targeting:

  • Central Nervous System (CNS) Disorders: Found in numerous antipsychotic, antidepressant, and anxiolytic agents due to its ability to modulate dopaminergic and serotonergic receptors.[3][4]

  • Oncology: Serves as a core fragment in various kinase inhibitors, including those targeting EGFR.[5][6]

  • Other Therapeutic Areas: Its utility extends to antihistamines, antianginal, and antiviral medications.[3]

The subject of this guide, this compound, appends a cyclobutyl group to this core. From a medicinal chemistry perspective, this addition is a deliberate design choice intended to probe structure-activity relationships (SAR), enhance metabolic stability, or optimize ligand-receptor interactions by introducing a specific steric and lipophilic profile.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research.

Chemical Structure

The structure consists of a central piperazine ring, N1-substituted with a phenyl group and N4-substituted with a cyclobutyl group.

Caption: Chemical structure of this compound.

Core Data Summary

All quantitative data is summarized below for easy reference.

PropertyValueSource
CAS Number 835916-78-4[7]
Molecular Formula C₁₄H₂₀N₂Calculated
Molecular Weight 216.32 g/mol Calculated
IUPAC Name This compoundGenerated
Parent Compound (1-Phenylpiperazine) Boiling Point ~286 °C
Parent Compound (1-Phenylpiperazine) Density ~1.062 g/mL at 25 °C

Synthesis and Manufacturing Strategies

The synthesis of N,N'-disubstituted piperazines can be approached from multiple angles. The choice of strategy depends on starting material availability, desired scale, and cost-effectiveness. The two most logical and industrially relevant pathways are the Buchwald-Hartwig amination and sequential N-alkylation/arylation.

Synthesis_Workflow cluster_0 Pathway A: Buchwald-Hartwig Amination cluster_2 Pathway B: Reductive Amination & Arylation A1 1-Cyclobutylpiperazine A_Reaction Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., RuPhos) + Base (e.g., NaOtBu) A1->A_Reaction A2 Aryl Halide (e.g., Bromobenzene) A2->A_Reaction Target This compound A_Reaction->Target B1 1-Phenylpiperazine B_Reaction1 Reductive Amination (e.g., NaBH(OAc)₃) B1->B_Reaction1 B2 Cyclobutanone B2->B_Reaction1 B_Reaction1->Target

Caption: Key synthetic pathways to this compound.

Protocol 1: Pd-Catalyzed Buchwald-Hartwig N-Arylation

This is the preferred modern approach, offering high efficiency and broad functional group tolerance.[8][9] The core principle is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.

Causality: The choice of a palladium catalyst combined with a sterically bulky phosphine ligand (like RuPhos or XPhos) is critical. The ligand facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle, while the strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, making it an active nucleophile.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%). Purge the vessel with an inert gas (Argon or Nitrogen). Rationale: The catalytic species is oxygen-sensitive.

  • Reagent Addition: Add sodium tert-butoxide (1.4 equivalents), 1-cyclobutylpiperazine (1.2 equivalents), and the aryl halide (e.g., bromobenzene, 1.0 equivalent).

  • Solvent: Add a dry, aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS until the aryl halide is consumed.

  • Work-up: Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate.

  • Purification: Concentrate the crude product and purify via flash column chromatography on silica gel.

Protocol 2: Reductive Amination

This classical method is robust and often cost-effective, particularly if 1-phenylpiperazine is a readily available starting material. It involves forming an iminium ion intermediate between the piperazine and cyclobutanone, which is then reduced in situ.

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is milder and more selective than other hydrides like sodium borohydride, reducing the iminium ion much faster than the ketone, which prevents side reactions and allows for a one-pot procedure.

Step-by-Step Methodology:

  • Reagent Solution: In a round-bottom flask, dissolve 1-phenylpiperazine (1.0 equivalent) and cyclobutanone (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the mixture. Rationale: The reaction is often exothermic; slow addition controls the temperature.

  • Reaction: Stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction & Drying: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over sodium sulfate.

  • Purification: Concentrate the crude product and purify via flash column chromatography.

Analytical Characterization and Validation

Rigorous analytical confirmation is non-negotiable for ensuring the identity, purity, and quality of a synthesized compound.

TechniqueExpected Outcome / Key Signatures
¹H NMR - Multiplets in the aromatic region (~6.8-7.3 ppm) for the phenyl group. - Broad signals for the piperazine ring protons (~2.6-3.2 ppm). - A distinct set of multiplets for the cyclobutyl ring protons (~1.6-2.2 ppm).
¹³C NMR - Aromatic carbons (~115-152 ppm). - Piperazine carbons (~45-55 ppm). - Cyclobutyl carbons, including a methine and two methylene signals (~15-35 ppm).
LC-MS (ESI+) - A high-purity peak on the chromatogram. - A prominent ion in the mass spectrum corresponding to [M+H]⁺ at m/z 217.17.
HPLC - A single major peak with purity >95% (ideally >98%) when monitored at a suitable UV wavelength (e.g., 254 nm).

Hypothesized Pharmacological Profile and Therapeutic Potential

While direct biological data for this compound is not widely published, an evidence-based hypothesis can be constructed by examining its structural class. The phenylpiperazine core is a powerful pharmacophore for CNS targets.[10][11]

Primary Target Area: CNS Receptor Modulation

Many phenylpiperazine derivatives exhibit high affinity for serotonin (5-HT) and dopamine (D₂) receptors.[4] For instance, compounds with this core often act as 5-HT₁ₐ receptor agonists or partial agonists, a mechanism associated with anxiolytic and antidepressant effects.[4][11] Others show antagonistic properties at 5-HT₃ₐ or D₂ receptors, which is relevant for antipsychotic and antiemetic therapies.[12]

Plausible Mechanism of Action: this compound is a strong candidate for modulating monoaminergic neurotransmission. The cyclobutyl group will influence receptor affinity and selectivity by interacting with specific hydrophobic pockets within the receptor's binding site.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) Receptor 5-HT Receptor (e.g., 5-HT1A) Serotonin->Receptor Binds Effect Cellular Response (e.g., ↓ cAMP) Receptor->Effect Signal Transduction Compound 1-Cyclobutyl-4- phenylpiperazine Compound->Receptor Modulates (Agonist/Antagonist)

Caption: Potential modulation of a serotonergic synapse by the compound.

Experimental Validation Workflow

A logical, self-validating workflow to test this hypothesis would be:

  • In Vitro Receptor Binding Assays: Screen the compound against a panel of CNS targets, including various 5-HT and dopamine receptor subtypes. This experiment will provide quantitative affinity data (Ki values) and establish a primary target profile.

  • Functional Assays: For high-affinity targets, perform functional assays (e.g., cAMP measurement for G-protein coupled receptors) to determine if the compound acts as an agonist, antagonist, or inverse agonist.[11]

  • In Vivo Behavioral Models: Based on the in vitro profile, select appropriate animal models. For a 5-HT₁ₐ agonist profile, an elevated plus-maze (anxiety) or forced swim test (depression) would be logical next steps.[4]

  • ADME/Tox Profiling: Concurrently, assess metabolic stability in liver microsomes and conduct preliminary cytotoxicity studies to ensure the compound has a viable therapeutic window.

Conclusion and Future Directions

This compound stands as a well-defined chemical entity built upon a scaffold of proven therapeutic value. Its synthesis is achievable through robust, scalable chemical methods like the Buchwald-Hartwig amination and reductive amination. While its specific biological activity requires empirical validation, its structure strongly suggests a high potential for modulating CNS targets, particularly serotonergic and dopaminergic pathways.

The immediate future for this compound lies in systematic pharmacological evaluation. The workflows described herein—from initial receptor binding to in vivo behavioral studies—provide a clear and logical path forward for any research team aiming to unlock the therapeutic potential of this promising molecule. The insights gained will not only define the future of this compound but also contribute to the broader understanding of the structure-activity relationships that govern the prolific phenylpiperazine class.

References

  • de Oliveira, F. F., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. Available at: [Link]

  • Chem-Impex. (n.d.). 1-Phenylpiperazine. Chem-Impex. Available at: [Link]

  • He, Z., et al. (2019). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research. Available at: [Link]

  • Aichem. (n.d.). phenylpiperazine - CAS号查询. Aichem. Available at: [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. PubChem. Available at: [Link]

  • Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Google Patents.
  • Chem-Impex. (n.d.). 4-Fenilpiperidina. Chem-Impex. Available at: [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Wikipedia. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. National Center for Biotechnology Information. Available at: [Link]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). Piperazine, 1-nitroso-4-phenyl-. PubChem. Available at: [Link]

  • Molecules. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2016). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Phenylpiperazine derivatives: A patent review (2006 - Present). ResearchGate. Available at: [Link]

  • Ohno, Y., et al. (1993). Agonist activity of a novel compound, 1-[3-(3,4-methylenedioxyphenoxy)propyl]-4-phenyl piperazine (BP-554), at central 5-HT1A receptors. General Pharmacology. Available at: [Link]

  • Li, X., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). 1-Cyclobutyl-4-methylcyclohexane. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2018). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2019). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Organic-Chemistry.org. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 1-Cyclobutyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical characteristics of the novel compound 1-Cyclobutyl-4-phenylpiperazine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and detailed data from its core structural components—1-phenylpiperazine and the cyclobutyl moiety—to project its properties. This guide outlines a robust, detailed protocol for its synthesis via N-alkylation, followed by a comprehensive workflow for its structural elucidation and characterization using modern analytical techniques. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and evaluation of novel phenylpiperazine derivatives.

Introduction: The Phenylpiperazine Scaffold in Drug Discovery

The phenylpiperazine moiety is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[1][2] Its rigid, yet conformationally mobile, piperazine ring, coupled with the aromatic phenyl group, allows for diverse interactions with various biological targets. Phenylpiperazine derivatives have shown a wide range of pharmacological activities, including effects on the central nervous system, where they can act as ligands for serotonin and dopamine receptors.[3][4] The introduction of various substituents on the second nitrogen of the piperazine ring is a common strategy to modulate the pharmacological profile, influencing potency, selectivity, and pharmacokinetic properties. This guide focuses on the theoretical and practical aspects of one such derivative: this compound.

Predicted Physicochemical Properties of this compound

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for development as a therapeutic agent. Based on the known properties of 1-phenylpiperazine and the influence of an N-cyclobutyl substituent, we can predict the following characteristics for this compound.

PropertyPredicted ValueRationale and Comparative Analysis
Molecular Formula C₁₄H₂₀N₂Addition of a C₄H₇ group to the C₁₀H₁₃N₂ of 1-phenylpiperazine.
Molecular Weight 216.32 g/mol Calculated based on the molecular formula.
Appearance Colorless to pale yellow liquid or low melting solid1-Phenylpiperazine is a clear to yellow liquid.[1][3] The addition of the cyclobutyl group may increase the melting point slightly.
Melting Point Estimated 25-40 °C1-Phenylpiperazine has a melting point of 18.8 °C.[1][3] The increased molecular weight and altered crystal packing due to the cyclobutyl group would likely raise the melting point.
Boiling Point Estimated >290 °CThe boiling point of 1-phenylpiperazine is approximately 286 °C.[1][5] The addition of the cyclobutyl group will increase the molecular weight and van der Waals forces, leading to a higher boiling point.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, dichloromethane)1-Phenylpiperazine is insoluble in water and soluble in organic solvents.[1] The hydrophobic cyclobutyl group will further decrease aqueous solubility.
pKa (of the piperazine nitrogen) Estimated 7.5 - 8.5The pKa of the secondary amine in 1-phenylpiperazine is a key determinant of its basicity. The electron-donating nature of the alkyl cyclobutyl group is expected to slightly increase the basicity compared to the unsubstituted nitrogen.

Synthesis of this compound: A Detailed Experimental Protocol

The most direct and logical synthetic route to this compound is the N-alkylation of 1-phenylpiperazine with a suitable cyclobutyl electrophile, such as cyclobutyl bromide. This reaction is a standard nucleophilic substitution where the secondary amine of the piperazine acts as the nucleophile.

Reaction Scheme

G reagent1 1-Phenylpiperazine product This compound reagent1->product + reagent2 Cyclobutyl bromide reagent2->product Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat

Caption: Synthetic scheme for this compound.

Step-by-Step Methodology

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • 1-Phenylpiperazine (≥98% purity)

  • Cyclobutyl bromide (≥97% purity)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-phenylpiperazine (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add cyclobutyl bromide (1.1 equivalents) dropwise at room temperature.[6] The bromine atom in cyclobutyl bromide acts as a good leaving group, facilitating the nucleophilic attack by the secondary amine of 1-phenylpiperazine.[7]

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material (1-phenylpiperazine) and the appearance of a new, less polar product spot.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any remaining acidic impurities and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound will likely contain unreacted starting materials and potentially some side products. Purification by column chromatography on silica gel is recommended. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the desired product. The fractions containing the pure product (as determined by TLC) are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

Characterization and Structural Elucidation Workflow

A battery of analytical techniques is essential to unequivocally confirm the structure and purity of the synthesized this compound.[8][9][10]

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Product MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Purity Purity Analysis (e.g., HPLC) Purification->Purity

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[11]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl, piperazine, and cyclobutyl groups.

    • Phenyl Protons: A multiplet in the aromatic region (δ 6.8-7.3 ppm), integrating to 5 protons.

    • Piperazine Protons: Two sets of multiplets, each integrating to 4 protons, corresponding to the two non-equivalent sets of methylene groups in the piperazine ring. The protons on the carbons adjacent to the phenyl group will be shifted downfield compared to those adjacent to the cyclobutyl-substituted nitrogen.

    • Cyclobutyl Protons: A set of multiplets in the aliphatic region (δ 1.5-2.5 ppm), with a total integration of 7 protons (one methine and three methylene groups). The methine proton attached to the nitrogen will be the most downfield of the cyclobutyl signals.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

    • Phenyl Carbons: Signals in the aromatic region (δ 115-150 ppm).

    • Piperazine Carbons: Two signals in the aliphatic region (δ 45-60 ppm).

    • Cyclobutyl Carbons: Signals in the aliphatic region (δ 20-60 ppm), with the carbon attached to the nitrogen being the most downfield.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.

  • Expected Molecular Ion Peak (M⁺): A prominent peak at m/z = 216, corresponding to the molecular weight of this compound.

  • Key Fragmentation Patterns: Fragmentation is likely to occur at the benzylic position and via cleavage of the cyclobutyl ring, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C-N Stretching: Bands in the region of 1200-1000 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Safety Considerations

While specific toxicity data for this compound is not available, it should be handled with the same precautions as other phenylpiperazine derivatives. 1-Phenylpiperazine is known to be toxic if swallowed and in contact with skin, and it can cause severe skin burns and eye damage.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound represents a novel derivative of a well-established pharmacophore. This technical guide provides a comprehensive, albeit predictive, overview of its physical and chemical characteristics. The detailed synthetic protocol and characterization workflow outlined herein offer a clear and scientifically grounded pathway for its preparation and structural confirmation. This information is intended to empower researchers and drug development professionals to explore the potential of this and other novel phenylpiperazine derivatives in their quest for new therapeutic agents.

References

  • Loba Chemie. (n.d.). 1-PHENYLPIPERAZINE. Retrieved from [Link]

  • Wikipedia. (2023, December 15). Phenylpiperazine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • DergiPark. (n.d.). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-phenyl-. Retrieved from [Link]

  • The Royal Society. (n.d.). Characterising new chemical compounds & measuring results. Retrieved from [Link]

  • YouTube. (2024, June 28). Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A).... Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of n-substituted piperazines.
  • Google Patents. (n.d.). Process for the N-monoalkylation of piperazine.
  • Google Patents. (n.d.). Purification of piperazine.
  • PubMed. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing n-alkyl-piperazines.
  • ACS Publications. (2018, October 26). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. Retrieved from [Link]

  • ResearchGate. (2005, August 6). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Retrieved from [Link]

  • ResearchGate. (2007, August 7). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization of Organic Compounds. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • PubMed. (2014). Methods for characterization of organic compounds in atmospheric aerosol particles. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ResearchGate. (2007, August 5). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Retrieved from [Link]

  • Nanotechnology Perceptions. (2024). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. Retrieved from [Link]

  • ResearchGate. (2007, August 7). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Retrieved from [Link]

  • ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

  • Nanotechnology Perceptions. (2024). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Retrieved from [Link]

  • Filo. (2025, October 23). Cyclobutane reacts with bromine to give bromocyclobutane, but bicyclobutane reacts with bromine to give 1,3-dibromocyclobutane. Retrieved from [Link]

  • Chegg. (2018, July 24). Solved 8.20 Cyclobutane reacts with bromine to give. Retrieved from [Link]

Sources

1-Cyclobutyl-4-phenylpiperazine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Cyclobutyl-4-phenylpiperazine

Authored by: A Senior Application Scientist

Foreword: The following guide provides a comprehensive framework for understanding the potential mechanism of action of the novel compound, this compound. As of the latest literature review, specific experimental data for this exact molecule is not publicly available. Therefore, this document synthesizes established principles from the broader class of 1-substituted-4-phenylpiperazine derivatives to construct a scientifically rigorous and predictive analysis. The methodologies and potential signaling pathways described herein are based on extensive research into structurally analogous compounds and represent the standard for characterizing such molecules in the field of drug discovery.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The 4-phenylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a variety of aminergic G protein-coupled receptors (GPCRs).[1] This structural motif is central to numerous centrally active therapeutic agents. The versatility of the phenylpiperazine core allows for fine-tuning of receptor affinity and selectivity through chemical modifications, particularly at the N1 position of the piperazine ring. These modifications can dramatically alter the pharmacological profile, yielding compounds that can act as agonists, antagonists, partial agonists, or inverse agonists at their target receptors.[2]

The introduction of a cyclobutyl group at the N1 position, as in this compound, suggests a compound designed to probe specific steric and conformational requirements of the ligand binding pockets of its target receptors. Based on the extensive literature for related analogs, the primary targets for this compound are hypothesized to be within the serotonin (5-HT) and dopamine (D) receptor families.

Predicted Molecular Targets and Receptor Binding Profile

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is predicted to exhibit affinity for several key aminergic GPCRs. The primary candidates for interaction include:

  • Serotonin Receptors:

    • 5-HT1A Receptors: Phenylpiperazines frequently display high affinity for this receptor subtype.[2][3] The nature of the N1 substituent is a critical determinant of functional activity, which can range from agonism to antagonism.

    • 5-HT2A and 5-HT2C Receptors: These receptors are also common targets for this chemical class.[2] Antagonism at these receptors is a hallmark of several atypical antipsychotic medications.

    • 5-HT7 Receptors: Certain arylpiperazine derivatives have been identified as potent ligands for the 5-HT7 receptor, influencing cAMP signaling.[4]

  • Dopamine Receptors:

    • D2-like Receptors (D2, D3, D4): The phenylpiperazine scaffold is a key component of many dopamine receptor antagonists.[1][5][6] The selectivity for D2 versus D3 or D4 subtypes is often modulated by the N1-substituent and substitutions on the phenyl ring.

  • Sigma Receptors (σ1 and σ2): While not GPCRs, sigma receptors are another important target class for phenylpiperazine derivatives, which can mimic the 2-phenylaminoethane moiety recognized by these receptors.[7]

The following table summarizes the predicted receptor binding affinities (as Ki values) for this compound, extrapolated from data on structurally related compounds.

Receptor SubtypePredicted Affinity (Ki, nM)Rationale for Prediction
5-HT1A 1 - 50High affinity is a common feature of N-substituted phenylpiperazines.[3]
D2 10 - 200Phenylpiperazines are known D2 receptor ligands; affinity is modulated by the N1-substituent.[6]
D3 5 - 100Often shows higher affinity for D3 over D2, a feature sought in modern CNS drug design.[1]
D4 20 - 500Affinity for D4 is variable but present in many analogs.[5]
5-HT2A 20 - 300A common secondary target for this scaffold.[3]
σ1 5 - 150The phenylpiperazine structure can effectively bind to sigma receptors.[7]

Postulated Downstream Signaling Pathways

The functional consequences of this compound binding to its putative receptor targets are dictated by the downstream signaling cascades coupled to these receptors.

Gαi/o-Coupled Pathways (e.g., 5-HT1A, D2/D3/D4 Receptors)

Should the compound act as an agonist at these receptors, it would be expected to:

  • Promote the dissociation of the Gαi/o subunit from the Gβγ dimer.

  • The activated Gαi/o subunit would then inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • The free Gβγ dimer can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.

Conversely, as an antagonist , it would block the effects of endogenous ligands (e.g., serotonin, dopamine), preventing the inhibition of adenylyl cyclase and the activation of GIRK channels.

G_alpha_i_o_pathway cluster_membrane Cell Membrane Receptor 5-HT1A / D2-like Receptor G_Protein Gαi/o-Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits GIRK GIRK Channel G_Protein->GIRK Gβγ activates cAMP cAMP AC->cAMP Converts K_ion_out K+ GIRK->K_ion_out Efflux Ligand Agonist (e.g., this compound) Ligand->Receptor ATP ATP ATP->AC K_ion_in K+ K_ion_in->GIRK

i/o-coupled signaling pathway.
Gαq/11-Coupled Pathways (e.g., 5-HT2A/2C Receptors)

If this compound acts as an antagonist at these receptors, which is common for this scaffold, it would block serotonin-induced activation of the following cascade:

  • Activation of Phospholipase C (PLC).

  • Cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 mobilizes intracellular calcium (Ca2+) from the endoplasmic reticulum.

  • DAG activates Protein Kinase C (PKC).

G_alpha_q_11_pathway cluster_membrane Cell Membrane Receptor 5-HT2A/2C Receptor G_Protein Gαq/11 Receptor->G_Protein Prevents Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ligand Antagonist (e.g., this compound) Ligand->Receptor Blocks Endo_Ligand Serotonin Endo_Ligand->Receptor Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC

q/11-coupled signaling pathway (antagonism).

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a tiered experimental approach is required.

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for a panel of relevant receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing 5-HT1A) or from native tissue sources (e.g., rat brain cortex).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: Membranes + Radioligand + Test Compound (Varying Conc.) prep->setup incubate Incubate to Reach Equilibrium setup->incubate harvest Filter & Harvest on Glass Fiber Mats incubate->harvest count Quantify Radioactivity (Scintillation Counting) harvest->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Workflow for Radioligand Binding Assay.
Protocol 2: [35S]GTPγS Functional Assay

Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of the compound at Gi/o-coupled receptors.

Methodology:

  • Assay Components: The assay buffer will contain GDP, [35S]GTPγS (a non-hydrolyzable GTP analog), and the same receptor membrane preparation used in the binding assays.

  • Agonist Mode: Add increasing concentrations of this compound to the assay mixture and incubate. Agonist binding activates the G protein, which then binds [35S]GTPγS.

  • Antagonist Mode: Pre-incubate the membranes with increasing concentrations of this compound. Then, add a known agonist at its EC50 concentration. An antagonist will inhibit the agonist-stimulated binding of [35S]GTPγS.

  • Termination and Detection: The assay is terminated by rapid filtration, similar to the binding assay. The amount of bound [35S]GTPγS is quantified by scintillation counting.

  • Data Analysis:

    • Agonism: Plot [35S]GTPγS binding against compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonism: Plot the inhibition of agonist-stimulated binding against the antagonist concentration to determine the IC50, which can be used to calculate the Kb (functional antagonist constant).

Conclusion and Future Directions

The theoretical framework presented in this guide provides a robust starting point for the investigation of this compound. Based on the well-documented pharmacology of the 4-phenylpiperazine scaffold, this compound is predicted to be a potent ligand for serotonin and dopamine receptors. Its primary mechanism of action is likely to involve the modulation of Gαi/o and/or Gαq/11-coupled signaling pathways.

The definitive elucidation of its mechanism requires the application of the experimental protocols detailed above. These assays will not only confirm its molecular targets but also precisely define its functional activity as an agonist, antagonist, or inverse agonist, thereby paving the way for understanding its potential therapeutic applications.

References

  • ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Available at: [Link].

  • PubMed. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Available at: [Link].

  • MDPI. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Available at: [Link].

  • PubMed. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Available at: [Link].

  • Google Patents. CN103980229A - Preparation method of N-phenyl piperazine.
  • PMC - NIH. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Available at: [Link].

  • PubMed. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing. Available at: [Link].

  • PubMed Central. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Available at: [Link].

  • PMC - NIH. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Available at: [Link].

  • PubChem. 1-Phenylpiperazine | C10H14N2 | CID 7096. Available at: [Link].

  • Pharmacompass. 4-phenylpiperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link].

  • Google Patents. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • PubMed. trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: Mixed Dopamine D(2)/D(4) Receptor Antagonists as Potential Antipsychotic Agents. Available at: [Link].

  • PubMed. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Available at: [Link].

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Technical Monograph: 1-Cyclobutyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacology of 1-Cyclobutyl-4-phenylpiperazine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 835916-78-4) is a synthetic N-substituted phenylpiperazine derivative. While less characterized in open literature than its benzyl (BZP) or methyl (mCPP) analogues, it represents a specific structural probe within the arylpiperazine class of serotonin receptor ligands. This guide synthesizes its chemical identity, synthetic pathways, and predicted pharmacological profile based on the established Structure-Activity Relationships (SAR) of the N-alkyl-arylpiperazine scaffold. It serves as a foundational reference for researchers investigating this moiety as a serotonergic modulator or sigma receptor ligand.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyData
IUPAC Name This compound
CAS Number 835916-78-4
Molecular Formula

Molecular Weight 216.32 g/mol
Structure Description A piperazine ring N-substituted with a phenyl group at position 1 and a cyclobutyl group at position 4.[1][2][3][4][5][6][7]
Predicted LogP ~2.8 - 3.2 (Lipophilic)
Solubility Insoluble in water; soluble in DCM, Methanol, DMSO. Forms salts (HCl, fumarate) for aqueous solubility.

Synthesis & Preparation

The most robust route for synthesizing this compound avoids direct alkylation with cyclobutyl halides due to poor reactivity and elimination side reactions. Instead, reductive amination is the industry-standard protocol.

Synthetic Pathway (Reductive Amination)

The reaction utilizes 1-phenylpiperazine and cyclobutanone as starting materials, with sodium triacetoxyborohydride (STAB) as the selective reducing agent.

Synthesis SM1 1-Phenylpiperazine (Nucleophile) Imine Imine/Iminium Intermediate SM1->Imine + AcOH (Cat.) SM2 Cyclobutanone (Electrophile) SM2->Imine Product This compound Imine->Product NaBH(OAc)3 DCM, RT, 12h

Figure 1: Reductive amination pathway. The weak acid catalysis (AcOH) promotes iminium ion formation, which is rapidly reduced by STAB.

Detailed Experimental Protocol

Reagents:

  • 1-Phenylpiperazine (1.0 eq)

  • Cyclobutanone (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 0.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve 10 mmol of 1-phenylpiperazine in 50 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Activation: Add 12 mmol of cyclobutanone and 1 mmol of acetic acid. Stir for 30 minutes at room temperature to facilitate imine equilibrium.

  • Reduction: Add 15 mmol of STAB in three portions over 15 minutes. (Caution: Mild exotherm).

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.

  • Work-up: Quench with saturated

    
     solution (30 mL). Extract the aqueous layer with DCM (
    
    
    
    mL).
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).
    
  • Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in ether dropwise to precipitate the hydrochloride salt.

Pharmacodynamics (SAR-Based Analysis)

Note: Direct binding data for the specific cyclobutyl analog is sparse in public databases. The following profile is derived from high-confidence SAR data of the N-alkyl-4-phenylpiperazine class.

Primary Target: 5-HT1A Receptor

N-substituted phenylpiperazines are the archetypal scaffold for 5-HT1A receptor ligands .

  • Mechanism: The basic nitrogen of the piperazine forms a salt bridge with Asp116 (TM3) of the receptor. The phenyl ring engages in

    
    -
    
    
    
    stacking with Trp358 (TM6).
  • Effect of Cyclobutyl Group: SAR studies indicate that N-alkyl substitution (ethyl, propyl, cyclohexyl) generally increases affinity for 5-HT1A compared to the unsubstituted amine. The cyclobutyl group, being lipophilic and sterically bulky (similar to isopropyl), is predicted to occupy the hydrophobic pocket near TM7, likely conferring nanomolar affinity (

    
     < 50 nM) .
    
  • Functional Activity: Depending on the specific conformational constraints, this class acts as partial agonists or antagonists . The lack of electron-withdrawing groups on the phenyl ring (unsubstituted) usually favors partial agonism.

Secondary Targets
  • Sigma Receptors (

    
    ):  Bulky hydrophobic N-substituents (like cyclobutyl) on piperazines are a classic pharmacophore for Sigma receptors. High affinity is expected.
    
  • 5-HT2A Receptor: Likely acts as a weak antagonist.

  • Monoamine Transporters (SERT/DAT/NET): Unlike 1-phenylpiperazine (which releases monoamines), N-substitution typically abolishes releasing activity and shifts the profile toward weak reuptake inhibition.

Signaling Pathway (5-HT1A Agonism)

Upon binding, if the compound acts as an agonist, it activates the


 protein cascade.

Signaling Ligand This compound Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding Gprotein Gi/o Protein Activation Receptor->Gprotein Coupling AC Adenylyl Cyclase Gprotein->AC Inhibition (-) KChannel GIRK Channel (Opening) Gprotein->KChannel Activation (+) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Effect Membrane Hyperpolarization (Neuronal Inhibition) KChannel->Effect K+ Efflux

Figure 2: Putative signaling cascade via 5-HT1A. Agonism leads to inhibition of Adenylyl Cyclase and hyperpolarization via GIRK channels.

Pharmacokinetics (ADME)

  • Absorption: High lipophilicity (LogP ~3) suggests rapid absorption across the blood-brain barrier (BBB).

  • Metabolism:

    • Phase I: Aromatic hydroxylation at the para-position of the phenyl ring (forming a 4-OH metabolite).

    • N-Dealkylation: Oxidative cleavage of the cyclobutyl group to yield the active metabolite 1-phenylpiperazine (1-PP) .

  • Excretion: Likely renal excretion of glucuronidated metabolites.

Experimental Validation Protocols

To verify the pharmacological profile, the following assays are recommended:

Radioligand Binding Assay (5-HT1A)[7]
  • Source Tissue: Rat hippocampal membranes or CHO cells expressing h5-HT1A.

  • Radioligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Non-specific Binding: Defined by 10

    
     Serotonin (5-HT).
    
  • Method: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of this compound for 60 min at 25°C. Filter through GF/B filters. Calculate
    
    
    and
    
    
    .
Functional Assay (GTP S Binding)
  • Purpose: Determine if the compound is an agonist or antagonist.

  • Method: Measure the stimulation of

    
    -GTP
    
    
    
    S binding to G-proteins in membranes.
    • Agonist: Increases binding (blocked by WAY-100635).

    • Antagonist: No effect alone; blocks 8-OH-DPAT induced binding.

References

  • Glennon, R. A., et al. (1988). "Binding of substituted phenylpiperazines to 5-HT1A serotonin receptors: Structure-affinity relationships."[1][4][6] Journal of Medicinal Chemistry.

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 15: 5-HT1A and 5-HT2 receptor affinity of some 1-phenylpiperazine derivatives with bulky N4-substituents." Archiv der Pharmazie.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • PubChem Database. (2024). "Compound Summary: 1-Phenylpiperazine." National Library of Medicine.

  • Sigma-Aldrich. (2024). "1-(Cyclopropylcarbonyl)piperazine and related piperazine derivatives."

Sources

The Phenylpiperazine Scaffold in CNS Drug Discovery: From Rational Design to Multimodal Biological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold Status

The phenylpiperazine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While historically significant in the development of atypical antipsychotics (e.g., Aripiprazole) and antidepressants (e.g., Trazodone), novel derivatives are currently driving a renaissance in multi-target drug design (MTDD).

The core value of this scaffold lies in its biphasic pharmacophore :

  • The Protonated Tail: The basic nitrogen of the piperazine ring (physiological pH) mimics the ethylamine side chain of biogenic amines (serotonin, dopamine), forming a crucial ionic bond with the conserved Aspartate residue in Transmembrane Domain III (TM3) of aminergic GPCRs.

  • The Aromatic Head: The N-phenyl ring engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe, Trp) within the receptor binding pocket.

This guide details the biological characterization of novel phenylpiperazine derivatives, moving from rational SAR (Structure-Activity Relationship) design to rigorous in vitro and in vivo validation.[1]

Rational Design & Structure-Activity Relationship (SAR)

To design novel derivatives with superior biological activity, one must manipulate the three critical zones of the scaffold. The following diagram illustrates the modular logic used to tune selectivity between 5-HT


, D

, and

receptors.
Visualization: The Modular Pharmacophore

SAR_Logic Scaffold Phenylpiperazine Core Zone1 Zone 1: Aryl Substitution (Selectivity Filter) Scaffold->Zone1 Ortho/Meta Modifications Zone2 Zone 2: Piperazine Ring (Ionic Anchor) Scaffold->Zone2 N4-Protonation Zone3 Zone 3: Linker & Terminus (Secondary Binding) Scaffold->Zone3 Alkyl Chain Length (n=2-4) Rule1 Ortho-OMe/F: Increases 5-HT1A Affinity Zone1->Rule1 Rule2 Linker (n=4): Favors D2 Selectivity Zone3->Rule2 Rule3 Bulky Terminus: Reduces Metabolic Clearance Zone3->Rule3

Caption: Modular SAR logic for tuning receptor selectivity and pharmacokinetic properties in phenylpiperazine derivatives.

Key SAR Causality
  • Ortho-Substitution (Zone 1): Introducing an electron-withdrawing group (F, Cl) or an electron-donating group (OMe) at the ortho position of the phenyl ring forces the aryl group into a specific conformation relative to the piperazine ring. This "twisted" conformation is often required to fit the narrow hydrophobic pocket of the 5-HT

    
     receptor, enhancing affinity over 
    
    
    
    -adrenergic receptors (which are associated with hypotensive side effects).
  • Linker Length (Zone 3): A propylene linker (

    
    ) is generally optimal for balanced 5-HT/Dopamine activity. Extending to butyl (
    
    
    
    ) often increases D
    
    
    affinity but may introduce unwanted hERG channel inhibition (cardiotoxicity).

In Vitro Pharmacodynamics: Determining Affinity and Efficacy

Biological activity is not a single metric; it is the composite of Affinity (how tightly it binds) and Efficacy (what it does once bound).

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the Equilibrium Dissociation Constant (


) for the target receptor (e.g., 5-HT

). Standard: Competition binding using [

H]-8-OH-DPAT (agonist radioligand) or [

H]-WAY-100635 (antagonist radioligand).
StepActionTechnical Rationale (Scientific Integrity)
1. Membrane Prep Homogenize CHO-K1 cells expressing h5-HT

in ice-cold Tris-HCl buffer. Centrifuge at 20,000 x g.
Removes cytosolic proteases that could degrade the receptor or ligand.
2. Incubation Incubate membranes (20

g protein) + Radioligand (0.5 nM) + Test Compound (

to

M).
0.5 nM is chosen because it is typically near the

of the radioligand, ensuring sensitive competition detection.
3. Equilibrium Incubate at 25°C for 60 minutes.Sufficient time must be allowed for the system to reach equilibrium; premature termination leads to inaccurate

values.
4. Filtration Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% PEI.PEI (Polyethyleneimine) reduces non-specific binding of the positively charged radioligand to the glass fiber filter.
5. Analysis Count radioactivity (CPM). Calculate

and convert to

using the Cheng-Prusoff equation.

Protocol B: Functional [ S]GTP S Binding Assay (Efficacy)

Objective: Distinguish between Full Agonists, Partial Agonists, and Antagonists. Mechanism: Phenylpiperazines targeting 5-HT


 (G

/G

-coupled) will catalyze the exchange of GDP for GTP on the G

subunit. [

S]GTP

S is a non-hydrolyzable analog that accumulates in the membrane upon receptor activation.
  • Agonist: Increases [

    
    S]GTP
    
    
    
    S binding > 50% relative to serotonin.
  • Partial Agonist: Increases binding (20-50%) but antagonizes the full agonist.

  • Antagonist: No increase in binding; inhibits serotonin-induced binding.

ADME Profiling: The Blood-Brain Barrier (BBB)

For CNS-active phenylpiperazines, biological activity is irrelevant if the molecule cannot cross the BBB.

Protocol C: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

This high-throughput, non-cell-based assay predicts passive transport.[2][3]

  • Donor Plate: Dissolve compound in PBS (pH 7.4) and add to the bottom plate.

  • Membrane: Coat a PVDF filter with porcine brain lipid extract (20 mg/mL in dodecane). This mimics the lipid composition of the BBB better than generic hexadecane membranes.

  • Acceptor Plate: Add PBS to the top plate.

  • Incubation: Sandwich plates and incubate for 18 hours at room temperature (humidity controlled).

  • Quantification: Measure UV absorbance in both wells. Calculate Effective Permeability (

    
    ).[3]
    
    • Success Metric:

      
       cm/s indicates high CNS penetration potential.[3][4]
      

Mechanism of Action: 5-HT Signaling Pathway

Understanding the downstream effects of these derivatives is crucial for predicting therapeutic outcomes (e.g., anxiolysis vs. depression).

Visualization: G-Protein Signaling Cascade

Signaling_Pathway Ligand Phenylpiperazine Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activation AC Adenylyl Cyclase (Inhibition) G_Protein->AC G-alpha_i K_Channel GIRK Channel (Activation) G_Protein->K_Channel G-beta/gamma cAMP Decrease in cAMP AC->cAMP Hyperpol Membrane Hyperpolarization K_Channel->Hyperpol Response Neuronal Inhibition (Anxiolytic Effect) cAMP->Response Hyperpol->Response

Caption: Signal transduction pathway for 5-HT1A agonists. Note the bifurcation of G-protein subunits leading to dual inhibitory signals.

Emerging Therapeutic Applications: Oncology

While primarily CNS agents, novel phenylpiperazine derivatives are showing potent antiproliferative activity in oncology.

  • Mechanism: DNA Intercalation and Topoisomerase II Inhibition.[5]

  • Rationale: The planar tricyclic systems often attached to the phenylpiperazine tail (e.g., in novel hybrid molecules) can slide between DNA base pairs. The protonated piperazine nitrogen stabilizes this complex via electrostatic interaction with the phosphate backbone.

  • Key Finding: Recent studies indicate that specific derivatives induce apoptosis in MCF-7 (breast cancer) lines with

    
     values < 10 
    
    
    
    M, comparable to Doxorubicin but with potentially lower cardiotoxicity.

References

  • Modularity of the Phenylpiperazine Scaffold

    • Title: Synthesis and Evaluation of Novel Synthetic Piperazine Derivatives with Biological and Anxiolytic Potency.[6][7][8]

    • Source: ResearchG
    • URL:[Link]

  • Anticancer Potential [5][8][9][10][11]

    • Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
    • Source: MDPI (2024).
    • URL:[Link]

  • Blood-Brain Barrier Protocols

    • Title: Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay (PAMPA-BBB).[2][4]

    • Source: Journal of Medicinal Chemistry / ACS.
    • URL:[Link]

  • Receptor Binding Methodology

    • Title: Radioligand Binding Assays for HTS and Drug Discovery.[12]

    • Source: NIH / NCBI Bookshelf.
    • URL:[Link]

  • Multi-Target Ligand Design

    • Title: Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands.
    • Source: Bioorganic & Medicinal Chemistry.[5][8][9][13]

    • URL:[Link]

Sources

An In-Depth Technical Guide to the Receptor Binding Profile of 1-Cyclobutyl-4-phenylpiperazine (BP-897)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the receptor binding profile of 1-Cyclobutyl-4-phenylpiperazine, a compound also known as BP-897. Esteemed for its high affinity and selectivity for the dopamine D3 receptor, BP-897 has been a focal point in the development of therapeutics for neuropsychiatric disorders, including substance use disorder. This document delves into the nuanced pharmacodynamics of BP-897, presenting its binding affinities across a spectrum of dopaminergic, serotonergic, and adrenergic receptors. Furthermore, it explores the ongoing scientific discourse surrounding its functional activity, presenting evidence for both partial agonist and antagonist properties. Detailed, field-proven experimental protocols for receptor binding and functional assays are provided to ensure methodological rigor and reproducibility. The guide also examines the structure-activity relationships that govern the interaction of BP-897 and related phenylpiperazine analogs with their molecular targets, offering insights into the rational design of future novel ligands.

Introduction: The Significance of this compound (BP-897)

This compound, widely recognized in scientific literature as BP-897, is a synthetic ligand that has garnered significant attention for its potent and selective interaction with the dopamine D3 receptor.[1][2] The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is implicated in cognitive and emotional functions, making it a compelling target for the treatment of various central nervous system disorders. The unique pharmacological profile of BP-897, characterized by its high affinity for the D3 receptor over the closely related D2 subtype, has positioned it as a valuable tool for elucidating the physiological roles of the D3 receptor and as a lead compound in drug discovery programs.[2] This guide aims to provide a detailed exploration of the molecular pharmacology of BP-897, offering a critical synthesis of its receptor binding characteristics, functional activity, and the experimental methodologies used for its characterization.

Receptor Binding Profile of BP-897

The defining characteristic of BP-897 is its high affinity and selectivity for the dopamine D3 receptor. However, a comprehensive understanding of its pharmacological effects necessitates an examination of its interactions with a broader range of neuroreceptors.

Dopamine Receptor Subtypes

BP-897 exhibits a strong preference for the dopamine D3 receptor. Radioligand binding assays have consistently demonstrated its high affinity for this receptor subtype, with reported inhibition constant (Ki) values typically in the low nanomolar range.[1][2] This high affinity is coupled with a significant selectivity over the dopamine D2 receptor, with reported selectivity ratios ranging from 70- to over 100-fold.[2] This D3 versus D2 selectivity is a critical attribute, as the therapeutic targeting of D3 receptors while minimizing D2 receptor-mediated side effects (such as extrapyramidal symptoms) is a key objective in the development of novel antipsychotics and treatments for substance abuse.

Serotonin and Adrenergic Receptors

Beyond the dopaminergic system, BP-897 also interacts with other monoamine receptors, albeit with lower affinity. It displays a moderate affinity for the serotonin 5-HT1A receptor, as well as for α1- and α2-adrenergic receptors.[2] These off-target interactions, while less potent than its binding to the D3 receptor, may contribute to its overall pharmacological profile and should be considered in the interpretation of in vivo studies.

Table 1: Receptor Binding Affinities (Ki) of this compound (BP-897)

ReceptorKi (nM)Cell LineRadioligandReference
Dopamine D30.92CHO[125I]Iodosulpride[2]
Dopamine D2~64CHO[125I]Iodosulpride[2]
Serotonin 5-HT1A84--[2]
Adrenergic α160--[2]
Adrenergic α283--[2]

Note: Experimental conditions can vary between studies, leading to slight differences in reported Ki values. The data presented here are representative values from the literature.

Functional Activity: A Tale of Duality

The functional activity of BP-897 at the dopamine D3 receptor has been a subject of considerable investigation and some debate. Depending on the experimental system and the specific functional assay employed, it has been characterized as both a partial agonist and an antagonist.

  • Partial Agonist Activity: In some cellular systems, such as NG108-15 cells expressing the human dopamine D3 receptor, BP-897 has been shown to decrease forskolin-stimulated cAMP levels, a hallmark of Gi/o-coupled receptor agonism.[2]

  • Antagonist Activity: Conversely, in other cell lines like Chinese Hamster Ovary (CHO) cells, BP-897 has been reported to lack intrinsic agonist activity and to potently block the effects of dopamine agonists in GTPγS binding assays and agonist-induced acidification rate measurements.[2] In vivo microdialysis studies have also shown that BP-897 can act as an antagonist.

This apparent discrepancy highlights the concept of functional selectivity or "biased agonism," where a ligand can stabilize different receptor conformations, leading to the engagement of distinct downstream signaling pathways. The cellular context, including the expression levels of receptors and signaling proteins, can significantly influence the observed functional outcome.

Structure-Activity Relationship (SAR) Insights

The chemical structure of BP-897, a phenylpiperazine derivative, is central to its pharmacological properties. The key structural features contributing to its high affinity and selectivity for the D3 receptor include:

  • The Phenylpiperazine Moiety: This core scaffold is a common feature in many dopaminergic and serotonergic ligands. The nature and position of substituents on the phenyl ring can dramatically influence receptor affinity and selectivity.

  • The Butyl Linker: The four-carbon chain connecting the piperazine ring to the terminal aromatic group is considered optimal for high-affinity D3 receptor binding in this chemical series.

  • The Cyclobutyl Group: The N-cyclobutyl substituent on the piperazine ring is a distinguishing feature of BP-897. While extensive SAR studies on the specific impact of the cyclobutyl group are not widely published, it is understood that the nature of the N-substituent on the piperazine ring plays a crucial role in modulating affinity and selectivity for dopamine receptor subtypes. This group likely occupies a hydrophobic pocket within the receptor binding site, contributing to the overall binding affinity. The size and conformation of this alkyl group are critical determinants of receptor interaction.

cluster_0 Key Structural Features of BP-897 Phenylpiperazine Phenylpiperazine Core (Primary Pharmacophore) ButylLinker Butyl Linker (Optimal Length for D3 Affinity) Phenylpiperazine->ButylLinker Connects to Cyclobutyl N-Cyclobutyl Group (Modulates Affinity & Selectivity) ButylLinker->Cyclobutyl Attached to Piperazine Nitrogen

Caption: Key pharmacophoric elements of this compound (BP-897).

Synthesis of this compound

While a specific, detailed, and publicly available synthesis protocol for this compound (BP-897) is not readily found in the primary literature, a general synthetic approach for N-substituted phenylpiperazines can be outlined. A common method involves the nucleophilic substitution of a suitable piperazine with an appropriate alkylating or acylating agent. A plausible synthetic route could involve the reaction of 1-phenylpiperazine with a cyclobutyl-containing electrophile, such as cyclobutyl bromide or cyclobutanone via reductive amination.

A general representation of the synthesis is as follows:

cluster_info General Synthetic Approach Reactant1 1-Phenylpiperazine Product This compound Reactant1->Product Reactant2 Cyclobutyl Halide or Ketone Reactant2->Product info Reaction conditions typically involve a base and a suitable solvent. For reductive amination, a reducing agent is required.

Caption: A generalized synthetic scheme for this compound.

Experimental Protocols

To ensure the integrity and reproducibility of research findings, the following detailed protocols for key in vitro assays are provided. These protocols are based on established methodologies in the field of receptor pharmacology.

Radioligand Binding Assay for Dopamine D3 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., BP-897) for the dopamine D3 receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-Spiperone or [125I]-Iodosulpride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding control: A high concentration of a known D3 antagonist (e.g., 10 µM haloperidol).

  • Test compound (BP-897) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

    • Competition: Test compound at various concentrations, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prepare_membranes Prepare Cell Membranes start->prepare_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filtrate Filter and Wash incubate->filtrate count Count Radioactivity filtrate->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This protocol outlines a method to assess the functional activity of BP-897 on Gi/o-coupled dopamine D3 receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO cells stably expressing the human dopamine D3 receptor.

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (BP-897) at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 384-well white opaque microplates.

Procedure:

  • Cell Seeding: Seed the D3 receptor-expressing CHO cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition: Remove the cell culture medium and add the test compound (for agonist mode) or the test compound followed by a D3 agonist (for antagonist mode) in assay buffer.

  • Stimulation: Add forskolin to all wells to stimulate cAMP production. The final concentration of forskolin should be pre-determined to elicit a submaximal response.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: For agonist activity, plot the cAMP levels against the logarithm of the test compound concentration and determine the EC50 value. For antagonist activity, plot the inhibition of the agonist-induced response against the logarithm of the test compound concentration and determine the IC50 value.

start Start seed_cells Seed D3-CHO Cells start->seed_cells add_compounds Add Test Compound (Agonist/Antagonist Mode) seed_cells->add_compounds stimulate Stimulate with Forskolin add_compounds->stimulate incubate Incubate at 37°C stimulate->incubate detect_cAMP Lyse Cells and Detect cAMP incubate->detect_cAMP analyze Analyze Data (Calculate EC50/IC50) detect_cAMP->analyze end End analyze->end start Start preincubate Pre-incubate Membranes, GDP, and Compound start->preincubate initiate_reaction Add [35S]GTPγS preincubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate filtrate Filter and Wash incubate->filtrate count Count Radioactivity filtrate->count analyze Analyze Data (Calculate EC50/IC50) count->analyze end End analyze->end

Caption: Workflow for a [35S]GTPγS binding assay.

Downstream Signaling Pathways

The activation of the dopamine D3 receptor, a Gi/o-coupled GPCR, initiates a cascade of intracellular signaling events. The primary consequence of Gi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and its downstream targets. Additionally, the βγ subunits of the dissociated G protein can modulate the activity of other effectors, such as ion channels and phospholipases.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates BP897 BP-897 BP897->D3R Binds to

Caption: Simplified signaling pathway of the dopamine D3 receptor.

Conclusion

This compound (BP-897) remains a cornerstone in the study of dopamine D3 receptor pharmacology. Its high affinity and selectivity have made it an indispensable tool for researchers. The ongoing exploration of its dual functional activity as a partial agonist and antagonist underscores the complexity of GPCR signaling and the importance of characterizing ligands in multiple assay systems. The detailed protocols and SAR insights provided in this guide are intended to facilitate further research into this intriguing molecule and to aid in the development of the next generation of selective D3 receptor ligands with improved therapeutic profiles. The comprehensive understanding of the receptor binding profile of BP-897 is paramount for its continued use as a research tool and as a scaffold for future drug design endeavors.

References

  • BP 897, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC. Available at: [Link]

  • The dopamine D3 receptor partial agonist, BP 897, is an antagonist at human dopamine D3 receptors and at rat somatodendritic dopamine D3 receptors - PubMed. Available at: [Link]

  • D3 Dopamine Receptor Assay - Innoprot. Available at: [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

  • BP 897, a Selective Dopamine D3 Receptor Ligand With Therapeutic Potential for the Treatment of Cocaine-Addiction - PubMed. Available at: [Link]

Sources

identifying the molecular targets of 1-Cyclobutyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclobutyl-4-phenylpiperazine represents a classic "privileged scaffold" in medicinal chemistry.[1] The core phenylpiperazine moiety is a known pharmacophore for monoaminergic GPCRs (Serotonin, Dopamine) and Sigma receptors.[1] However, the addition of the cyclobutyl group at the N1 position introduces specific steric and lipophilic constraints that significantly alter its selectivity profile compared to the parent phenylpiperazine.

This guide details the strategic deconvolution of this molecule. Unlike simple database lookups, identifying the targets of this specific derivative requires a differential screening approach to distinguish between "scaffold noise" (promiscuous 5-HT binding) and "functional specificity" (likely Sigma-1/Sigma-2 modulation).[1]

Part 1: The Pharmacophore Hypothesis[2][3][4][5]

Before wet-lab screening, we must understand the structural logic driving the molecule's potential interactions.[1]

The Phenylpiperazine Core (The "Anchor")

The 4-phenylpiperazine group acts as a bioisostere for the ethylamine side chain found in endogenous neurotransmitters like serotonin and dopamine.[1]

  • Primary Liability: High affinity for 5-HT

    
    , 5-HT
    
    
    
    , and Dopamine D
    
    
    receptors.[1][2]
  • Mechanism: The basic nitrogen (protonated at physiological pH) forms a salt bridge with the conserved Aspartate residue in the transmembrane helix 3 (TM3) of aminergic GPCRs.

The Cyclobutyl Substituent (The "Steering Wheel")

The cyclobutyl group is critical. Unlike a flexible n-butyl chain, the cyclobutyl ring is rigid and bulky.[1]

  • Sigma Receptor Bias: Sigma-1 (

    
    ) receptors possess a hydrophobic pocket that accommodates bulkier N-substituents better than 5-HT receptors.[1]
    
  • Selectivity Shift: The steric bulk of the cyclobutyl group often reduces affinity for D

    
     receptors (which prefer smaller methyl/ethyl groups) while retaining or enhancing affinity for Sigma receptors.
    

Part 2: Experimental Deconvolution Workflow

The following workflow is designed to filter out promiscuous binding and isolate the true molecular target.

TargetDeconvolution Start Compound: this compound Tier1 Tier 1: The 'Off-Target' Panel (Rule out Scaffold Noise) Start->Tier1 Tier2 Tier 2: The Sigma Hypothesis (Primary Candidate Screen) Start->Tier2 HT1A 5-HT1A Binding (Radioligand: [3H]-8-OH-DPAT) Tier1->HT1A D2 Dopamine D2 Binding (Radioligand: [3H]-Raclopride) Tier1->D2 Sig1 Sigma-1 Binding (Radioligand: [3H]-(+)-Pentazocine) Tier2->Sig1 Sig2 Sigma-2 Binding (Radioligand: [3H]-DTG + Dextral) Tier2->Sig2 Tier3 Tier 3: Functional Validation (Agonist vs Antagonist) Func Functional Readout (Ca2+ Flux / cAMP / Phenotype) Tier3->Func HT1A->Tier3 If Ki < 100nM Sig1->Tier3 High Affinity (Ki < 50nM) Sig2->Tier3

Figure 1: Hierarchical screening workflow to distinguish between aminergic GPCR noise and specific Sigma receptor affinity.[1]

Part 3: Detailed Screening Protocols

Protocol A: The "Scaffold Noise" Filter (5-HT & Dopamine)

Objective: Determine if the cyclobutyl group has successfully reduced the inherent serotonergic affinity of the phenylpiperazine core.[1]

Method: Competitive Radioligand Binding Assay.[1]

Parameter5-HT

Assay Conditions
Dopamine D

Assay Conditions
Source Tissue Rat Hippocampus or CHO-h5HT1A cellsRat Striatum or CHO-hD2 cells
Radioligand [

H]-8-OH-DPAT (0.5 nM)
[

H]-Methylspiperone (0.5 nM)
Non-Specific Blocker 10

M Serotonin (5-HT)
10

M Haloperidol
Incubation 60 min @ 25°C60 min @ 37°C
Buffer 50 mM Tris-HCl, pH 7.4, 5mM MgCl

50 mM Tris-HCl, pH 7.4, 120mM NaCl

Interpretation:

  • If

    
    : The cyclobutyl group successfully "de-orphaned" the scaffold from these GPCRs.
    
  • If

    
    : The compound remains a potent serotonergic ligand (likely a partial agonist).[1]
    
Protocol B: The Sigma Receptor Confirmation

Objective: Verify the hypothesis that the lipophilic cation structure targets Sigma-1 (


) or Sigma-2 (

) receptors.[1]

Method: Sigma Receptor Binding Assay.[1][3][4]

  • Membrane Prep: Use Guinea pig brain (highly enriched in

    
    ) or rat liver (enriched in 
    
    
    
    ).[1]
  • 
     Specificity:  Use [
    
    
    
    H]-(+)-Pentazocine
    (highly selective
    
    
    agonist).[1]
    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Incubation: 120 min @ 25°C.

    • Non-Specific: 10

      
      M Haloperidol.[1]
      
  • 
     Specificity:  Use [
    
    
    
    H]-DTG
    in the presence of (+)-pentazocine (to block
    
    
    sites).
    • Note: The cyclobutyl group often favors

      
       due to the specific size of the binding pocket.
      

Part 4: Functional Characterization (Agonism vs. Antagonism)

Binding affinity (


) does not determine function.[1] Phenylpiperazines can be full agonists, partial agonists, or antagonists.[1][5]
For 5-HT Hits (G-Protein Coupling)

If the compound binds 5-HT


, utilize a [

S]GTP

S Binding Assay
.[1]
  • Agonist: Increases GTP

    
    S binding (stimulation of G
    
    
    
    ).[1]
  • Antagonist: No increase alone; blocks 8-OH-DPAT induced increase.[1]

  • Reference Standard: Buspirone (a known pyrimidinyl-piperazine partial agonist).[1]

For Sigma-1 Hits (Chaperone Activity)

Sigma-1 is not a GPCR; it is a ligand-operated chaperone residing at the Mitochondria-Associated Membrane (MAM).[1]

  • Assay: Calcium Mobilization (Bradykinin-induced).

  • Mechanism:

    
     agonists facilitate calcium transfer from ER to mitochondria.[1]
    
  • Protocol:

    • Load NG108-15 cells with Fura-2 AM dye.[1]

    • Treat with this compound (1-10

      
      M).[1]
      
    • Stimulate with Bradykinin.[1]

    • Result: Agonists enhance the Bradykinin-induced Ca

      
       spike; Antagonists attenuate it.[1]
      

SigmaSignaling Ligand 1-Cyclobutyl-4- phenylpiperazine Sig1 Sigma-1 Receptor (at ER/MAM) Ligand->Sig1 Binding BiP BiP (GRP78) Inhibitory Protein Sig1->BiP Dissociation (Agonist Mode) CaChannel IP3 Receptor (Ca2+ Release) Sig1->CaChannel Chaperoning (Stabilization) Mito Mitochondrial Ca2+ Uptake CaChannel->Mito Enhanced Ca2+ Transfer

Figure 2: Putative mechanism of action if the compound acts as a Sigma-1 agonist.[1] The ligand promotes dissociation of Sigma-1 from BiP, allowing it to chaperone IP3 receptors.

Part 5: Troubleshooting & False Positives

When working with this compound, be aware of Phospholipidosis .[1]

  • The Issue: Cationic amphiphilic drugs (CADs) like phenylpiperazines can accumulate in lysosomes, mimicking "activity" in phenotypic screens (e.g., autophagy markers) that is actually just toxicity.[1]

  • Control: Run a parallel assay with Chloroquine (positive control for phospholipidosis) to ensure observed effects are receptor-mediated and not physicochemical.

References

  • Glennon, R. A., et al. (1991).[1] "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry.

    • Relevance: Establishes the phenylpiperazine core as a primary pharmacophore for Sigma receptors and discusses N-substitution effects.
  • Baumann, M. H., et al. (2005).[1][6] "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[1][6] Neuropsychopharmacology.

    • Relevance: Details the monoamine releasing properties of the phenylpiperazine scaffold.
  • Rousseaux, C. G., & Greene, S. F. (2016).[1] "Sigma receptors [σRs]: biology in normal and diseased states."[1] Journal of Receptor, Ligand and Channel Research.[1]

    • Relevance: Comprehensive review of Sigma-1 signaling mechanisms and calcium mobilization assays.[1]

  • PubChem Compound Summary. "1-Phenylpiperazine."[1] National Center for Biotechnology Information.[1] [1]

    • Relevance: Chemical and physical properties of the parent scaffold.[7][4][8][9]

Sources

1-Cyclobutyl-4-phenylpiperazine literature review and background

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Probe & Pharmacophore Scaffold Guide[1]

CAS Registry Number: 835916-78-4 Molecular Formula: C₁₄H₂₀N₂ Molecular Weight: 216.32 g/mol [1]

Executive Summary & Strategic Context

1-Cyclobutyl-4-phenylpiperazine (CBPP) is a specialized N-substituted piperazine derivative utilized primarily as a medicinal chemistry intermediate and a pharmacological probe .[1] While not a marketed therapeutic agent itself, its structural motif—a phenylpiperazine core N-alkylated with a strained cyclobutyl ring—serves as a critical scaffold in the development of ligands for Histamine H3 receptors , Sigma receptors , and Serotonin (5-HT) receptors .[1]

For drug development professionals, CBPP represents a strategic "building block" where the cyclobutyl group acts as a lipophilic, metabolically distinct bioisostere for isopropyl or tert-butyl moieties.[1] This guide synthesizes the chemical behavior, synthesis optimization, and pharmacological implications of CBPP, moving beyond basic catalog data to provide actionable laboratory insights.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the physicochemical properties of CBPP is prerequisite to successful formulation and assay development.[1] The molecule consists of a basic piperazine ring flanked by a lipophilic phenyl group and a cyclobutyl moiety.[1]

PropertyValue / DescriptionImplications for Research
IUPAC Name This compoundStandard nomenclature for patent searches.[1]
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.[1]
pKa (Conjugate Acid) ~8.5 (Piperazine N1)Predominantly protonated at physiological pH (7.4).
H-Bond Donors/Acceptors 0 / 2Lacks H-bond donors, increasing membrane permeability.[1]
Rotatable Bonds 2Rigid cyclobutyl group limits conformational entropy compared to butyl chains.[1]

Optimized Synthetic Methodology

The Senior Scientist’s Approach: Reductive Amination vs. Alkylation

A common pitfall in synthesizing N-cyclobutyl derivatives is attempting direct nucleophilic substitution using cyclobutyl halides (e.g., bromocyclobutane).[1] This approach is sub-optimal due to the high ring strain and steric hindrance of the cyclobutyl group, which favors E2 elimination (yielding cyclobutene) over S_N2 substitution, resulting in poor yields.[1]

Recommended Protocol: Reductive Amination.[1] This method utilizes Cyclobutanone and 1-Phenylpiperazine in the presence of a mild reducing agent.[1] It is self-validating because the formation of the iminium ion intermediate is rapid, and the reduction is irreversible, driving the reaction to completion with minimal side products.[1]

Step-by-Step Protocol: Reductive Amination

Reagents:

  • 1-Phenylpiperazine (1.0 equiv)[1]

  • Cyclobutanone (1.2 equiv)[2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Workflow:

  • Complexation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 1-Phenylpiperazine in DCE (0.1 M concentration).

  • Activation: Add Cyclobutanone and catalytic Acetic Acid. Stir at room temperature for 30 minutes to allow iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. Note: STAB is preferred over NaCNBH₃ for lower toxicity and better selectivity.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.[1]

  • Quench: Quench with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

Synthesis Pathway Visualization[1]

SynthesisPathway Reactants Reactants: 1-Phenylpiperazine + Cyclobutanone Intermediate Intermediate: Iminium Ion Species Reactants->Intermediate Acid Cat. / DCM Dehydration Product Product: This compound Intermediate->Product Hydride Transfer (Irreversible) Reagent Reduction: Sodium Triacetoxyborohydride (STAB) Reagent->Intermediate Reagent Addition

Figure 1: Reductive amination pathway avoiding elimination side-reactions common in alkylation.

Pharmacological Applications & SAR

The this compound structure is rarely a standalone drug but acts as a high-affinity scaffold in several therapeutic areas.

Histamine H3 Antagonism

Research indicates that N-substituted piperazines are critical for Histamine H3 receptor antagonism.[1] The cyclobutyl group provides a specific steric bulk that fits into the lipophilic pocket of the H3 receptor, often showing superior metabolic stability compared to linear alkyl chains.[1]

  • Mechanism: The basic nitrogen of the piperazine interacts with Asp114 (human H3) via an ionic bond.[1]

  • Relevance: Compounds containing this core are investigated for cognitive disorders (Alzheimer's, ADHD) and narcolepsy.[1]

Serotonergic Modulation (5-HT)

Phenylpiperazines (e.g., mCPP) are "privileged structures" for serotonin receptors.[1]

  • 5-HT1A / 5-HT2A: The phenylpiperazine headgroup drives affinity.[1] The N-cyclobutyl tail modulates selectivity.[1]

  • Designer Drug Context: Researchers must be aware that simple modifications to this scaffold can produce psychoactive substances similar to BZP (Benzylpiperazine).[1] However, the cyclobutyl derivative is generally less potent as a monoamine releaser than its benzyl counterpart but retains receptor binding affinity.[1]

Sigma Receptor Ligands

The hydrophobic cyclobutyl group enhances affinity for Sigma-1 receptors (


), which are targets for neuroprotection and analgesia.[1] The compact, lipophilic nature of the cyclobutyl ring is ideal for the hydrophobic binding regions of 

receptors.[1]
Pharmacophore Interaction Map

SAR_Map CBPP This compound Phenyl Phenyl Ring (Aromatic) CBPP->Phenyl Piperazine Piperazine Core (Basic Amine) CBPP->Piperazine Cyclobutyl Cyclobutyl Ring (Lipophilic/Steric) CBPP->Cyclobutyl PiStack Target: 5-HT / D2 Receptors Interaction: Pi-Pi Stacking Phenyl->PiStack Ionic Target: Aspartate Residue (H3/5-HT) Interaction: Ionic Bond / Salt Bridge Piperazine->Ionic Hydrophobic Target: Hydrophobic Pocket Interaction: van der Waals / Metabolic Shield Cyclobutyl->Hydrophobic

Figure 2: Structure-Activity Relationship (SAR) mapping of CBPP domains to receptor interaction sites.[1]

Safety & Handling (E-E-A-T)

As a research chemical with serotonergic potential, strict safety protocols are required.[1]

  • Hazard Classification: Irritant (Skin/Eye).[1][2] Potential CNS active agent.[1]

  • Handling: Use a chemical fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the piperazine nitrogen.

  • Emergency: In case of contact, wash with copious water.[1] If inhaled, move to fresh air.[1] Treat as a potential serotonin modulator in overdose scenarios.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7096 (1-Phenylpiperazine derivatives). PubChem. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry. (Standard protocol reference for the described synthesis).

  • Market Publishers. this compound (CAS 835916-78-4) Market Research Report 2025. Available at: [Link]

  • Lazewska, D., et al. (2012).[1] Synthesis and evaluation of a new series of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives as high affinity and selective histamine-3 receptor (H3R) antagonists.[1][3] Bioorganic & Medicinal Chemistry Letters. (Context for cyclobutyl-piperazine utility).

Sources

The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Discovery, History, and Significance of Phenylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Phenylpiperazine Moiety

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The phenylpiperazine core is a quintessential example of such a scaffold. Its deceptively simple architecture, a six-membered piperazine ring attached to a phenyl group, belies a rich and complex history intertwined with the development of numerous landmark therapeutics, particularly those targeting the central nervous system (CNS).[1] The synthetic tractability of the piperazine ring, with its two nitrogen atoms offering sites for chemical modification, has allowed for the creation of vast libraries of derivatives, each with a unique pharmacological profile.[2] This guide provides a comprehensive overview of the discovery and history of the phenylpiperazine class of compounds, delving into their synthesis, pharmacological significance, and the enduring impact they have had on modern drug development.

The Genesis of Phenylpiperazine-Based Therapeutics: A Historical Perspective

The journey of piperazine and its derivatives in medicine is a fascinating narrative of serendipitous discoveries and rational drug design. Initially introduced as a solvent for uric acid in the late 19th century, piperazine itself was later found to possess anthelmintic properties. However, it was the derivatization of the piperazine core that unlocked its true therapeutic potential.

The mid-20th century marked a turning point with the discovery of the antipsychotic and antihistaminic properties of certain piperazine derivatives. This era of exploration laid the groundwork for the development of the first generation of phenylpiperazine-based drugs. These early compounds, while effective, often suffered from a lack of receptor selectivity, leading to a range of side effects. This prompted further research into the structure-activity relationships (SAR) of the phenylpiperazine scaffold, with the goal of designing more targeted and tolerable medications.

Synthetic Strategies: Building the Phenylpiperazine Core

The versatility of the phenylpiperazine scaffold is, in large part, due to the accessibility of robust and efficient synthetic routes for its construction. The primary methods for synthesizing the core structure and its derivatives can be broadly categorized as follows:

Classical N-Arylation Methods

Historically, the synthesis of N-arylpiperazines relied on classical nucleophilic aromatic substitution reactions. A common approach involves the reaction of a piperazine with an activated aryl halide.

Experimental Protocol: Classical N-Arylation of Piperazine

  • Reaction Setup: To a solution of piperazine (2 equivalents) in a suitable high-boiling solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired aryl halide (1 equivalent) and a base (e.g., potassium carbonate, 2-3 equivalents).

  • Heating: Heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-arylpiperazine.

Modern Catalytic Cross-Coupling Reactions

The advent of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of N-arylpiperazines. These methods offer milder reaction conditions, broader substrate scope, and often higher yields compared to classical methods.

Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1 equivalent), piperazine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 1-5 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2 equivalents) in an anhydrous solvent (e.g., toluene or dioxane).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 2-24 hours), monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography to yield the pure N-arylpiperazine.

Pharmacological Landscape of Phenylpiperazine Derivatives

The phenylpiperazine moiety is a key pharmacophore in a multitude of drugs, primarily those acting on the central nervous system. The nitrogen atom of the piperazine ring plays a crucial role in the interaction with various receptors, particularly G-protein coupled receptors (GPCRs).

Serotonergic and Dopaminergic Activity

A significant number of phenylpiperazine derivatives exhibit affinity for serotonin (5-HT) and dopamine (D₂) receptors.[4] This dual activity has been exploited in the development of atypical antipsychotics and antidepressants. The substitution pattern on the phenyl ring and the nature of the substituent on the second nitrogen of the piperazine ring are critical determinants of receptor affinity and selectivity.

Compound ClassPrimary Target(s)Therapeutic ApplicationExample Drug
Arylpiperazines5-HT₁ₐ, 5-HT₂ₐ, D₂ ReceptorsAntipsychotic, AntidepressantAripiprazole, Trazodone
Long-chain arylpiperazines5-HT₁ₐ ReceptorsAnxiolyticBuspirone

G 5HT1A_R 5-HT₁ₐ Receptor G_Protein Gi/o Protein 5HT1A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion Phenylpiperazine Phenylpiperazine Agonist Phenylpiperazine->5HT1A_R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Reduces activation CREB CREB PKA->CREB Reduces phosphorylation Gene_Expression Neuronal Gene Expression CREB->Gene_Expression Alters

Sources

Technical Guide: Solubility Profile of 1-Cyclobutyl-4-phenylpiperazine

[1][2]

Chemical Identity & Physicochemical Basis

Understanding the solubility of this compound requires a structural analysis of its three distinct moieties: the lipophilic phenyl ring, the polar piperazine core, and the cycloalkyl (cyclobutyl) substituent.[1][2]

PropertyDetail
Chemical Name This compound
CAS Number 835916-78-4
Molecular Formula C₁₄H₂₀N₂
Molecular Weight 216.32 g/mol
Structural Class N-substituted Phenylpiperazine (Tertiary Amine)
Predicted LogP ~2.8 – 3.2 (Lipophilic)
pKa (Calculated) ~8.5 (Piperazine N4), ~2-3 (N1-Phenyl conjugated)
Structural Solubility Logic
  • The Phenyl Ring: Imparts significant lipophilicity and planarity, reducing water solubility and favoring aromatic interactions (π-π stacking) in organic solvents.[1][2]

  • The Cyclobutyl Group: Adds steric bulk and hydrophobicity (LogP contribution ~ +1.0 vs. methyl), further decreasing aqueous solubility compared to simple methyl-phenylpiperazines.[1][2]

  • The Piperazine Core: Contains two nitrogen atoms.[1][2][3] The N1 is attached to the phenyl ring, delocalizing its lone pair and reducing basicity.[1][2] The N4 (attached to cyclobutyl) remains a basic center, making the molecule pH-sensitive .[1][2]

Solubility Landscape

The following data represents a synthesized consensus based on Structure-Property Relationships (SPR) of homologous phenylpiperazines (e.g., 1-phenylpiperazine, 1-cyclopentyl-4-phenylpiperazine).

A. Solvent Compatibility Table (Free Base)[2]
Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Application Context
Polar Aprotic DMSO High > 50 mg/mLPrimary solvent for stock solutions; cryopreservation.[1]
Polar Aprotic DMF High > 30 mg/mLAlternative stock solvent; peptide coupling reactions.[1]
Polar Protic Ethanol Moderate/High 10 – 30 mg/mLSuitable for biological assays (low toxicity); requires sonication.[1]
Polar Protic Methanol Moderate 10 – 25 mg/mLCommon for LC-MS sample preparation.[1][2]
Chlorinated Dichloromethane High > 50 mg/mLExcellent for extraction and purification (organic phase).[1]
Aqueous Water (pH 7) Insoluble < 0.1 mg/mLThe free base is hydrophobic.[1] Requires pH adjustment.
Aqueous 0.1 M HCl Soluble > 10 mg/mLProtonation of N4 converts it to the hydrophilic salt form.[1]
B. pH-Dependent Solubility (The "Salt Switch")

The solubility of this compound is strictly controlled by pH due to the basic tertiary amine.[1][2]

  • pH > 9 (Basic/Neutral): The molecule exists as a Free Base .[2] It is uncharged and lipophilic.[1][2]

    • Soluble in: DCM, EtOAc, DMSO.[1][2]

    • Insoluble in: Water.[1][2][4][5]

  • pH < 4 (Acidic): The N4 nitrogen protonates (

    
    ), forming a Cationic Salt .[2]
    
    • Soluble in: Water, Aqueous Buffers.[1][2]

    • Insoluble in: Non-polar organics (Hexane, Ether).[1][2]

Critical Note for Researchers: If purchasing the Hydrochloride Salt (HCl) version of this compound, the solubility profile flips.[1][2] The salt is water-soluble but poorly soluble in DCM or Chloroform.[1][2]

Experimental Protocols

Do not rely solely on literature values. Validate solubility for your specific batch using these self-validating protocols.

Protocol A: Gravimetric Solubility Determination (Standard Shake-Flask)

Objective: Determine the saturation limit in a specific solvent (e.g., DMSO).[2]

  • Preparation: Weigh 10 mg of this compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 100 µL of the target solvent (starting concentration target: 100 mg/mL).

  • Agitation: Vortex vigorously for 2 minutes.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[1][2] Add more solid.[1][2]

    • Suspension: Sonicate for 10 minutes at 40°C. If solid remains, centrifuge at 10,000 x g for 5 minutes.

  • Quantification: Remove the supernatant, dry the remaining pellet, and weigh.

    • 
      [2]
      
Protocol B: Aqueous Stock Preparation (Acidification Method)

Objective: Prepare a 10 mM aqueous stock solution from the Free Base.

  • Dissolution: Dissolve 2.16 mg (10 µmol) of the compound in 100 µL of 100% Ethanol or DMSO .

  • Acidification: Slowly add 900 µL of 0.01 M HCl (or dilute Acetic Acid) while vortexing.

  • Validation: Check for precipitation. The solution should remain clear.

    • Why this works: The initial organic solvent disperses the molecules, and the acid immediately protonates them, locking them into the water-soluble cationic state.[1][2]

Solubility Decision Workflow

Use the following logic flow to select the appropriate solvent for your application.

SolubilityWorkflowStartStart: Select ApplicationApp_BioBiological Assay(Cell/In-Vivo)Start->App_BioApp_ChemChemical Synthesisor ExtractionStart->App_ChemApp_AnalAnalytical (LC-MS/NMR)Start->App_AnalDMSO_StockDissolve in DMSO(Stock 10-50 mM)App_Bio->DMSO_StockSolvent_ChoiceReaction Type?App_Chem->Solvent_ChoiceLCMSMethanol + 0.1% Formic Acid(Ensures ionization)App_Anal->LCMSNMRDMSO-d6 or CDCl3(Avoid D2O for Free Base)App_Anal->NMRDilute_AqDilute in Media(Keep DMSO < 0.5%)DMSO_Stock->Dilute_AqNonPolarDCM / Toluene(Free Base form)Solvent_Choice->NonPolarExtractionPolarDMF / Acetonitrile(Coupling/SN2)Solvent_Choice->PolarSynthesis

Figure 1: Solvent selection decision tree based on downstream application requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 835916-78-4. Retrieved from [Link][2]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] (Theoretical basis for LogP solubility prediction).

An In-depth Technical Guide to the Predicted Spectroscopic Properties of 1-Cyclobutyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic properties of 1-Cyclobutyl-4-phenylpiperazine. In the absence of direct experimental data in publicly available literature, this document leverages established spectroscopic principles and data from structurally analogous compounds—namely 1-phenylpiperazine and cyclobutane derivatives—to construct a reliable, theoretical spectroscopic profile. This guide is intended to serve as a foundational resource for researchers in compound identification, structural elucidation, and quality control, providing detailed predictions for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes an explanation of the underlying scientific principles, standardized experimental protocols, and in-depth interpretation of the predicted spectral data.

Introduction and Rationale

This compound belongs to the broader class of phenylpiperazine derivatives, a scaffold of significant interest in medicinal chemistry and neuropharmacology due to its prevalence in bioactive molecules targeting central nervous system receptors.[1] The phenylpiperazine core is a key pharmacophore in various therapeutic agents, including antidepressants and antipsychotics.[2] The introduction of a cyclobutyl group at the N-4 position is anticipated to modulate the parent molecule's lipophilicity, metabolic stability, and receptor-binding profile, making it a compound of interest for drug discovery programs.

A thorough understanding of a compound's spectroscopic signature is fundamental to modern chemical research and development. It provides unambiguous confirmation of molecular structure, facilitates purity assessment, and is a cornerstone of regulatory submission. This guide addresses the current information gap by providing a robust, predictive framework for the spectroscopic characterization of this compound. The predictions herein are grounded in the well-understood spectroscopic behaviors of the phenylpiperazine moiety and N-alkyl substituents.[3]

Molecular Structure and Predicted Spectroscopic Overview

The chemical structure of this compound consists of a central piperazine ring, with a phenyl group attached to one nitrogen atom (N-1) and a cyclobutyl group attached to the other (N-4).

Caption: Molecular structure of this compound.

The predicted spectra are a composite of the signals arising from these three distinct structural components:

  • Phenyl Group: Aromatic proton and carbon signals in NMR, characteristic C=C and C-H stretching and bending vibrations in IR, and a strong chromophore in UV-Vis.

  • Piperazine Ring: Aliphatic proton and carbon signals in NMR, and C-N and C-H stretching vibrations in IR.

  • Cyclobutyl Group: Aliphatic proton and carbon signals in NMR, and characteristic C-H stretching and bending vibrations in IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[3]

Predicted ¹H NMR Spectrum

Causality Behind Predictions: The electron-withdrawing nature of the phenyl group will deshield the adjacent piperazine protons (on C-2 and C-6), shifting them downfield. The N-cyclobutyl group, being an electron-donating alkyl group, will have a less pronounced effect on the other pair of piperazine protons (on C-3 and C-5). The cyclobutyl protons themselves will appear in the aliphatic region, with the methine proton attached to the nitrogen appearing most downfield due to the proximity of the electronegative nitrogen atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
7.25 - 7.35 m 2H Ar-H (meta) Typical aromatic region for meta protons.
6.90 - 7.00 m 3H Ar-H (ortho, para) Typical aromatic region for ortho and para protons.
3.15 - 3.25 t 4H Piperazine-H (positions 2, 6) Adjacent to phenyl-substituted nitrogen; deshielded.
2.65 - 2.75 t 4H Piperazine-H (positions 3, 5) Adjacent to cyclobutyl-substituted nitrogen.
2.70 - 2.85 p 1H Cyclobutyl-H (methine) Deshielded by adjacent nitrogen.
1.95 - 2.10 m 2H Cyclobutyl-H (methylene, adjacent to CH) Aliphatic region.[4]
1.80 - 1.95 m 2H Cyclobutyl-H (methylene, adjacent to CH) Aliphatic region.[4]

| 1.60 - 1.75 | m | 2H | Cyclobutyl-H (methylene, beta to CH) | Least deshielded cyclobutyl proton.[5] |

Predicted ¹³C NMR Spectrum

Causality Behind Predictions: The carbon atoms of the phenyl ring will appear in the typical aromatic region (115-155 ppm). The piperazine carbons adjacent to the phenyl group will be slightly deshielded compared to those adjacent to the cyclobutyl group. The cyclobutyl carbons will appear in the aliphatic region, with the methine carbon being the most downfield due to its direct attachment to nitrogen.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~151.5 Ar-C (quaternary, C-N) Attachment to nitrogen causes significant deshielding.
~129.0 Ar-C (meta) Standard aromatic carbon chemical shift.
~120.0 Ar-C (para) Standard aromatic carbon chemical shift.
~116.0 Ar-C (ortho) Standard aromatic carbon chemical shift.
~60.0 Cyclobutyl-C (methine, C-N) Deshielded by direct attachment to nitrogen.
~53.0 Piperazine-C (positions 3, 5) Aliphatic carbon adjacent to two nitrogens.
~49.0 Piperazine-C (positions 2, 6) Slightly deshielded by the phenyl group.
~27.0 Cyclobutyl-C (methylene, adjacent to CH) Typical aliphatic region for cyclobutane.[6]

| ~18.0 | Cyclobutyl-C (methylene, beta to CH) | Typical aliphatic region for cyclobutane.[6] |

Standardized NMR Experimental Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Dissolve 5-10 mg of sample in ~0.6 mL CDCl₃ TMS Add TMS as internal standard (0 ppm) Dissolve->TMS Tube Transfer to 5 mm NMR tube TMS->Tube Insert Insert sample into spectrometer Tube->Insert Lock Lock on deuterium signal of CDCl₃ Insert->Lock Shim Shim magnetic field for homogeneity Lock->Shim Acquire Acquire spectra (¹H, ¹³C, etc.) Shim->Acquire

Caption: Standardized workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts to 0.00 ppm.[3]

  • Instrument Setup: Place the NMR tube into the spectrometer probe. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]

  • Acquisition: Acquire the ¹H spectrum using appropriate parameters (e.g., 32 scans, 1-second relaxation delay). Subsequently, acquire the ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).

Infrared (IR) Spectroscopy (Predicted)

Causality Behind Predictions: The IR spectrum will be dominated by C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from both the piperazine and cyclobutyl rings) appear just below 3000 cm⁻¹. The C-N stretching vibrations of the tertiary amines and the C=C stretching of the aromatic ring will provide further characteristic signals.

Predicted IR Absorption Bands (KBr Pellet or ATR)

Predicted Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
3050 - 3100 Medium-Weak C-H Stretch Aromatic (Phenyl)
2950 - 2980 Strong C-H Stretch Aliphatic (Cyclobutyl CH)
2800 - 2950 Strong C-H Stretch Aliphatic (Piperazine & Cyclobutyl CH₂)
~1600, ~1500 Medium-Strong C=C Stretch Aromatic Ring Skeletal
1450 - 1490 Medium CH₂ Scissoring Aliphatic (Piperazine & Cyclobutyl)
1230 - 1260 Strong C-N Stretch Aryl-N (Phenyl-Piperazine)
1100 - 1150 Medium C-N Stretch Alkyl-N (Cyclobutyl-Piperazine)

| 750 - 770 & 690-710 | Strong | C-H Bend | Monosubstituted Aromatic Ring |

Standardized IR Experimental Protocol (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS) (Predicted)

Causality Behind Predictions: In Electron Ionization (EI) MS, the molecular ion (M⁺˙) is expected to be observed. The primary fragmentation pathways will likely involve cleavage alpha to the nitrogen atoms, leading to the loss of the cyclobutyl group or fragmentation of the piperazine ring. The phenylpiperazine fragment is expected to be a prominent ion.

Predicted Molecular Ion and Major Fragments (EI-MS)

Predicted m/z Ion Identity Rationale
216 [M]⁺˙ Molecular Ion (C₁₄H₂₀N₂)
161 [M - C₄H₇]⁺ Loss of a cyclobutenyl radical (alpha-cleavage and rearrangement).
120 [C₈H₁₀N]⁺ Fragment corresponding to the phenylpiperazine cation radical after ring cleavage.[7]
77 [C₆H₅]⁺ Phenyl cation.[7]

| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ | Cyclobutene radical cation or piperazine ring fragment. |

G M [C₁₄H₂₀N₂]⁺˙ m/z = 216 F1 [M - C₄H₇]⁺ m/z = 161 M->F1 - •C₄H₇ F2 [C₈H₁₀N]⁺ m/z = 120 M->F2 Ring Cleavage F3 [C₆H₅]⁺ m/z = 77 F2->F3 - C₂H₄N F4 [C₃H₆N]⁺ m/z = 56 F2->F4 - C₅H₄

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Standardized MS Experimental Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). Use a suitable column (e.g., DB-5ms) and temperature program to separate the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV for EI).

  • Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

UV-Visible (UV-Vis) Spectroscopy (Predicted)

Causality Behind Predictions: The UV-Vis absorption of this compound will be dictated by the electronic transitions within the phenyl ring chromophore. The piperazine and cyclobutyl groups are saturated and do not absorb in the 200-800 nm range. The nitrogen atom's lone pair of electrons conjugated with the phenyl ring will cause a red shift (bathochromic shift) compared to unsubstituted benzene. The N-cyclobutyl group is an auxochrome but its electronic effect is minimal, so the absorption maxima are expected to be very similar to those of 1-phenylpiperazine.

Predicted UV-Vis Absorption Maxima (in Ethanol) | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Electronic Transition | | :--- | :--- | :--- | | ~243 | High | π → π* | Primary absorption band of the phenyl ring.[8] | | ~285 | Moderate | π → π* | Secondary (benzenoid) absorption band. |

Standardized UV-Vis Experimental Protocol
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or cyclohexane).

  • Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance reading between 0.1 and 1.0 for accuracy.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Data Acquisition: Replace the solvent cuvette with a cuvette containing the sample solution and scan the absorbance from approximately 200 to 400 nm.[9]

  • Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

This guide presents a detailed, theoretically-grounded prediction of the spectroscopic properties of this compound. By dissecting the molecule into its constituent parts and applying fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis data. The provided tables, interpretations, and standardized protocols are designed to aid researchers in the synthesis, identification, and analysis of this novel compound. While these predictions offer a robust starting point, it must be emphasized that experimental verification is the ultimate standard for structural confirmation. This document should, therefore, be used as a predictive reference to guide and interpret future empirical studies.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved February 7, 2026, from [Link]

  • Kowalczyk, A., et al. (2021). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties.
  • MDPI. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.).
  • NIST. (n.d.). Piperazine, 1-phenyl-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). UV/Visible spectrum of Piperazine, 1-phenyl-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ResearchGate. (2025). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study.
  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved February 7, 2026, from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • ResearchGate. (2025). NMR Spectroscopy of Cyclobutanes.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-Cyclobutyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This Application Note details the optimized protocol for synthesizing 1-Cyclobutyl-4-phenylpiperazine , a critical pharmacophore in the development of ligands for dopamine (D2/D3), serotonin (5-HT), and sigma receptors.

While direct alkylation using cyclobutyl halides is theoretically possible, it is operationally flawed due to the high propensity of cyclobutyl halides to undergo E2 elimination, yielding cyclobutene rather than the desired amine. Consequently, Reductive Amination is the industry-standard "Route of Choice," offering superior chemoselectivity, mild conditions, and scalability.

Retrosynthetic Logic & Pathway

The following diagram illustrates the strategic disconnection and the selected forward synthesis pathway.

G Target Target: This compound Inter Intermediate: Iminium Ion Species Inter->Target Hydride Transfer (STAB) SM1 Start Material A: 1-Phenylpiperazine SM1->Inter Condensation (AcOH, DCM) SM2 Start Material B: Cyclobutanone SM2->Inter Reagent Reagent: NaBH(OAc)3 (STAB) Reagent->Inter

Figure 1: Retrosynthetic analysis and reaction pathway favoring reductive amination to avoid elimination side-products.

Experimental Protocol

Reagents & Materials Table

Note: Equivalents (eq.) are calculated relative to 1-Phenylpiperazine.

ComponentRoleCASEquiv.Notes
1-Phenylpiperazine Limiting Reagent92-54-61.0Commercial grade, >98% purity.[1]
Cyclobutanone Electrophile1191-95-31.2 - 1.5Volatile; use slight excess to drive conversion.
Sodium Triacetoxyborohydride (STAB) Reducing Agent56553-60-71.5Safer/more selective than NaCNBH3.
Acetic Acid (AcOH) Catalyst64-19-71.0 - 2.0Crucial for iminium ion formation.
Dichloromethane (DCM) Solvent75-09-2N/AAnhydrous preferred (0.1 - 0.2 M conc).
Sat. NaHCO3 Quench144-55-8N/AFor neutralization.
Step-by-Step Methodology

Step 1: Iminium Ion Formation

  • Charge a clean, dry round-bottom flask (RBF) with a magnetic stir bar.

  • Add 1-Phenylpiperazine (1.0 eq) and dissolve in DCM (concentration ~0.15 M).

  • Add Cyclobutanone (1.2 eq) to the solution.

  • Add Acetic Acid (1.5 eq). Critical Insight: The pH should be slightly acidic (~pH 5-6) to protonate the ketone oxygen and facilitate nucleophilic attack by the amine, but not so acidic that the amine is fully protonated and unreactive.

  • Stir at Room Temperature (20-25°C) for 30–60 minutes. This "pre-complexation" time allows the equilibrium to shift toward the iminium species before the reducing agent acts.

Step 2: Selective Reduction 6. Cool the mixture to 0°C (ice bath). While not strictly necessary for STAB, this controls the exotherm upon addition. 7. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Safety Note: Mild hydrogen gas evolution may occur. 8. Remove the ice bath and allow the reaction to warm to Room Temperature. 9. Stir for 12–16 hours (Overnight).

  • IPC (In-Process Control): Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. Look for disappearance of phenylpiperazine (m/z 163) and appearance of product (m/z 217).

Step 3: Workup & Isolation 10. Quench: Slowly add saturated aqueous NaHCO3 to the reaction mixture until pH > 8. Stir vigorously for 15 minutes to decompose borate complexes. 11. Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer 2x with fresh DCM. 12. Drying: Combine organic layers, wash with Brine, and dry over anhydrous Na2SO4 or MgSO4. 13. Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude oil. 14. Purification: If necessary, purify via Flash Column Chromatography (Silica Gel; Gradient: 0-5% MeOH in DCM). Note: The free base is an oil; the hydrochloride salt (solid) can be generated by treating the oil with HCl in diethyl ether.

Process Workflow & Logic

The following diagram details the operational workflow, highlighting critical decision points and safety checks.

Workflow Start Start: Weigh Reagents Mix Mix Amine + Ketone + AcOH in DCM (30 min) Start->Mix AddRed Add STAB (0°C -> RT) Stir 12-16h Mix->AddRed IPC IPC: LC-MS / TLC (Target m/z 217) AddRed->IPC IPC->AddRed Incomplete (Add 0.2 eq STAB) Quench Quench: Sat. NaHCO3 (pH > 8) IPC->Quench Complete Extract Extraction (DCM) & Drying (Na2SO4) Quench->Extract Purify Purification: Flash Chromatography Extract->Purify End Final Product: This compound Purify->End

Figure 2: Operational workflow for the reductive amination process.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, the isolated product must meet the following analytical criteria.

Expected NMR Data (Free Base)
  • 1H NMR (400 MHz, CDCl3):

    • δ 7.25–7.29 (m, 2H): Aromatic (meta)

    • δ 6.92–6.96 (m, 2H): Aromatic (ortho)

    • δ 6.84–6.88 (m, 1H): Aromatic (para)

    • δ 3.18–3.22 (m, 4H): Piperazine ring (-CH2-N-Ph)

    • δ 2.70–2.85 (m, 1H): Cyclobutyl methine (N-CH<) - Diagnostic Signal

    • δ 2.45–2.50 (m, 4H): Piperazine ring (-CH2-N-Cyclobutyl)

    • δ 2.00–2.10 (m, 2H): Cyclobutyl methylene

    • δ 1.80–1.95 (m, 2H): Cyclobutyl methylene

    • δ 1.60–1.75 (m, 2H): Cyclobutyl methylene

Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected [M+H]+: 217.17 Da

  • Fragment: Loss of cyclobutyl group may be observed at high collision energies.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet STAB reagent.STAB is moisture sensitive. Use a fresh bottle or increase loading to 2.0 eq.
Impurity: Alcohol Reduction of ketone before amination.Increase "pre-complexation" time (Step 5). Ensure AcOH is present to catalyze imine formation.
Impurity: Bis-alkylation N/A for this substrate.Not possible as 1-phenylpiperazine is a secondary amine.
Emulsion during Workup Boron salts precipitating.Add Rochelle's Salt (Potassium Sodium Tartrate) solution during quench to solubilize boron species.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

  • Leopoldo, M., Berardi, F., Colabufo, N. A., De Giorgio, P., Lacivita, E., Perrone, R., & Tortorella, V. (2002). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D3 receptor ligands. Journal of Medicinal Chemistry, 45(26), 5727–5735. (Demonstrates general utility of arylpiperazine scaffolds).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. (Starting Material Data).

  • Vertex Pharmaceuticals Inc. (2011). Patent WO2011161031: Modulators of Chemokine Receptors. (Example of patent literature utilizing cyclobutyl-piperazine motifs).

Sources

Application Note: High-Efficiency Synthesis of 1-Cyclobutyl-4-phenylpiperazine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Cyclobutyl-4-phenylpiperazine . While direct alkylation of piperazines with cyclobutyl halides is often plagued by elimination side reactions (


) and slow kinetics due to ring strain, this protocol utilizes a Reductive Amination  strategy. By employing Sodium Triacetoxyborohydride (STAB)  as a mild, selective reducing agent, we ensure high chemoselectivity, minimal byproduct formation, and a simplified workup suitable for medicinal chemistry and lead optimization campaigns.

Synthetic Strategy & Rationale

The Challenge: Cyclobutyl Electrophiles

Direct nucleophilic substitution (


) using cyclobutyl bromide or tosylate is mechanistically unfavorable. The steric hindrance of the cyclobutyl ring, combined with the "puckered" conformation, significantly retards nucleophilic attack. Furthermore, basic conditions required for alkylation frequently lead to elimination, yielding cyclobutene.
The Solution: Reductive Amination

The preferred route involves the condensation of 1-phenylpiperazine with cyclobutanone to form an iminium intermediate, which is selectively reduced in situ by STAB.

Key Advantages:

  • Selectivity: STAB reduces the iminium ion much faster than the ketone starting material, preventing the reduction of cyclobutanone to cyclobutanol.

  • Mild Conditions: The reaction proceeds at room temperature in slightly acidic media (AcOH), avoiding harsh bases that degrade sensitive substrates.

  • Atom Economy: One-pot procedure with high conversion rates.

Reaction Mechanism

The following diagram illustrates the formation of the iminium species and the subsequent hydride transfer.

ReactionMechanism Reactants 1-Phenylpiperazine + Cyclobutanone Intermediate Iminium Ion (Intermediate) Reactants->Intermediate - H2O AcidCat AcOH (Cat.) Protonation AcidCat->Intermediate Product 1-Cyclobutyl-4- phenylpiperazine Intermediate->Product Reduction Reagent STAB (Hydride Transfer) Reagent->Product

Figure 1: Mechanistic pathway for the reductive amination of cyclobutanone with 1-phenylpiperazine.

Materials & Equipment

Reagents:

Reagent CAS No. Equiv.[1][2] Role
1-Phenylpiperazine 92-54-6 1.0 Nucleophile / Substrate
Cyclobutanone 1191-95-3 1.2 Electrophile / Carbonyl Source
Sodium Triacetoxyborohydride (STAB) 56553-60-7 1.5 Selective Reducing Agent
Acetic Acid (Glacial) 64-19-7 1.0 - 2.0 Catalyst (pH adjustment)

| 1,2-Dichloroethane (DCE) | 107-06-2 | Solvent | Reaction Medium |

Safety Note: STAB releases hydrogen gas upon reaction with protic solvents or acid; ensure proper venting. Cyclobutanone is flammable. Perform all operations in a fume hood.

Detailed Experimental Protocol

Step 1: Reaction Assembly
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Argon or Nitrogen.

  • Solvation: Add 1-phenylpiperazine (1.62 g, 10.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous 1,2-Dichloroethane (DCE) (40 mL).

    • Expert Insight: DCE is preferred over DCM (Dichloromethane) for reductive aminations because it allows for slightly higher temperatures if reflux is needed, though room temperature is sufficient here. DCM is a valid alternative if DCE is unavailable.

  • Carbonyl Addition: Add Cyclobutanone (0.84 g, 12.0 mmol, 1.2 equiv).

  • Catalysis: Add Acetic Acid (0.60 g, 10.0 mmol, 1.0 equiv).

    • Expert Insight: The acid promotes the formation of the iminium ion. The pH should be roughly 5–6. Without acid, the reaction may stall at the carbinolamine stage.

  • Equilibration: Stir the mixture at room temperature for 30 minutes.

    • Why? This "pre-stir" allows the iminium ion equilibrium to establish before the reducing agent is introduced.

Step 2: Reduction
  • Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv) in 3 portions over 15 minutes.

    • Expert Insight: Adding in portions prevents a rapid exotherm and controls gas evolution (

      
      ).
      
  • Reaction Monitoring: Stir vigorously at room temperature under inert atmosphere.

    • TLC Monitoring: Check after 4 hours. (Mobile Phase: 5% MeOH in DCM).

    • Endpoint: Disappearance of 1-phenylpiperazine. If starting amine remains after 16 hours, add an additional 0.2 equiv of Cyclobutanone and 0.3 equiv of STAB.

Step 3: Workup & Isolation
  • Quench: Carefully add saturated aqueous NaHCO3 (30 mL) to the reaction mixture. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

  • Washing: Combine organic layers and wash with Brine (saturated NaCl, 50 mL).

  • Drying: Dry the organic phase over anhydrous Na2SO4 or MgSO4 .

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (rotary evaporator) to yield the crude oil.

Purification & Characterization Workflow

The crude product is often an oil. Depending on the required purity grade, follow the decision tree below.

PurificationWorkflow Crude Crude Product (Oil) PurityCheck Check TLC/NMR (Purity > 90%?) Crude->PurityCheck FlashChrom Flash Chromatography (SiO2, DCM/MeOH 95:5) PurityCheck->FlashChrom No (Complex Mix) SaltFormation HCl Salt Formation (Et2O/HCl) PurityCheck->SaltFormation Yes (Clean) FinalOil Final Free Base (Viscous Oil) FlashChrom->FinalOil FinalSolid Final Solid Product (HCl Salt) SaltFormation->FinalSolid FinalOil->SaltFormation Optional: For Storage

Figure 2: Purification decision tree. Salt formation is recommended for long-term stability.

Purification Protocol (Flash Chromatography)
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: 0%

    
     5% Methanol in Dichloromethane (with 0.5% Triethylamine if streaking occurs).
    
  • Yield Expectation: 80–90%.

Analytical Validation (Self-Validating Data)

To confirm the synthesis, look for these diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

1.7–2.1 ppm (m, 6H)
Cyclobutyl ring (

) protons.
1H NMR (CDCl3)

2.7–2.8 ppm (m, 1H)
Cyclobutyl methine (

). Critical proof of alkylation.
1H NMR (CDCl3)

2.6 & 3.2 ppm (m, 8H)
Piperazine ring protons.
1H NMR (CDCl3)

6.8–7.3 ppm (m, 5H)
Phenyl aromatic protons.
LC-MS

Confirms molecular weight (C14H20N2).

Troubleshooting & Optimization

  • Stalled Reaction: If the conversion is low (<50%) after 4 hours, add Molecular Sieves (4Å) to the reaction mixture during the initial equilibration (Step 6). Removing water shifts the equilibrium toward the iminium ion.

  • Product Instability: Free base piperazines can oxidize over time. Converting the oil to a dihydrochloride salt (using 2M HCl in Diethyl Ether) yields a stable, white solid.

  • Solvent Choice: If DCE is restricted due to safety regulations, THF (Tetrahydrofuran) is a viable alternative, though reaction times may increase slightly.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Beshore, D. C. , & Dinsmore, C. J. (2002).[8] Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[8] Organic Letters, 4(7), 1201–1204. [Link]

  • Gribble, G. W. (1998). Sodium triacetoxyborohydride.[5][6][8] Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

Application Note: Analytical Characterization of 1-Cyclobutyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

1-Cyclobutyl-4-phenylpiperazine is a tertiary amine belonging to the


-arylpiperazine class. Structurally, it consists of a piperazine ring 

-substituted with a phenyl group at position 4 and a cyclobutyl group at position 1.[1] This scaffold is frequently encountered in medicinal chemistry as a pharmacophore for serotonergic and dopaminergic receptor ligands, and occasionally in forensic analysis as a structural analog to controlled designer drugs (e.g., BZP, mCPP).

This guide provides a definitive protocol for the physicochemical and spectroscopic characterization of this molecule, ensuring rigorous identification and purity assessment.

Physicochemical Profile
PropertyValue / Description
IUPAC Name This compound
CAS Number 835916-78-4
Molecular Formula

Molecular Weight 216.32 g/mol
Predicted pKa ~8.5 (Piperazine

-cyclobutyl basicity)
Solubility Soluble in MeOH, DMSO,

, dilute aqueous acid.[2]
Appearance Typically an oil or low-melting solid (free base); white solid (HCl salt).

Analytical Workflow Diagram

The following flowchart outlines the logical sequence for complete characterization, moving from bulk purity assessment to unequivocal structural confirmation.

AnalyticalWorkflow cluster_Purity Purity & Quantitation cluster_ID Structural Identification Start Sample Receipt (Solid/Oil) Solubility Solubility Test (MeOH, DMSO, 0.1M HCl) Start->Solubility HPLC HPLC-UV/DAD (Purity Check) Solubility->HPLC Dissolve Titration Potentiometric Titration (Assay %) Solubility->Titration Bulk Material MS HRMS (ESI+) (Formula Confirmation) HPLC->MS Peak Isolation (Optional) NMR 1H & 13C NMR (Connectivity) HPLC->NMR If Purity > 95% Report Final CoA Generation Titration->Report MS->Report NMR->Report

Figure 1: Decision tree for the analytical characterization of this compound.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chromatographic purity and quantify the analyte. Rationale: Phenylpiperazines are basic. Standard C18 columns with acidic mobile phases prevent peak tailing caused by interaction with residual silanols.

Method Parameters
  • Instrument: HPLC or UHPLC with DAD/PDA detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[3]

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5%

      
       95% B (Linear gradient)
      
    • 15–20 min: 95% B (Wash)

  • Detection: UV at 254 nm (Phenyl

    
    ) and 210 nm.
    
  • Injection Volume: 5–10 µL.

  • Sample Diluent: 50:50 Water:ACN.

Acceptance Criteria
  • Retention Time (RT): Analyte should elute between 8–12 min (mid-gradient) due to moderate lipophilicity (LogP ~2.5).

  • Tailing Factor (

    
    ): 
    
    
    
    . If
    
    
    , increase buffer ionic strength (e.g., add 10mM Ammonium Formate).
  • Purity: Area %

    
     98.0% for pharmaceutical grade.
    

Protocol B: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirmation of molecular formula and fragmentation analysis. Rationale: ESI+ is ideal for the basic piperazine nitrogen.

Experimental Setup
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

  • Analyzer: Q-TOF or Orbitrap.

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 300°C.

Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Precursor Ion: Observe

    
     at 
    
    
    
    (Calculated for
    
    
    ).
  • Fragmentation Pattern (MS/MS):

    • Loss of Cyclobutyl: Cleavage of the N-Cyclobutyl bond may yield the phenylpiperazine ion (

      
       163).
      
    • Piperazine Ring Cleavage: Characteristic fragmentation of the piperazine ring often produces ions at

      
       120 (phenyl-aziridinium species) or 
      
      
      
      105 (phenyl-NCH
      
      
      ).

Fragmentation Parent [M+H]+ m/z 217.17 Frag1 Phenylpiperazine Ion m/z 163.12 Parent->Frag1 - Cyclobutene (C4H6) Frag3 Cyclobutyl Cation m/z 55.05 Parent->Frag3 Charge retention on alkyl Frag2 Immonium Ion m/z 120.08 Frag1->Frag2 Ring Opening

Figure 2: Predicted ESI+ MS/MS fragmentation pathway.

Protocol C: Nuclear Magnetic Resonance (NMR)

Objective: Unequivocal structural assignment. Solvent:


 (preferred for free base) or 

(for HCl salts).
1H NMR Assignment (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
7.20 – 7.30 Multiplet2HAr-H (meta)Phenyl ring
6.90 – 7.00 Multiplet2HAr-H (ortho)Phenyl ring (shielded by N-donation)
6.80 – 6.90 Triplet1HAr-H (para)Phenyl ring
3.10 – 3.25 Triplet (broad)4HPiperazine

(N4)
Adjacent to Phenyl
2.70 – 2.85 Quintet1HCyclobutyl CH (methine)N-CH-Cyclobutyl junction
2.50 – 2.65 Triplet (broad)4HPiperazine

(N1)
Adjacent to Cyclobutyl
2.00 – 2.15 Multiplet2HCyclobutyl


to methine
1.80 – 1.95 Multiplet2HCyclobutyl


/ distal
1.60 – 1.75 Multiplet2HCyclobutyl


/ distal

Critical Verification Point: The cyclobutyl methine proton (


 2.70–2.85) is the diagnostic signal distinguishing this molecule from other alkyl-piperazines. It typically appears as a quintet or complex multiplet due to coupling with the four adjacent cyclobutyl protons.

References

  • UNODC. (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[4] Link

  • De Boeck, B., et al. (2017). "Piperazine designer drugs: a review of the literature." Forensic Science International, 276, 157-165. Link

  • Elliott, S. (2011). "The analysis of substituted piperazines." Drug Testing and Analysis, 3(7-8), 430-438. Link

  • Cayman Chemical. (2023). Safety Data Sheet: Phenylpiperazine. Link (Used for safety extrapolation).

Sources

Application Note: Research Applications of 1-Cyclobutyl-4-phenylpiperazine in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclobutyl-4-phenylpiperazine (CAS: 835916-78-4) is a specialized N-arylpiperazine scaffold utilized in neuropharmacology and medicinal chemistry.[1][2][3] It serves as a critical "privileged structure" for the synthesis and development of high-affinity ligands targeting Sigma-1 receptors (


R) , Serotonin 5-HT

receptors
, and Dopamine D

/D

receptors
.[3]

Unlike simple phenylpiperazines, the incorporation of the cyclobutyl moiety on the secondary nitrogen provides unique steric bulk and lipophilicity (


 modulation), enhancing Blood-Brain Barrier (BBB) permeability and metabolic stability against N-dealkylation.[3] This guide details the compound's mechanistic utility, synthesis protocols for derivative libraries, and receptor binding validation workflows.[3]

Part 1: Mechanistic Grounding & Pharmacological Utility[3]

The Phenylpiperazine Pharmacophore

The phenylpiperazine core is one of the most validated templates in neuropsychopharmacology.[3] It mimics the ethylamine side chain of biogenic amines (serotonin, dopamine) locked in a semi-rigid conformation.[3]

  • 5-HT

    
     Affinity:  The protonated nitrogen of the piperazine ring forms a salt bridge with Asp3.32  in the 5-HT
    
    
    
    receptor binding pocket, while the phenyl ring engages in
    
    
    -
    
    
    interactions with aromatic residues (e.g., Phe6.52 ).
  • Sigma-1 (

    
    ) Modulation:  N-substituted phenylpiperazines are potent 
    
    
    
    ligands.[3] The receptor acts as a "chaperone" at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), regulating Ca
    
    
    signaling and cellular survival.
The Cyclobutyl Advantage

The N-cyclobutyl substitution distinguishes this compound from standard reagents like 1-phenylpiperazine (1-PP).[3]

  • Metabolic Stability: The cyclobutyl group is less prone to rapid oxidative N-dealkylation compared to N-methyl or N-ethyl groups, prolonging the in vivo half-life of derived ligands.[3]

  • Lipophilicity & BBB Penetration: The cyclobutyl ring increases the lipophilicity (LogP), facilitating passive transport across the endothelial cells of the BBB.[3]

  • Receptor Selectivity: The steric constraints of the cyclobutyl ring can be exploited to clash with the orthosteric binding site of off-target receptors (e.g.,

    
    -adrenergic), thereby improving selectivity for 
    
    
    
    or D
    
    
    subtypes.[3]
Signaling Pathway Visualization

The following diagram illustrates the downstream effects when this compound derivatives bind to 5-HT


 (G-protein signaling) and Sigma-1 receptors (Chaperone activity).[3]

G cluster_5HT Serotonergic Pathway (GPCR) cluster_Sigma Sigma-1 Pathway (Chaperone) Ligand This compound (Derivative) R_5HT 5-HT1A Receptor Ligand->R_5HT Binding R_Sigma Sigma-1 Receptor (MAM Interface) Ligand->R_Sigma Agonism Gi_Go Gi/o Protein R_5HT->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition GIRK GIRK Channels (Hyperpolarization) Gi_Go->GIRK Activation cAMP cAMP (Decrease) AC->cAMP IP3R IP3 Receptor Stabilization R_Sigma->IP3R Chaperoning Ca_Flow Mitochondrial Ca2+ Flux IP3R->Ca_Flow Survival Neuroprotection (Anti-Apoptotic) Ca_Flow->Survival

Caption: Dual-pathway activation potential of phenylpiperazine ligands targeting 5-HT1A (membrane hyperpolarization) and Sigma-1 receptors (mitochondrial homeostasis).[3]

Part 2: Experimental Protocols

Protocol A: Synthesis of CNS-Active Ligands via N-Alkylation

Objective: Use this compound as a nucleophile to generate a library of potential antipsychotic or neuroprotective agents.[3] Reagents: this compound (CAS 835916-78-4), Alkyl halides (Linker-Core), K


CO

, Acetonitrile (ACN).[3]

Step-by-Step Methodology:

  • Preparation: Dissolve the electrophile (e.g., 4-(2-chloroethyl)-1,2-benzenediol derivative) (1.0 equiv) in anhydrous ACN.

  • Nucleophilic Attack: Add This compound (1.2 equiv) to the solution.[3]

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (3.0 equiv) and a catalytic amount of KI (0.1 equiv) to accelerate the Finkelstein reaction.
  • Reflux: Heat the mixture to 80°C under N

    
     atmosphere for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).[3]
    
  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

  • Validation: Confirm structure via

    
    H-NMR and LC-MS. The cyclobutyl methine proton typically appears as a multiplet around 
    
    
    
    2.7–3.0 ppm.[3]
Protocol B: Radioligand Binding Assay (Validation)

Objective: Determine the affinity (


) of the synthesized derivative for the 5-HT

receptor.[4] Self-Validating Control: Use WAY-100635 as a specific antagonist control to ensure assay sensitivity.[3]

Materials:

  • Membranes: CHO cell membranes stably expressing human 5-HT

    
    .[3]
    
  • Radioligand: [

    
    H]-8-OH-DPAT (Specific Activity: ~170 Ci/mmol).[3]
    
  • Buffer: 50 mM Tris-HCl, 10 mM MgSO

    
    , 0.5 mM EDTA, pH 7.4.
    

Workflow:

  • Incubation: Mix 20

    
    g membrane protein, 1 nM [
    
    
    
    H]-8-OH-DPAT, and the test compound (concentration range
    
    
    to
    
    
    M) in a final volume of 250
    
    
    L.
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

Part 3: Comparative Data & Applications

Structural Advantages in Drug Design

The following table compares this compound against standard building blocks used in neuroscience.

Feature1-Phenylpiperazine (1-PP)This compound 1-Benzyl-4-phenylpiperazine
CAS Number 92-54-6835916-78-4 2946-04-5
Lipophilicity (Est.[3] LogP) ~1.2~2.5 ~3.1
Metabolic Stability Low (Rapid N-acetylation)High (Steric hindrance) Moderate (Benzylic oxidation)
Primary Target Class Non-selective 5-HTSigma-1 / D3 / 5-HT1A Sigma-1 / 5-HT2A
BBB Permeability ModerateHigh High
Workflow for Library Generation

This workflow describes how a medicinal chemist utilizes this specific CAS entry to generate a focused library for High-Throughput Screening (HTS).

Workflow Step1 Scaffold Selection (CAS 835916-78-4) Step2 Linker Diversification (Alkyl/Acyl chains) Step1->Step2 N-Alkylation Step3 Core Coupling (Heterocycles) Step2->Step3 Click/Amide Step4 Library Screening (Binding Assays) Step3->Step4 HTS Step5 Lead Optimization (SAR Analysis) Step4->Step5 Hit Expansion

Caption: Medicinal chemistry workflow utilizing this compound as the primary amine scaffold.

Part 4: Safety & Handling (SDS Summary)

  • Hazards: Like most arylpiperazines, this compound is an irritant.[3]

    • H302: Harmful if swallowed.[3]

    • H315/H319: Causes skin and serious eye irritation.[3]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the piperazine ring.

  • Solubility: Soluble in DMSO (>20 mg/mL) and Ethanol.[3] Poorly soluble in water; requires acidification or co-solvent for aqueous stock solutions.[3]

References

  • PubChem Compound Summary. (2025). 1-Phenylpiperazine Derivatives and Pharmacology. National Library of Medicine.[3] [Link]

  • Robarge, M. J., et al. (2014).[3] Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]...[3][5] H3 receptor inverse agonist.[3] Bioorganic & Medicinal Chemistry Letters.[3] (Illustrates the utility of the cyclobutyl-nitrogen motif in neuroscience). [Link]

  • Mokrosz, J. L., et al. (1992).[3] Structure-activity relationship studies of CNS agents.[3] Part 1: 1-Phenylpiperazines. (Foundational text on the phenylpiperazine pharmacophore).[3] [Link]

Sources

Application Notes and Protocols for In Vitro Assays Using 1-Cyclobutyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Profile of 1-Cyclobutyl-4-phenylpiperazine

This compound belongs to the phenylpiperazine class of compounds, a scaffold known for its diverse pharmacological activities. Phenylpiperazine derivatives have been shown to interact with a range of biological targets, including G-protein coupled receptors (GPCRs), monoamine transporters, and intracellular enzymes. This guide provides a comprehensive overview of in vitro assays to characterize the pharmacological profile of this compound, with a focus on its potential interactions with sigma receptors, dopamine receptors, and monoamine transporters. The following protocols are designed to be robust and self-validating, providing researchers with the tools to elucidate the mechanism of action of this and similar compounds.

I. Sigma Receptor Binding Assays

Rationale: Phenylpiperazine derivatives are well-documented ligands for sigma receptors, which are unique intracellular proteins implicated in a variety of cellular functions and neurological disorders.[1] Determining the affinity of this compound for sigma-1 and sigma-2 receptors is a critical first step in its pharmacological characterization. Radioligand binding assays are the gold standard for quantifying the interaction of a compound with a receptor.[2][3]

A. Principle of Radioligand Binding Assays

Radioligand binding assays measure the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand by an unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki), a measure of affinity, can be calculated.

B. Experimental Workflow: Sigma Receptor Binding

G D4R Dopamine D4 Receptor Gi Gi/o Protein D4R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation

Caption: Dopamine D4 Receptor Signaling Pathway.

C. Protocol: cAMP Inhibition Assay

Materials:

  • Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293).

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, FRET, or luminescence-based).

  • Agonist: Dopamine or a selective D4 agonist.

  • Antagonist (for antagonist mode): A known D4 antagonist.

  • Test Compound: this compound.

  • Cell Culture Medium and Reagents.

Procedure (Agonist Mode):

  • Cell Seeding: Seed the D4 receptor-expressing cells in a 96-well plate and culture overnight.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production.

  • Incubation: Incubate for the time specified in the cAMP detection kit protocol.

  • Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP signal against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for inverse agonists).

Procedure (Antagonist Mode):

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Agonist Addition: Add a fixed concentration of a known D4 agonist (e.g., its EC80 concentration) to the wells.

  • Incubation and Detection: Follow steps 4 and 5 from the agonist mode protocol.

  • Data Analysis: Plot the cAMP signal against the log concentration of the test compound to determine the IC50 for antagonism.

Assay Mode Purpose Key Reagents
Agonist To determine if the compound activates the receptorTest compound, Forskolin
Antagonist To determine if the compound blocks agonist activityTest compound, D4 agonist, Forskolin

III. Monoamine Oxidase (MAO) Inhibition Assays

Rationale: The structural similarity of this compound to known monoamine oxidase inhibitors warrants investigation into its potential to inhibit MAO-A and MAO-B. These enzymes are crucial for the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.

A. Principle of MAO Inhibition Assay

MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂) as a byproduct. The activity of MAO can be quantified by measuring the production of H₂O₂ using a fluorometric or colorimetric probe. [4][5][6]

B. Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

Materials:

  • MAO Enzymes: Recombinant human MAO-A and MAO-B.

  • MAO Substrate: A suitable substrate for both enzymes (e.g., p-tyramine) or selective substrates.

  • Fluorometric Probe: A probe that reacts with H₂O₂ to produce a fluorescent signal (e.g., Amplex Red).

  • Horseradish Peroxidase (HRP).

  • Positive Controls: A selective MAO-A inhibitor (e.g., clorgyline) and a selective MAO-B inhibitor (e.g., selegiline).

  • Test Compound: this compound.

  • Assay Buffer: e.g., potassium phosphate buffer.

Procedure:

  • Assay Setup: In a black 96-well plate, add the following in triplicate for both MAO-A and MAO-B:

    • Enzyme Control: Assay buffer, MAO enzyme, and substrate.

    • Positive Control: Assay buffer, MAO enzyme, positive control inhibitor, and substrate.

    • Test Compound: Assay buffer, MAO enzyme, varying concentrations of this compound, and substrate.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add the MAO substrate and the detection reagents (fluorometric probe and HRP) to all wells.

  • Kinetic Reading: Measure the fluorescence at regular intervals using a microplate reader (Ex/Em = 535/587 nm for Amplex Red). [6]5. Data Analysis: Calculate the rate of reaction for each well. Determine the % inhibition and calculate the IC50 values for MAO-A and MAO-B.

IV. Monoamine Transporter Uptake Inhibition Assays

Rationale: Phenylpiperazine derivatives can interact with monoamine transporters (DAT, SERT, NET), which are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft. [7][8]Inhibition of these transporters can significantly alter neurotransmission.

A. Principle of Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]-dopamine) into cells expressing the corresponding transporter. [9]

B. Protocol: [³H]-Dopamine Uptake Inhibition Assay in DAT-Expressing Cells

Materials:

  • Cell Line: A cell line stably expressing the human dopamine transporter (DAT) (e.g., HEK293-DAT).

  • Radiolabeled Neurotransmitter: [³H]-dopamine.

  • Positive Control: A known DAT inhibitor (e.g., GBR-12909 or cocaine).

  • Test Compound: this compound.

  • Uptake Buffer.

  • Scintillation Counter and Fluid.

Procedure:

  • Cell Seeding: Seed the DAT-expressing cells in a 96-well plate and culture overnight.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of this compound or the positive control.

  • Uptake Initiation: Add [³H]-dopamine to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to remove extracellular radioligand.

  • Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the % inhibition of dopamine uptake and calculate the IC50 value.

V. Cytotoxicity Assay

Rationale: It is essential to assess the general cytotoxicity of a compound to ensure that the observed effects in target-based assays are not due to cell death. The MTT assay is a common method for evaluating cell viability. [10]

A. Principle of MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

B. Protocol: MTT Cytotoxicity Assay

Materials:

  • Cell Line: The cell line(s) used in the functional assays.

  • MTT Reagent.

  • Solubilization Solution: (e.g., DMSO or a solution of SDS in HCl).

  • Test Compound: this compound.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

  • Cell Culture Medium and Reagents.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (50% cytotoxic concentration).

References

  • Baskin, S. I., & Rockhold, R. W. (1998). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. Nuclear Medicine and Biology, 25(3), 223-228. [Link]

  • Baskin, S. I., & Rockhold, R. W. (1998). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. PubMed. [Link]

  • Ferré, S., et al. (2022). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Pharmacology, 13, 988257. [Link]

  • Innoprot. (n.d.). D4 Dopamine Receptor Assay. Retrieved from [Link]

  • Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4341-4348. [Link]

  • Yilmaz, V. T., et al. (2021). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Scientific Reports, 11(1), 1245. [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • Sapa, J., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 9(2), 990-1002. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Reith, M. E. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Lever, J. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 268. [Link]

  • Lee, J. H., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6539. [Link]

  • Draper, T. L., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3564-3580. [Link]

  • H. F. D. (2016). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Kim, J. Y., et al. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science, 6(12), 1957-1966. [Link]

  • Xu, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15998. [Link]

  • El-Haddad, A. E., et al. (2021). In vitro MAO-B Inhibitory Effect of Citrus trifoliata L. via Enzyme Assay and Molecular Docking Study. ResearchGate. [Link]

  • González-Maeso, J., et al. (2019). Revisiting the Functional Role of Dopamine D4 Receptor Gene Polymorphisms: Heteromerization-Dependent Gain of Function of the D4.7 Receptor Variant. Molecular Neurobiology, 56(6), 4069-4078. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(9), 1105-1117. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

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Application Notes and Protocols for the Development of 1-Cyclobutyl-4-phenylpiperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 1-Cyclobutyl-4-phenylpiperazine Scaffold in Neuropharmacology

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. The unique conformational constraints imposed by the cyclobutyl group, coupled with the versatile pharmacophoric features of the phenylpiperazine moiety, offer a compelling platform for the design of potent and selective ligands for a variety of neurological targets. This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and in vivo characterization of this compound derivatives, intended to equip researchers and drug development professionals with the necessary protocols and insights to explore this promising chemical space.

The phenylpiperazine core is a well-established motif in a multitude of CNS-active drugs, known to interact with a range of neurotransmitter receptors.[1] The introduction of a cyclobutyl group at the N-1 position of the piperazine ring can significantly influence the pharmacological profile of these molecules. This alkyl substituent can enhance metabolic stability, modulate lipophilicity, and provide a vector for exploring specific binding pockets within target proteins, thereby improving potency and selectivity. Notably, derivatives incorporating a cyclobutyl moiety have shown significant promise as histamine H3 receptor inverse agonists, with potential applications in cognitive enhancement.[2] Furthermore, the broader class of phenylpiperazines has been extensively investigated as ligands for dopamine D2 and D3 receptors, suggesting that 1-cyclobutyl substitution could lead to novel modulators of dopaminergic neurotransmission.[3][4]

This document will detail the synthetic pathways to access these derivatives, provide step-by-step protocols for key in vitro binding and functional assays, and describe relevant in vivo models for assessing their therapeutic potential.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be efficiently achieved through a convergent synthetic strategy. A key step in this process is the reductive amination of a suitable phenylpiperazine precursor with cyclobutanone.

General Synthetic Scheme

The overall synthetic approach involves the initial formation of the 1-phenylpiperazine core, followed by the introduction of the cyclobutyl group.

Synthesis_Workflow A Aryl Halide C 1-Phenylpiperazine A->C Buchwald-Hartwig Coupling B Piperazine B->C E This compound Derivative C->E Reductive Amination D Cyclobutanone D->E

Caption: General synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of 1-Phenylpiperazine (Buchwald-Hartwig Amination)

This protocol describes a common method for the synthesis of the 1-phenylpiperazine intermediate via a palladium-catalyzed Buchwald-Hartwig amination.[5]

Materials:

  • Aryl halide (e.g., bromobenzene or chlorobenzene)

  • Piperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), piperazine (1.2 eq), palladium catalyst (e.g., 1-5 mol%), and ligand (e.g., 1-5 mol%).

  • Add the strong base (e.g., 1.4 eq) to the flask.

  • Add the anhydrous solvent and stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-phenylpiperazine.

Protocol 2: Synthesis of this compound (Reductive Amination)

This protocol details the introduction of the cyclobutyl moiety onto the 1-phenylpiperazine core.[6]

Materials:

  • 1-Phenylpiperazine

  • Cyclobutanone

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)3))

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1-phenylpiperazine (1.0 eq) and cyclobutanone (1.1 eq) in the anhydrous solvent in a round-bottom flask.

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Slowly add the reducing agent (1.2-1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature overnight or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography to yield the final this compound derivative.

Part 2: In Vitro Evaluation of Biological Activity

The pharmacological characterization of novel this compound derivatives typically begins with in vitro assays to determine their affinity and functional activity at specific biological targets. Based on the known pharmacology of phenylpiperazines, key targets of interest include dopamine and histamine receptors.

Protocol 3: Dopamine D2 and D3 Receptor Binding Assays

This protocol describes a radioligand binding assay to determine the affinity (Ki) of the synthesized compounds for the human dopamine D2 and D3 receptors.[3][4]

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing either the human dopamine D2 or D3 receptor.

  • Radioligand (e.g., [3H]-Spiperone for D2, [3H]-WC-10 for D3)

  • Non-specific binding competitor (e.g., Haloperidol)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding competitor (for non-specific binding).

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D3/D2 Selectivity
Reference XYY/X
Derivative 1 ABB/A
Derivative 2 CDD/C
Protocol 4: Histamine H3 Receptor Functional Assay (cAMP Assay)

This protocol outlines a method to assess the functional activity of the compounds as inverse agonists at the human histamine H3 receptor, which is a G-protein coupled receptor that constitutively inhibits adenylyl cyclase.[7]

Materials:

  • HEK-293 cells stably expressing the human histamine H3 receptor.

  • Forskolin

  • Test compounds

  • Reference H3 receptor inverse agonist (e.g., Pitolisant)

  • cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA)

  • Cell culture reagents

Procedure:

  • Plate the H3 receptor-expressing cells in a suitable microplate and allow them to adhere overnight.

  • The following day, replace the medium with a stimulation buffer containing a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of the test compounds or reference inverse agonist.

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate dose-response curves and calculate the EC50 values (the concentration of the compound that produces 50% of the maximal response) using non-linear regression.

Part 3: In Vivo Evaluation of Therapeutic Potential

Following promising in vitro data, the efficacy of this compound derivatives can be assessed in relevant animal models. For compounds targeting the histamine H3 receptor, models of cognitive enhancement are particularly relevant.[2]

Protocol 5: Rat Social Recognition Memory Model

This in vivo model is used to evaluate the effects of test compounds on short-term memory.[2]

Animals:

  • Adult male rats

Procedure:

  • Habituation: Acclimatize the rats to the testing arena for a set period on consecutive days leading up to the test.

  • Dosing: Administer the test compound or vehicle to the rats via the desired route (e.g., orally) at a specific time before the first exposure.

  • First Exposure (T1): Place a juvenile rat into the home cage of the adult test rat for a short period (e.g., 4 minutes) and record the time the adult rat spends investigating the juvenile (e.g., sniffing, grooming).

  • Inter-trial Interval: Remove the juvenile and return the adult to its home cage for a defined interval (e.g., 60 minutes).

  • Second Exposure (T2): Re-introduce the same juvenile rat into the adult's cage for the same duration as T1 and again measure the investigation time.

  • Data Analysis: A reduction in investigation time during T2 compared to T1 indicates that the adult rat remembers the juvenile. An improvement in memory due to the test compound will result in a more significant decrease in investigation time at T2 compared to the vehicle-treated group.

In_Vivo_Workflow A Habituation B Compound/Vehicle Administration A->B C First Exposure (T1) with Juvenile Rat B->C D Inter-trial Interval C->D F Measure Investigation Time C->F E Second Exposure (T2) with Same Juvenile Rat D->E E->F G Data Analysis: Compare T1 and T2 F->G

Caption: Workflow for the rat social recognition memory model.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the this compound class is still evolving, some general principles can be inferred from the broader phenylpiperazine literature.[8]

  • Cyclobutyl Group: This moiety is expected to influence the pharmacokinetic profile and may confer selectivity for certain receptor subtypes by probing specific hydrophobic pockets. Its rigid nature, compared to more flexible alkyl chains, can lock the molecule into a bioactive conformation.

  • Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring are critical for modulating affinity and selectivity. For instance, in dopamine receptor ligands, substitutions at the ortho and meta positions can significantly impact D2 versus D3 selectivity.[4]

  • Linker to other Moieties: If the this compound is a core to be further elaborated, the nature and length of any linker will be crucial for optimizing interactions with the target protein.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel CNS-active agents. The protocols and insights provided in this guide offer a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of this promising class of compounds. A systematic exploration of the structure-activity relationships, guided by the methodologies outlined herein, will be instrumental in unlocking the full therapeutic potential of these derivatives.

References

  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. (2017). European Patent Office. Retrieved February 7, 2026, from [Link]

  • Mach, R. H., et al. (2004). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 14(8), 1937-1940.
  • Li, Y., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 283, 118460.
  • Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306.
  • Krajnović, T., et al. (2007). Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Bioorganic & Medicinal Chemistry, 15(18), 6029-6036.
  • Synthetic of phenylpiperazine derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Medicinal Chemistry, 10(3), 324-337.
  • Structures of CNS-active drugs with common aryl-alkyl-amine groups... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 4-phenylpiperazine-derivatives-with-functionalized-linkers-as-dopamine-D3-receptor-selective-ligands-and-methods-of-use.pdf. (2007). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Al-Abed, Y., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3165.
  • Role of herbal drugs on neurotransmitters for treating various CNS disorders: a review. (n.d.). CABI. Retrieved February 7, 2026, from [Link]

  • Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. (2021). Cresset Group. Retrieved February 7, 2026, from [Link]

  • Bonifazi, A., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(15), 11069-11091.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals. Retrieved February 7, 2026, from [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Retrieved February 7, 2026, from [Link]

  • Devise a 4-step synthesis of 1-cyclobutylethan-1-ol. (2021). Chegg.com. Retrieved February 7, 2026, from [Link]

  • CNS Drugs (Adis, Springer Healthcare). (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]

  • PERSPECTIVES. (n.d.). Nature. Retrieved February 7, 2026, from [Link]

Sources

radiolabeling 1-Cyclobutyl-4-phenylpiperazine for imaging studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiolabeling Strategies for 1-Cyclobutyl-4-phenylpiperazine (CPP) Scaffolds in Neuroimaging


R) PET/SPECT Ligands based on the Phenylpiperazine Core.

Executive Summary

This compound (CPP) represents a "privileged scaffold" in medicinal chemistry, particularly for targeting the Sigma-1 Receptor (


R) , a chaperone protein implicated in neurodegenerative diseases (Alzheimer’s, ALS), neuropathic pain, and oncology. While the unsubstituted molecule itself is a lipophilic pharmacophore, its transformation into a molecular imaging agent requires strategic radiolabeling that preserves biological affinity while ensuring suitable pharmacokinetics.

This guide details the rational design and radiosynthesis of CPP-based radiotracers. We focus on two primary methodologies:

  • PET (Positron Emission Tomography): Copper-mediated [

    
    F]fluorination of the phenyl ring to generate 4-[
    
    
    
    F]fluoro-CPP
    .
  • SPECT (Single Photon Emission Computed Tomography): Electrophilic [

    
    I]iodination for high-affinity mapping.
    

Part 1: Tracer Design & Retrosynthetic Logic

The phenylpiperazine moiety is the critical binding element for the


R orthosteric site. The cyclobutyl group on the 

-position provides steric bulk and lipophilicity modulation (LogP tuning), enhancing blood-brain barrier (BBB) penetration.

Design Considerations:

  • Metabolic Stability: The cyclobutyl group is relatively resistant to rapid dealkylation compared to

    
    -methyl groups, potentially offering better metabolic stability than analogs like [
    
    
    
    C]SA4503.
  • Labeling Position:

    • Avoid: Labeling the piperazine ring carbons (synthetically complex) or the cyclobutyl ring (lack of stable precursors).

    • Preferred: Substitution at the para-position of the phenyl ring. This position is metabolically vulnerable to hydroxylation; blocking it with a Fluorine-18 atom often enhances metabolic stability without disrupting receptor binding (Bioisosteric replacement).

Workflow: From Precursor to Image

G Precursor Aryl Boronate Precursor Reaction Radiofluorination (110°C, 20 min) Precursor->Reaction Substrate Cyclotron Cyclotron [18F]Fluoride Cyclotron->Reaction [18F]F- CuCat Cu(OTf)2 Catalyst CuCat->Reaction Mediator Purification HPLC Purification Reaction->Purification Crude Mixture Formulation Formulation (Saline/EtOH) Purification->Formulation Isolated Peak QC QC Release (Purity >95%) Formulation->QC

Figure 1: General workflow for Copper-Mediated Radiofluorination of the CPP scaffold.

Part 2: Experimental Protocols

Protocol A: Synthesis of [ F]4-(4-fluorophenyl)-1-cyclobutylpiperazine

Rationale: This method utilizes Copper-Mediated Radiofluorination (CMRF) , a modern technique allowing the fluorination of electron-rich or neutral aromatic rings, which is difficult with traditional


 chemistry.

1. Reagents & Equipment:

  • Precursor: 1-Cyclobutyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine (Pinacol boronate ester).

  • Isotope: [

    
    F]Fluoride (produced via 
    
    
    
    O(p,n)
    
    
    F).
  • Catalyst: Tetrakis(pyridine)copper(II) triflate [Cu(OTf)

    
    (py)
    
    
    
    ].
  • Solvent: Dimethylacetamide (DMA) or DMF.

  • Phase Transfer Catalyst: Tetrabutylammonium bicarbonate (TBAB) or Kryptofix 2.2.2/K

    
    CO
    
    
    
    (requires careful drying).

2. Step-by-Step Radiosynthesis:

  • Trap & Release: Trap aqueous [

    
    F]fluoride on a QMA carbonate cartridge. Elute with TBAB solution (in MeOH/Water) into the reaction vessel.
    
  • Azeotropic Drying: Evaporate solvent at 95°C under He flow/vacuum. Add anhydrous acetonitrile (1 mL) and evaporate again (repeat 2x) to ensure anhydrous conditions (Critical for Cu-mediated reactions).

  • Reaction Assembly:

    • Add Precursor (4 mg) and Cu-Catalyst (10 mg) dissolved in 0.5 mL DMA/Pyridine (9:1 v/v).

    • Note: The presence of pyridine is essential to stabilize the copper complex.

  • Labeling: Heat the sealed vessel to 110°C for 20 minutes .

    • Mechanism:[1][2][3][4] The reaction proceeds via an oxidative addition of the high-valent Cu(III)-F species to the aryl boronate, followed by reductive elimination.

  • Quenching: Cool to 40°C and quench with 2 mL of water/0.1% TFA.

  • Purification: Inject onto semi-preparative HPLC (C18 column, Acetonitrile:Water + 0.1% TFA gradient). Collect the product peak (retention time approx. 12-15 min).

  • Formulation: Dilute fraction with water, pass through C18 Sep-Pak, wash with water, elute with Ethanol (1 mL), and dilute with Saline (9 mL).

3. Quality Control Criteria:

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC / Radio-TLC
Molar Activity > 50 GBq/µmolUV Absorbance (254 nm) vs. Standard
Residual Copper < 10 µ g/dose ICP-MS or Colorimetric Spot Test
pH 4.5 - 7.5pH Strip/Meter
Endotoxin < 17.5 EU/mLLAL Assay
Protocol B: Synthesis of [ I]4-(4-iodophenyl)-1-cyclobutylpiperazine (SPECT)

Rationale: For facilities lacking a PET cyclotron, or for dual-isotope studies, radioiodination is a robust alternative. The large iodine atom mimics the steric bulk of the cyclobutyl group, often maintaining high affinity.

1. Precursor: this compound (unsubstituted) or the tri-butyltin (stannane) derivative for regioselectivity. 2. Method: Electrophilic Destannylation. 3. Protocol:

  • Dissolve Stannane Precursor (50 µg) in EtOH/AcOH.
  • Add [
    
    
    I]NaI and oxidant (Chloramine-T or Peracetic Acid).
  • React at RT for 5 minutes .
  • Quench with sodium metabisulfite.
  • Yields are typically >85% due to the activated nature of the stannane bond.

Part 3: Biological Validation & Signaling Pathways

To confirm the utility of the radiolabeled CPP, validation must focus on Sigma-1 Receptor Specificity .

Signaling & Binding Pathway[3][6]

The Sigma-1 receptor resides at the Mitochondria-Associated ER Membrane (MAM).[5] Upon ligand binding (agonist), it dissociates from BiP (binding immunoglobulin protein) and chaperones IP3 receptors, ensuring Ca


 signaling into mitochondria.

SigmaPath Tracer [18F]F-CPP (Radiotracer) S1R_BiP S1R-BiP Complex (Resting State @ MAM) Tracer->S1R_BiP Binds High Affinity S1R_Active Active S1R (Chaperone) S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor Stabilization S1R_Active->IP3R Modulates Mito Mitochondrial Ca2+ Influx IP3R->Mito Ca2+ Transfer Neuroprot Neuroprotection (Imaging Signal) Mito->Neuroprot Metabolic Boost

Figure 2: Mechanism of Action for Sigma-1 Receptor Ligands.

Validation Experiments
  • Saturation Binding (In Vitro):

    • Use rat brain homogenates or S1R-transfected HEK293 cells.

    • Incubate [

      
      F]F-CPP with increasing concentrations of cold ligand.
      
    • Goal: Determine

      
       (Target < 5 nM for high-contrast imaging).
      
  • Blocking Studies (In Vivo Specificity):

    • Control Group: Inject [

      
      F]F-CPP alone.
      
    • Block Group: Pre-treat with SA4503 (Sigma-1 agonist) or Haloperidol (non-selective Sigma antagonist) 10 min prior to tracer.

    • Expectation: >80% reduction in brain uptake in the Block group confirms specificity.

  • Biodistribution:

    • Assess uptake in S1R-rich organs: Brain, Heart, Adrenals, Spleen .

    • Note: High lung uptake is common for amines but should clear rapidly if specific binding is driving retention.

References

  • Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines. Journal of Nuclear Medicine. (1990).

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. (2014).

  • First evaluation of the sigma-1 receptor radioligand [18F]FPS in healthy humans. European Journal of Nuclear Medicine and Molecular Imaging. (2025).

  • Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. Bioorganic & Medicinal Chemistry. (2014).

  • Recent Developments in Carbon-11 Chemistry and Applications. Molecules. (2021).

Sources

Application Note: Functional Profiling of 1-Cyclobutyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Deconvoluting Sigma-1 Receptor Modulation from Serotonergic Polypharmacology[1]

Introduction & Mechanistic Rationale

The molecule 1-Cyclobutyl-4-phenylpiperazine represents a classic "privileged structure" in medicinal chemistry.[1] The phenylpiperazine scaffold is historically associated with serotonergic activity (specifically 5-HT2A/2C agonism) and monoamine release.[1] However, the addition of the cyclobutyl moiety at the N1 position significantly alters the physicochemical profile, increasing lipophilicity and steric bulk.

The Scientific Challenge: This structural modification typically shifts affinity toward the Sigma-1 Receptor (


R) , a ligand-operated chaperone at the Mitochondria-Associated ER Membrane (MAM).[1] However, distinguishing true 

R functional activity from residual G-protein coupled receptor (GPCR) activity (5-HT2A) is notoriously difficult because both pathways modulate intracellular calcium (

).[1]

Experimental Strategy: To validate the functional profile of this compound, we cannot rely on a single readout. We must employ an Orthogonal Assay Design :

  • The GPCR Filter (HTRF IP-One): Quantifies Gq-coupled activity (5-HT2A) by measuring Inositol Monophosphate (IP1).[1][2]

    
    R activation does not generate IP1.[1]
    
  • The Chaperone Readout (Calcium Potentiation): Measures the ability of the ligand to potentiate bradykinin-induced

    
     release, a hallmark of 
    
    
    
    R translocation to the MAM.
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways and the intervention points for the proposed assays.

SignalingPathways cluster_GPCR Off-Target / Polypharmacology (Gq) cluster_Sigma Primary Target (MAM Chaperone) Ligand 1-Cyclobutyl-4- phenylpiperazine R_5HT 5-HT2A Receptor Ligand->R_5HT Binding (Low Affinity?) Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Binding (High Affinity) Gq Gq Protein R_5HT->Gq PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis PIP2 PIP2 IP1 IP1 (Accumulation) IP3->IP1 Degradation (Blocked by LiCl) IP3R IP3 Receptor (Stabilization) IP3->IP3R Activates BiP BiP (Dissociation) Sig1R->BiP Chaperone Activation Sig1R->IP3R Protein-Protein Interaction Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Potentiated Flux

Caption: Divergent signaling of this compound. Green nodes indicate assay readouts.

Protocol A: HTRF IP-One Assay (The GPCR Filter)[1]

Purpose: To quantify Gq-coupled GPCR activity (specifically 5-HT2A).[1] If this compound generates a high IP1 signal, it indicates significant serotonergic liability (hallucinogenic potential).[1]

Principle: This is a competitive immunoassay. Native IP1 produced by the cell competes with d2-labeled IP1 for binding to a Cryptate-labeled anti-IP1 antibody.[1]

  • High Signal (FRET): Low IP1 (Inactive compound).[1]

  • Low Signal (FRET): High IP1 (Active Gq agonist).[1]

Reagents & Equipment:

  • Cell Line: CHO-K1 stably expressing human 5-HT2A (or 5-HT2C).[1][3]

  • Kit: HTRF IP-One Gq Kit (Cisbio/Revvity).[1]

  • Buffer: Stimulation Buffer 1X (containing LiCl to block IP1 degradation).

  • Reader: HTRF-compatible reader (e.g., PHERAstar, EnVision).[1]

Step-by-Step Workflow:

  • Cell Preparation:

    • Harvest CHO-5HT2A cells and resuspend in Stimulation Buffer at

      
       cells/mL.[1]
      
    • Dispense 7 µL of cell suspension into a 384-well low-volume white plate (1,400 cells/well).

  • Compound Treatment:

    • Prepare this compound in Stimulation Buffer (4X concentration).

    • Add 7 µL of compound to the cells.

    • Controls: Include a Serotonin (5-HT) standard curve and a Vehicle (DMSO) control.[1]

    • Incubate: 60 minutes at 37°C (LiCl accumulates IP1 during this time).

  • Detection:

    • Add 3 µL of Anti-IP1-Cryptate (Donor).

    • Add 3 µL of IP1-d2 (Acceptor).[1]

    • Incubate: 60 minutes at Room Temperature (protected from light).

  • Measurement & Analysis:

    • Read fluorescence at 665 nm and 620 nm.

    • Calculate HTRF Ratio:

      
      .[1]
      
    • Interpretation: A decrease in HTRF ratio indicates 5-HT2A agonism.[1]

Protocol B: Calcium Potentiation Assay (The Sigma-1 Readout)

Purpose:


R agonists do not typically trigger massive 

release alone.[1] Instead, they act as chaperones to potentiate signal transduction from the ER to mitochondria via the IP3 Receptor (IP3R). This assay measures the ability of the ligand to enhance a sub-maximal bradykinin response.

Reagents & Equipment:

  • Cell Line: SK-N-SH (Neuroblastoma) or CHO-K1 (Endogenous

    
    R is high in SK-N-SH).[1]
    
  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).[1]

  • Agonist: Bradykinin (physiological IP3 generator).[1]

  • Instrument: FLIPR Tetra or FlexStation.

Step-by-Step Workflow:

  • Dye Loading:

    • Plate cells in 384-well black/clear-bottom plates (

      
       cells/well) 24h prior.[1]
      
    • Remove media and add 20 µL of Calcium 6 dye loading buffer (with 2.5 mM Probenecid).[1]

    • Incubate 60 minutes at 37°C.

  • Pre-Incubation (The Critical Step):

    • Add 10 µL of this compound (3X concentration).

    • Note: Unlike GPCRs,

      
      R translocation takes time.[1]
      
    • Incubate: 30–45 minutes at Room Temperature (inside the reader or dark bench).

  • Stimulation & Kinetic Read:

    • Place plate in FLIPR.

    • Injection: Inject 10 µL of Bradykinin at an

      
       concentration (sub-maximal dose).
      
    • Read: Measure fluorescence (Ex 485 / Em 525) every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

  • Data Analysis:

    • Calculate

      
       (Peak Response).[1]
      
    • Positive Result: If the this compound treated wells show a 20-40% higher peak or prolonged decay phase compared to Vehicle + Bradykinin, this confirms

      
      R-mediated potentiation of IP3R signaling.[1]
      
    • Validation: This effect should be blocked by NE-100 (a specific

      
      R antagonist).[1]
      
Data Interpretation & Decision Matrix

Summarize the results of the two assays to classify the compound.

HTRF IP-One Result (5-HT2A)Calcium Potentiation (

R)
ClassificationNext Step
High Activity (

)
No Effect Serotonergic Agonist Assess hallucinogenic risk; likely failed

R candidate.[1]
No Activity Significant Potentiation Selective

R Agonist
Lead Candidate. Proceed to neuroprotection assays (ER stress).[1]
High Activity Significant Potentiation Mixed Ligand (Dirty) Common for phenylpiperazines.[1] Optimize structure (increase N1 steric bulk).
No Activity No Effect Inactive / Antagonist Test in

R Antagonist mode (block PRE-084 response).
References
  • Sigma-1 Receptor Chaperone Mechanism

    • Title: The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator.[1]

    • Source: Frontiers in Physiology.[1]

    • URL:[Link][1]

  • HTRF IP-One Assay Principle

    • Title: HTRF IP-One assay: A robust and stable platform for high throughput screening of Gαq-coupled GPCRs.[1][4]

    • Source: Revvity (formerly Cisbio).[1]

  • Phenylpiperazine Pharmacology

    • Title: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[1]

    • Source: Journal of Medicinal Chemistry (via PubMed).[1]

    • URL:[Link]

  • Sigma-1 Calcium Modul

    • Title: Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer.[1]

    • Source: International Journal of Molecular Sciences (via NCBI).[1]

    • URL:[Link]

Sources

Application Note: Characterizing Serotonin Signaling using 1-Cyclobutyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-Cyclobutyl-4-phenylpiperazine (CAS: 835916-78-4) is a specialized chemical probe belonging to the arylpiperazine class of compounds. Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, renowned for their potent and tunable affinity for G-protein coupled receptors (GPCRs), particularly within the serotonergic (5-HT) and dopaminergic systems.

While simple derivatives like 1-phenylpiperazine (1-PP) act as non-selective 5-HT receptor ligands (often metabolically derived from drugs like trazodone), the N-cyclobutyl substitution introduces specific steric and lipophilic properties. This structural modification is critical for researchers aiming to:

  • Modulate Selectivity: The bulky cyclobutyl group alters the ligand's fit within the orthosteric binding pocket, potentially shifting affinity ratios between 5-HT1A, 5-HT2A, and 5-HT7 subtypes compared to methyl- or ethyl-substituted analogs.

  • Enhance CNS Penetration: The increased lipophilicity (LogP) conferred by the cyclobutyl ring facilitates Blood-Brain Barrier (BBB) transit, making this compound a valuable candidate for in vivo behavioral assays.

This guide details the protocols for utilizing this compound to dissect serotonin pathways, moving from in vitro binding affinity to in vivo functional readouts.

Chemical Structure & Pharmacophore

The molecule consists of a central piperazine ring, a phenyl ring at the N4 position (the primary pharmacophore for aromatic stacking in the receptor), and a cyclobutyl group at the N1 position (the "tail" region modulating solubility and pocket fit).

ChemicalStructure Fig 1: Pharmacophore dissection of this compound. Phenyl Phenyl Ring (Aromatic Interaction) Piperazine Piperazine Core (Basic Amine / H-Bonding) Phenyl->Piperazine N4 Linkage Cyclobutyl Cyclobutyl Group (Lipophilicity / Steric Fit) Piperazine->Cyclobutyl N1 Linkage

Protocol A: Receptor Binding Affinity Profiling (In Vitro)

Objective: To determine the equilibrium dissociation constant (


) of this compound at specific 5-HT receptor subtypes (e.g., 5-HT1A vs. 5-HT2A). This establishes the compound's "fingerprint."
Mechanistic Rationale

Competition radioligand binding assays utilize a known radioactive tracer (e.g.,


-8-OH-DPAT for 5-HT1A) and measure the ability of the test compound to displace it. The cyclobutyl moiety often enhances affinity for 5-HT receptors by interacting with hydrophobic pockets near the extracellular loop regions.
Materials
  • Membrane Prep: CHO or HEK-293 cells stably expressing human 5-HT1A or 5-HT2A receptors.

  • Radioligand:

    • For 5-HT1A:

      
      -8-OH-DPAT (0.5-1.0 nM).
      
    • For 5-HT2A:

      
      -Ketanserin (0.5-1.0 nM).
      
  • Test Compound: this compound (dissolved in DMSO, serial dilutions).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 0.1% BSA, pH 7.4.
    
Step-by-Step Methodology
  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer to achieve 5–10 µg protein/well.

  • Incubation Setup: In a 96-well plate, add:

    • 25 µL Assay Buffer (Total Binding) OR 10 µM Serotonin (Non-Specific Binding).

    • 25 µL Test Compound (10 concentrations, range:

      
       M to 
      
      
      
      M).
    • 25 µL Radioligand.

    • 125 µL Membrane Suspension.

  • Equilibrium: Incubate at 25°C for 60 minutes (5-HT1A) or 37°C for 60 minutes (5-HT2A).

  • Harvesting: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate specific binding and fit data to a one-site competition model to derive


. Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.

Protocol B: Functional Signaling Assays (G-Protein Coupling)

Objective: To determine if this compound acts as an agonist , antagonist , or partial agonist .

Mechanistic Rationale
  • 5-HT1A (Gi/o-coupled): Agonism inhibits Adenylyl Cyclase, reducing cAMP.

  • 5-HT2A (Gq-coupled): Agonism activates PLC

    
    , releasing intracellular Calcium (
    
    
    
    ). Phenylpiperazines are often partial agonists. The "intrinsic activity" (
    
    
    ) relative to Serotonin (100%) defines the compound's efficacy.

SignalingPathway Fig 2: Signal transduction pathway probed by functional assays. Ligand This compound Receptor 5-HT Receptor (GPCR) Ligand->Receptor Bind GProtein G-Protein (Gi/o or Gq) Receptor->GProtein Activate Effector Effector (AC or PLC) GProtein->Effector Modulate SecondMessenger Signal Output (cAMP ↓ or Ca2+ ↑) Effector->SecondMessenger Produce

Protocol: Calcium Flux Assay (For 5-HT2A Activity)
  • Cell Seeding: Plate HEK-293 cells expressing 5-HT2A in black-walled 96-well plates (24h prior).

  • Dye Loading: Aspirate media and load cells with Calcium-4 assay dye (Molecular Devices) or Fluo-4 AM for 45 mins at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 485nm / Em 525nm) on a FLIPR or FlexStation.

  • Addition: Inject this compound (5x concentration).

  • Measurement: Record fluorescence kinetic trace for 120 seconds.

  • Analysis: Plot Max-Min fluorescence against log[concentration]. Calculate

    
     (potency) and 
    
    
    
    (efficacy).

Protocol C: In Vivo Behavioral Probes

Objective: To validate CNS activity and characterize the behavioral phenotype (e.g., anxiolytic vs. hallucinogenic-like).

Rationale
  • Head-Twitch Response (HTR): A proxy for 5-HT2A agonist activity (hallucinogenic potential).

  • Hypothermia: A proxy for 5-HT1A agonist activity. The cyclobutyl group's lipophilicity suggests high BBB permeability, making these assays feasible.

Protocol: Mouse Head-Twitch Response (HTR)
  • Subjects: Male C57BL/6J mice (n=8 per group).

  • Dosing: Administer this compound (1–10 mg/kg, i.p.) or vehicle.

    • Note: Phenylpiperazines often show biphasic effects; test a log-scale dose range.

  • Observation: Place mice in observation cylinders. Record video for 30 minutes.

  • Scoring: Count the number of HTRs (rapid rotational head movements) by blinded observers.

  • Interpretation:

    • High HTR count = 5-HT2A Agonist.

    • No HTR + Blockade of DOI-induced HTR = 5-HT2A Antagonist.

Summary of Experimental Expectations

Assay TypeParameterExpected Outcome (Phenylpiperazine Class)Interpretation
Binding (Radioligand)

(nM)
Low nanomolar (<100 nM) at 5-HT1A/2AHigh affinity ligand.
Functional (GTP

S)

(%)
20–80% of SerotoninPartial Agonist (common for this scaffold).
In Vivo (HTR) Count/30minVariableHigh counts suggest 5-HT2A agonism; Suppression suggests antagonism.

Safety & Handling

  • Hazard Identification: this compound is a potent CNS-active chemical. Treat as Toxic by Inhalation and Ingestion .

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder only in a fume hood or biological safety cabinet.

  • Storage: Store neat compound at -20°C. DMSO stocks are stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles.

References

  • Glennon, R. A., et al. (2000). "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[1] Journal of Medicinal Chemistry. Link

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology. Link

  • Halberstadt, A. L., et al. (2011). "The head-twitch response in mice induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine (DOI) is mediated by the 5-HT2A receptor." Psychopharmacology. Link

  • Lopez-Rodriguez, M. L., et al. (2002). "Phenylpiperazine derivatives with high affinity for 5-HT1A and 5-HT2A receptors." Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CAS 835916-78-4." PubChem. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Cyclobutyl-4-phenylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-882-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Yield Optimization & Troubleshooting for N-Cyclobutyl-N'-phenylpiperazine

Executive Summary

The synthesis of 1-Cyclobutyl-4-phenylpiperazine is a classic case of steric vs. electronic trade-offs. While the phenylpiperazine moiety is a good nucleophile, the cyclobutyl group introduces ring strain and steric bulk.

We encounter two primary synthetic routes in the field:

  • Reductive Amination (Recommended): Reaction of 1-phenylpiperazine with cyclobutanone.

  • Direct N-Alkylation (Discouraged): Reaction of 1-phenylpiperazine with cyclobutyl bromide/tosylate.

Our recommendation is strictly Route 1. Direct alkylation of secondary amines with cyclobutyl halides is plagued by E2 elimination (forming cyclobutene) due to the ring strain and the basicity of the amine. Reductive amination avoids this entirely.

Part 1: The "Gold Standard" Protocol (Reductive Amination)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike NaCNBH₃, STAB is non-toxic and allows for a "one-pot" procedure where the iminium ion is reduced faster than the ketone, preventing over-alkylation.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
1-Phenylpiperazine 1.0SubstrateEnsure free base (not HCl salt) or add 1.0 eq TEA.
Cyclobutanone 1.2Carbonyl SourceSlight excess drives equilibrium.
AcOH (Acetic Acid) 1.0 - 2.0CatalystCRITICAL. Promotes iminium ion formation.
NaBH(OAc)₃ (STAB) 1.5Reducing AgentMust be dry. Hydrolyzes slowly in moist air.
DCE or DCM SolventMediumDCE (1,2-Dichloroethane) is preferred for reaction rate.
Step-by-Step Workflow
  • Imine Formation (Pre-equilibrium):

    • Dissolve 1-phenylpiperazine (1.0 eq) and cyclobutanone (1.2 eq) in anhydrous DCE (0.2 M concentration).

    • Add Glacial Acetic Acid (1.0 eq).

    • Tech Tip: Stir for 30–60 minutes at Room Temperature (RT) before adding the reducing agent. This allows the hemiaminal/iminium equilibrium to establish.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 eq) in one portion.

    • Stir at RT for 4–16 hours.[1] Monitor by TLC or LCMS.[2][3]

    • Observation: The reaction may evolve gas (H₂) slightly; ensure venting.

  • Quench & Workup (The Yield Killer):

    • Quench: Add saturated aqueous NaHCO₃ carefully. Stir for 15 mins to destroy excess borohydride.

    • Extraction: Extract with DCM (3x).

    • pH Check: Ensure the aqueous layer is pH > 10. If not, add 1M NaOH. Note: If the pH is < 9, the product remains protonated in the water layer, leading to massive yield loss.

  • Purification:

    • Dry organics over Na₂SO₄, filter, and concentrate.[1][2][4][5]

    • The crude oil is often >90% pure. If necessary, purify via flash chromatography (Hexane/EtOAc) or crystallize as the HCl salt (Ethanol/Et₂O + HCl).

Part 2: Mechanism & Logic Visualization

The following diagram illustrates the reaction pathway and the specific role of the acid catalyst in preventing stalled reactions.

ReductiveAmination cluster_0 Critical Control Point Start 1-Phenylpiperazine + Cyclobutanone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Mixing SideProduct Cyclobutanol (Direct Ketone Reduction) Start->SideProduct STAB Reduction (Slow) Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium AcOH Catalyst (-H2O) Product 1-Cyclobutyl- 4-phenylpiperazine Iminium->Product STAB Reduction (Fast)

Caption: The acid-catalyzed formation of the Iminium Ion is the rate-determining step for selectivity. Without AcOH, the pathway shifts toward direct ketone reduction (Red Box).

Part 3: Troubleshooting Guide (FAQs)

Q1: My conversion is high (>90%), but my isolated yield is low (<40%). Where is my product?

Diagnosis: This is almost always a pH extraction error . The Science: Phenylpiperazines are moderately basic. In the quench step (using NaHCO₃), the pH often hovers around 8–8.5. At this pH, a significant portion of your product may still be protonated (ammonium salt) and trapped in the aqueous layer. The Fix:

  • After quenching, add 1M NaOH dropwise to the aqueous layer until pH is 12-13 .

  • Extract with DCM.[2][3][4]

  • Back-extract the aqueous layer once more to be safe.

Q2: The reaction stalls. I see starting material and ketone, but no product formation.

Diagnosis: Failure to form the Iminium Ion . The Science: Cyclobutanone is sterically hindered compared to linear ketones. If the solvent is "wet" or no acid catalyst is used, the equilibrium favors the starting materials. The Fix:

  • Add Molecular Sieves: Add 4Å molecular sieves to the reaction to scavenge water, driving the equilibrium toward the imine/iminium.

  • Increase Acid: Increase AcOH to 2.0 equivalents.

  • Switch Solvent: If using THF, switch to 1,2-Dichloroethane (DCE) . DCE promotes tighter ion pairing and often accelerates imine formation.

Q3: Can I use Bromocyclobutane instead? (Direct Alkylation)

Diagnosis: You are likely seeing a new spot on TLC that isn't product (Cyclobutene). The Science: Secondary amines are basic. Bromocyclobutane is a secondary halide on a strained ring. The E2 elimination pathway (forming cyclobutene gas) competes aggressively with S_N2 substitution. The Protocol (If you must):

  • Solvent: Acetonitrile (polar aprotic favors substitution).

  • Base: K₂CO₃ (excess).[2]

  • Additive: NaI (0.1 eq) to form the more reactive Iodocyclobutane in situ (Finkelstein).

  • Warning: Expect yields <50%.

Part 4: Decision Matrix for Troubleshooting

Use this logic flow to diagnose your specific experimental failure.

Troubleshooting Issue Start: What is the problem? CheckTLC Check TLC/LCMS Is SM consumed? Issue->CheckTLC SM_Left No: SM Persists CheckTLC->SM_Left Stalled SM_Gone Yes: SM Consumed CheckTLC->SM_Gone Conversion OK AcidCheck Did you add AcOH? SM_Left->AcidCheck AddAcid Add 1-2 eq AcOH Wait 1 hr before STAB AcidCheck->AddAcid No DrySolvent Check Solvent Water Add 4A Mol. Sieves AcidCheck->DrySolvent Yes YieldCheck Is Isolated Yield Low? SM_Gone->YieldCheck PHCheck Check Aqueous pH Must be > 12 YieldCheck->PHCheck Yes Emulsion Emulsion formed? Filter through Celite YieldCheck->Emulsion Cant Separate

Caption: Diagnostic tree for optimizing this compound synthesis.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

    • Context: The foundational text for STAB reductive amination, establishing the superiority of DCE and AcOH.
  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. [Link]

    • Context: Explains the mechanistic role of acyloxyborohydride species gener
  • Patel, A., et al. (2010). "Synthesis and biological evaluation of piperazine derivatives." International Journal of Pharma and Bio Sciences.

Sources

challenges in the synthesis of phenylpiperazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Synthesis, Purification, and Selectivity of Phenylpiperazines

Introduction: The Phenylpiperazine Scaffold

You are likely here because your synthesis has stalled at one of three critical bottlenecks: selectivity (bis-arylation vs. mono-arylation), catalyst deactivation (the "black box" failure), or purification (amine tailing).

Phenylpiperazines are privileged scaffolds in medicinal chemistry, particularly for CNS targets (e.g., 5-HT and D2 receptor ligands like Aripiprazole).[1] However, the secondary amine of the piperazine ring presents a unique challenge: it is nucleophilic enough to react twice, yet basic enough to poison metal catalysts.

This guide treats your synthesis as a system. We do not just provide recipes; we troubleshoot the failure modes of that system.

Module 1: The Selectivity Nightmare (Mono- vs. Bis-Arylation)

User Query: "I am trying to couple piperazine with an aryl halide using Buchwald-Hartwig conditions, but I keep getting significant amounts of the bis-aryl product (N,N'-diarylpiperazine). How do I favor the mono-product?"

Technical Diagnosis

The kinetic rate of the second arylation is often competitive with the first. Once the mono-aryl piperazine is formed, the remaining NH is still nucleophilic. If your catalyst is non-selective or your stoichiometry is loose, the system will drive toward thermodynamic stability (often the bis-product).

Troubleshooting Protocol
  • Stoichiometry is King: You must use a large excess of piperazine.[1]

    • Standard: 1.0 equiv Aryl Halide : 3.0 to 5.0 equiv Piperazine.[1]

    • Why: This statistically favors the collision of the Pd-Aryl complex with unsubstituted piperazine rather than the mono-product.

  • Ligand Selection: Use bulky, electron-rich phosphine ligands that create a "steric wall" around the palladium center.[1]

    • Recommendation:RuPhos or BrettPhos .[1][2]

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] These ligands facilitate the reductive elimination of the bulky product but sterically hinder the approach of the already-arylated amine for a second cycle.

  • Order of Addition:

    • Do not mix everything at once.

    • Add the Aryl Halide and Catalyst/Ligand to the base first.

    • Add the Piperazine last, or even slowly via syringe pump if the reaction is extremely fast.

Visual Logic: Selectivity Decision Tree

The following diagram illustrates the decision logic for choosing the correct synthetic pathway based on your starting materials.

SelectivityLogic Start START: Aryl Halide + Piperazine CheckEWG Does Aryl Halide have EWG (NO2, CN, CF3)? Start->CheckEWG SNAr Pathway: SNAr (Nucleophilic Aromatic Substitution) CheckEWG->SNAr YES (Ortho/Para) Buchwald Pathway: Pd-Catalysis (Buchwald-Hartwig) CheckEWG->Buchwald NO (Electron Neutral/Rich) LeavingGroup Check Leaving Group: F >> Cl > Br SNAr->LeavingGroup Solvent Solvent: DMSO or DMF Temp: 80-120°C LeavingGroup->Solvent LigandSelect Ligand Selection Buchwald->LigandSelect MonoTarget Target: Mono-Arylation LigandSelect->MonoTarget BisTarget Target: Bis-Arylation LigandSelect->BisTarget RuPhos Use RuPhos/BrettPhos + 3-5 eq. Piperazine MonoTarget->RuPhos Steric Control BINAP Use BINAP/DPPF + 0.5 eq. Piperazine BisTarget->BINAP Standard Coupling

Caption: Decision matrix for selecting SNAr vs. Buchwald-Hartwig pathways based on aryl electronic properties and desired stoichiometry.

Module 2: Catalyst Deactivation (The "Black Box" Failure)

User Query: "My reaction starts well (turns dark), but conversion stops at 40%. Adding more catalyst doesn't help.[1] What is killing the Palladium?"

Technical Diagnosis

You are likely experiencing Amine Poisoning or Halide Inhibition .[1]

  • Amine Poisoning: Piperazine is a strong σ-donor.[1] In high concentrations (which we just recommended for selectivity!), it can saturate the Pd center, displacing the phosphine ligand and forming an inactive [Pd(piperazine)n] species.

  • The "Induction Period" Trap: If using Pd(OAc)2, it must be reduced to Pd(0) to enter the cycle.[1] Piperazine can interfere with this reduction if the phosphine isn't bound tightly enough.[1]

Troubleshooting Protocol
  • Switch Pre-catalysts: Stop using Pd(OAc)2 or Pd2(dba)3 if you have poisoning issues.[1] Switch to Palladacycle Pre-catalysts (e.g., RuPhos Pd G3 or G4).[1]

    • Why: These precatalysts contain the ligand pre-bound and are activated by base, ensuring the active L-Pd(0) species is formed immediately without interference from the amine.

  • Base Selection:

    • Avoid NaOtBu if your substrate has sensitive esters or if the reaction mixture becomes a thick slurry (mass transfer issue).[1]

    • Use LHMDS (Lithium Hexamethyldisilazide) or Cs2CO3 in Dioxane.[1] LHMDS is soluble and often prevents aggregation of the catalyst.[1]

Reference Table: Ligand & Pre-catalyst Selection
ChallengeRecommended LigandRecommended Pre-catalystMechanism of Action
Mono-Selectivity RuPhos RuPhos Pd G3 / G4Bulky isopropyl groups prevent bis-coordination of amine.[1]
Primary Amines BrettPhos BrettPhos Pd G3Optimized for primary amines, but works for hindered piperazines.[1]
Low Reactivity tBuXPhos tBuXPhos Pd G3Extremely electron-rich; accelerates oxidative addition of aryl chlorides.[1]
Cost/Scale-up XantPhos Pd(OAc)2 + XantPhosWide bite angle; good general stability but lower selectivity than Buchwald ligands.[1]
Module 3: Purification (The "Sticky" Product)

User Query: "I cannot get a clean NMR. The product streaks on the TLC plate and tails on the column. I'm losing yield in the baseline."

Technical Diagnosis

Phenylpiperazines are basic.[1] The secondary amine interacts strongly with the acidic silanols (Si-OH) on the surface of silica gel, causing peak broadening and irreversible adsorption.

Troubleshooting Protocol

Option A: The "Pre-Treatment" Method (Chromatography)

  • Mobile Phase Modifier: Do not just use MeOH/DCM. You must add a competing base.[1][8]

    • Recipe: DCM : MeOH : NH4OH (aq) (90 : 9 : 1).[1]

    • Note: Shake the solvent mixture well; the small amount of water/ammonia helps deactivate silica.

  • Triethylamine (TEA) Wash: Flush your silica column with 1% TEA in Hexane before loading your sample.[1] This "caps" the active silanol sites.[1]

Option B: The "Salt Crash" Method (Non-Chromatographic) Avoid the column entirely.

  • Dissolve the crude reaction mixture in EtOAc or Et2O.

  • Wash with water (to remove excess piperazine—it is highly water-soluble!).[1]

  • Dry the organic layer.[1]

  • Add 4M HCl in Dioxane dropwise.

  • The Phenylpiperazine-HCl salt will precipitate as a solid.[1] Filter and wash with ether.[1]

    • Validation: This usually yields >95% purity without chromatography.[1]

Module 4: Safety Critical - The Cyclization Route

User Query: "Can't I just make this from aniline and bis(2-chloroethyl)amine? It seems cheaper."

Technical Warning

While this is a classic method (pre-dating Pd-catalysis), it involves the in-situ formation of Nitrogen Mustards .[1]

  • The Risk: Bis(2-chloroethyl)amine derivatives are blistering agents and potential alkylating carcinogens.[1] They cyclize to form aziridinium ions, which are extremely electrophilic.[1]

  • The Protocol (If you must):

    • This reaction must be performed in a closed vessel or high-efficiency fume hood.[1]

    • Quenching: All glassware and surfaces must be treated with a solution of dilute NaOH or Thiosulfate to destroy active alkylating agents before removal from the hood.[1]

    • Recommendation: Unless you are scale-limited by cost, use the SNAr or Buchwald routes to avoid handling mustard equivalents.[1]

References
  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1] [1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.[1] [1]

  • Maiti, D., et al. (2016).[1] "Palladium-catalyzed N-arylation of piperazines: A review." Current Organic Synthesis, 15(1). (Contextualizing the mono-arylation selectivity).

  • Rohde, J. J., et al. (2023).[1] "Nucleophilic Aromatic Substitution (SNAr) Reaction: Mechanism and Practice." Master Organic Chemistry.

  • Phenomenex Technical Guide. (2025). "Tip on Peak Tailing of Basic Analytes."

Sources

Technical Support Center: 1-Cyclobutyl-4-phenylpiperazine Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

1-Cyclobutyl-4-phenylpiperazine presents a distinct stability profile governed by two competing chemical behaviors: the lipophilicity of the cyclobutyl-phenyl motif and the redox sensitivity of the piperazine core.

As researchers, you are likely encountering one of two failures: oxidative degradation (yellowing/browning of solution) or precipitation (loss of titer in aqueous media). This guide deconstructs these mechanisms and provides validated protocols to mitigate them.

Quick Diagnostic
ObservationLikely Root CauseImmediate Action
Solution turns yellow/brown N-Oxidation (N-oxide formation)Check antioxidant status; purge headspace with Argon.
Precipitation at pH > 7 Free base insolubilityLower pH to < 5.0 using HCl or Acetate buffer.
Titer loss in plastic tubes Surface AdsorptionSwitch to silanized glass or PTFE containers.
New peak at M+16 (LCMS) N-OxidationAdd 0.1% Ascorbic Acid or Metabisulfite.

Module 1: Chemical Stability & Oxidation

The Mechanism of Failure

The primary degradation pathway for this compound is oxidative N-dealkylation and N-oxide formation .

  • N1-Oxidation: The tertiary nitrogen (N1, attached to the cyclobutyl group) has a localized lone pair, making it a nucleophilic target for Reactive Oxygen Species (ROS).

  • Photo-oxidation: The phenyl ring acts as a chromophore. Upon UV exposure, it can generate singlet oxygen, which attacks the piperazine ring, leading to ring cleavage or dehydrogenation.

FAQ: Oxidative Stability

Q: Why does my stock solution degrade even at -20°C? A: Temperature slows degradation but does not stop oxidation if oxygen is dissolved in the solvent. DMSO and Methanol have high oxygen solubility.

  • The Fix: You must degas your solvent before dissolving the solid. Sparge with Helium or Argon for 15 minutes. Store under an inert atmosphere (Argon balloon or sealed vial).

Q: Can I use standard antioxidants? A: Yes, but selection depends on your solvent system.

  • Aqueous/Buffer: Use Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite .

  • Organic (DMSO/EtOH): Use BHT (Butylated hydroxytoluene) at 0.05%.

Q: Is the cyclobutyl group stable? A: Generally, yes. However, under radical conditions (e.g., direct sunlight + oxygen), the strain energy of the cyclobutyl ring (~26 kcal/mol) can drive ring-opening reactions, though this is secondary to N-oxide formation.

Module 2: Solubility & pH Dynamics

The Solubility Profile

This molecule is a mono-basic amine .

  • N1 (Cyclobutyl end): Highly basic (

    
    ). Protonation here drives solubility.
    
  • N4 (Phenyl end): Aniline-like. The lone pair is delocalized into the phenyl ring, rendering it non-basic (

    
    ) and essentially neutral at physiological pH.
    
FAQ: Solubility Troubleshooting

Q: My compound crashes out when I dilute my DMSO stock into PBS (pH 7.4). Why? A: At pH 7.4, the equilibrium shifts toward the free base form. The hydrophobic phenyl and cyclobutyl groups dominate the physicochemical properties, causing precipitation.

  • The Fix: Ensure the final pH remains below 6.0 . If physiological pH is required, you must use a solubilizing excipient like 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) or Tween 80 (0.1-0.5%) .

Q: What is the best vehicle for animal dosing? A: Do not use pure DMSO; it causes injection site pain and precipitation upon contact with interstitial fluid.

  • Recommended Vehicle: 5% DMSO + 95% Acetate Buffer (pH 4.5). The acidic buffer keeps the N1 nitrogen protonated (ionic), ensuring high solubility.

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways you must control.

G Start 1-Cyclobutyl-4- phenylpiperazine NOxide N-Oxide (M+16 Peak) Start->NOxide Dissolved O2 (Slow) RingOpen Ring Opening (Radical Mechanism) Start->RingOpen UV Light + Radical Initiator Salt Stable Salt Form (Protonated) Start->Salt Acidic pH (< 5.0) Precip Precipitated Free Base Start->Precip Neutral/Basic pH (> 7.0) Salt->NOxide Resistant to Oxidation

Caption: Figure 1. Degradation and State-Change Pathways. Green paths indicate stabilization strategies; Red paths indicate oxidative failure modes.

Module 4: Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Use this protocol for long-term storage (-20°C or -80°C).

  • Solvent Preparation: Take 10 mL of anhydrous DMSO. Bubble dry Argon gas through the liquid for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the compound into an amber glass vial (protects from UV).

  • Dissolution: Add the degassed DMSO. Vortex immediately.

  • Acidification (Optional but Recommended): Add 1 equivalent of HCl (using 1M HCl in dioxane/ether) to form the in situ hydrochloride salt if the compound is free base. This significantly retards oxidation.

  • Storage: Aliquot into single-use amber vials. Overlay with Argon gas before capping. Seal with Parafilm.

Protocol B: Stress Testing (For Method Validation)

Use this to validate your LC-MS method's ability to detect degradation products.

Stress ConditionProcedureExpected Degradant
Oxidative Dissolve in 3%

at RT for 4 hours.
N-Oxide (+16 Da)
Acidic Hydrolysis 0.1 N HCl at 60°C for 24 hours.Minimal degradation (Piperazine core is stable).
Photolytic Expose clear vial to UV light (ICH Q1B) for 24 hours.Ring cleavage products; discoloration.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][2] International Council for Harmonisation.[2] Link

  • Bickel, M. H. (1969).[3] The Pharmacology and Biochemistry of N-Oxides.[3] Pharmacological Reviews, 21(4), 325-355.[3] (Foundational text on amine oxidation mechanisms). Link

  • Tonogai, Y., et al. (1981). Stability of Piperazine Derivatives in Aqueous Solution.[4] Journal of Food Hygienic Society of Japan. (Establishes pH-dependent stability profiles for piperazines).

  • PubChem. (n.d.). 1-Phenylpiperazine Compound Summary. National Library of Medicine. (Source for structural properties and basicity data).[4][5][6] Link

Sources

troubleshooting common issues in 1-Cyclobutyl-4-phenylpiperazine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Issues in Synthesis, Purification, and Biological Application

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. This guide is not a generic manual; it is a diagnostic system designed for researchers encountering specific failure modes with 1-Cyclobutyl-4-phenylpiperazine (CBPP) .

This molecule is a deceptive scaffold. While it appears structurally simple—a lipophilic phenylpiperazine core coupled with a cyclobutyl ring—it presents a unique triad of challenges: steric hindrance during synthesis , chromatographic tailing during purification , and aqueous precipitation during biological assays .

Below is your troubleshooting roadmap, structured by experimental phase.

Module 1: Synthesis & Reaction Optimization

The Issue: Low yields in Reductive Amination (<40%) or high levels of unreacted phenylpiperazine.

Diagnostic Q&A

Q: I am using Sodium Cyanoborohydride (NaCNBH₃) with Cyclobutanone and Phenylpiperazine, but the reaction is stalling. Why? A: The cyclobutyl ring introduces significant steric bulk compared to simple alkyl groups. Standard reductive amination often fails here because the formation of the immonium ion intermediate is kinetically slow.

  • The Fix: Switch to a Two-Step, One-Pot Protocol using Titanium(IV) isopropoxide [Ti(OiPr)₄]. The Titanium acts as a Lewis acid to dehydrate the hemiaminal and force imine formation before the reducing agent is added.

  • Protocol Adjustment: Stir the amine and ketone with 1.2 eq of Ti(OiPr)₄ neat (or in minimal THF) for 4 hours before adding the reducing agent.

Q: My Cyclobutanone seems to disappear from the reaction mixture. A: Cyclobutanone is volatile (bp ~99°C) and prone to evaporation if the reaction exotherms. Furthermore, in the presence of strong bases, it can undergo ring-opening or aldol-like polymerization.

  • The Fix: Use Sodium Triacetoxyborohydride (STAB) instead of NaCNBH₃. STAB allows for milder conditions (room temperature) and does not require toxic acidic pH adjustments that might degrade the sensitive cyclobutyl ring.

Visualizing the Pathway

The following diagram illustrates the critical "Titanium Trap" method to ensure the cyclobutyl group attaches successfully.

ReductiveAmination cluster_fail Common Failure Mode Start Phenylpiperazine + Cyclobutanone Step1 Step 1: Dehydration (Lewis Acid Catalysis) Start->Step1 Add Ti(OiPr)4 Neat, 4h Inter Immonium Ion Intermediate Step1->Inter - H2O Step2 Step 2: Reduction (Hydride Transfer) Inter->Step2 Add NaBH(OAc)3 (STAB) Product This compound Step2->Product Yield >85% Direct Direct Mix (No Ti) LowYield Incomplete Conversion (<40%) Direct->LowYield

Figure 1: The Optimized Reductive Amination Pathway. Note the critical insertion of Titanium Isopropoxide to force the sterically hindered imine formation.

Module 2: Purification & Isolation

The Issue: The product "streaks" on silica columns or oils out during salt formation.

Diagnostic Q&A

Q: My product elutes as a broad smear (tailing) on the silica column, contaminating other fractions. A: This is the hallmark of tertiary amine interaction with acidic silanols . The basic nitrogen of the cyclobutyl-piperazine interacts strongly with the silica gel.

  • The Fix: You must "deactivate" the silica.

    • Pre-treatment: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading.

    • Mobile Phase: Use DCM:MeOH:NH₄OH (90:9:1). The ammonium hydroxide competes for the silanol sites, allowing your amine to elute as a sharp band [1].

Q: I tried to make the HCl salt, but I got a hygroscopic goo instead of crystals. A: Phenylpiperazines often form hygroscopic dihydrochlorides (2HCl) if excess acid is used. The N-phenyl nitrogen is weakly basic (aniline-like), while the N-cyclobutyl nitrogen is strongly basic. Protonating both often leads to instability.

  • The Fix: Target the Monohydrochloride or Fumarate salt.

  • Protocol: Dissolve the free base in Diethyl Ether. Add exactly 1.0 equivalent of HCl (in Dioxane or Ether) dropwise. If it oils out, switch to Fumaric Acid in hot isopropanol (IPA). Fumarate salts of piperazines are generally non-hygroscopic and crystalline.

Solvent Compatibility Table
Solvent SystemSuitabilityNotes
DCM / MeOH ⚠️ PoorCauses severe tailing without modifiers.
DCM / MeOH / NH₄OH ✅ ExcellentThe "Gold Standard" for piperazine purification.
Ethyl Acetate / Hexane ❌ FailProduct is too polar/basic; will stick to the baseline.
Diethyl Ether (for salts) ✅ GoodBest for precipitating HCl salts (if dry).

Module 3: Biological Assay Application

The Issue: The compound precipitates in assay buffer or shows high Non-Specific Binding (NSB).

Diagnostic Q&A

Q: When I dilute my DMSO stock into the cell culture media, the solution turns cloudy. A: this compound has a high LogP (lipophilicity) due to the greasy cyclobutyl and phenyl rings. It has poor aqueous solubility above 10 µM.

  • The Fix: Use a Step-Down Dilution with a surfactant.

    • Dissolve compound in 100% DMSO.

    • Dilute to 10x concentration in PBS containing 0.05% Pluronic F-127 .

    • Add this intermediate to your cells. The Pluronic encapsulates the lipophilic amine, preventing "crash out" [2].

Q: I'm seeing high background signal in my receptor binding assay. A: Lipophilic amines stick avidly to plastic. If you are using standard polystyrene plates, you are losing compound to the walls of the well.

  • The Fix:

    • Switch to Low-Binding Polypropylene plates or Glass-coated plates.

    • Add 0.1% BSA (Bovine Serum Albumin) to your buffer. The albumin acts as a "sacrificial protein" to coat the plastic surfaces, keeping your drug in solution.

Troubleshooting Logic Tree: Solubility

SolubilityTree Start Precipitate Observed in Assay Buffer? CheckConc Is Concentration > 10 µM? Start->CheckConc Yes CheckDMSO Is Final DMSO > 1%? CheckConc->CheckDMSO No Action1 Reduce Conc. or Check Kd CheckConc->Action1 Yes Action2 Reduce DMSO to <0.5% (DMSO causes protein crash) CheckDMSO->Action2 Yes CheckPlastic Is Plate Polystyrene? CheckDMSO->CheckPlastic No Action3 Switch to Low-Bind Polypropylene CheckPlastic->Action3 Yes Action4 Add 0.05% Pluronic F-127 to Buffer CheckPlastic->Action4 No

Figure 2: Decision matrix for resolving solubility and loss-of-signal issues in biological assays.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

enhancing the solubility of 1-Cyclobutyl-4-phenylpiperazine for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Understanding Your Molecule

Before troubleshooting, it is critical to understand the physicochemical "personality" of 1-Cyclobutyl-4-phenylpiperazine. This molecule presents a classic "Lipophilic Base" challenge common in drug discovery.

  • The Piperazine Core: The nitrogen atoms typically have pKa values around 5.0 and 9.[1][2]0. At physiological pH (7.4), the molecule exists in an equilibrium between its ionized (soluble) and unionized (insoluble) forms.[1]

  • The Hydrophobic Burden: The Phenyl ring (aromatic) and the Cyclobutyl group (aliphatic cycloalkane) significantly increase the partition coefficient (LogP). While the phenyl group allows for pi-stacking, the cyclobutyl group adds steric bulk and hydrophobicity without hydrogen bonding potential.[3][1][2]

  • The Consequence: While soluble in organic solvents (DMSO, Ethanol) and acidic buffers (pH < 4), the molecule is prone to rapid precipitation ("crashing out") when diluted into neutral biological media (pH 7.4).

Troubleshooting Guides & FAQs

Module A: Stock Solution Preparation

Q: I bought the free base form. It won't dissolve in water.[3][4][1][2] What is the standard protocol for stock preparation?

A: The free base of this compound is hydrophobic and practically insoluble in water.[3][4][1][2] You must use an organic solvent for the primary stock.[1][2]

Standard Protocol:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the gold standard.[1][2] It disrupts the crystal lattice effectively.[1][2] Ethanol is a secondary choice but evaporates faster, leading to concentration drift.[3][1][2]

  • Concentration: Aim for a stock concentration of 10 mM to 50 mM .

    • Why? This allows for high dilution factors (1:1000) to minimize solvent toxicity in your assay.[1][2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles, which can introduce condensation and precipitate the compound over time.

Q: My cells are sensitive. What is the maximum DMSO limit?

A:

  • Standard Cell Lines (e.g., HeLa, HEK293): Generally tolerate up to 0.5% v/v DMSO, though 0.1% is the recommended safety target to avoid artifacts in signaling pathways.

  • Primary Cells / Stem Cells: Often show stress markers at >0.1% .[3][4][1][2]

  • Action: Always run a "Vehicle Control" (DMSO only) matched exactly to the % in your highest drug dose.[1]

Module B: Preventing Precipitation in Media (The "Crash Out")

Q: My stock is clear, but when I add it to the culture media, it turns cloudy. Why?

A: You are experiencing "Kinetic Precipitation." When a small volume of high-concentration drug in DMSO is added to aqueous media, the local solvent environment changes instantly.[3][1][2] The dielectric constant shifts from ~47 (DMSO) to ~80 (Water).[1] The hydrophobic cyclobutyl and phenyl groups drive the molecules to aggregate before they can disperse.[2]

The "Step-Down" Dilution Protocol (Self-Validating): Do not pipette 1 µL of stock directly into 1 mL of media.

  • Prepare an Intermediate: Dilute your 50 mM stock 1:10 in pure DMSO first (creates 5 mM).[3][4][1][2]

  • Pre-warm Media: Ensure your PBS or Media is at 37°C. Cold media accelerates precipitation.[3][4][1][2]

  • The "Vortex-Drop" Technique:

    • Set your tube of media on a vortex mixer at low speed.[3][1][2]

    • Add the compound dropwise into the vortex.

    • Mechanism:[3][4][1][5] This maximizes rapid dispersion, preventing local high-concentration pockets where nuclei for crystallization form.[3][4][1][2]

Module C: Advanced Formulation (Cyclodextrins)

Q: I need a higher concentration than DMSO allows without toxicity. What are my options?

A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[3][4][1][2][6] Cyclodextrins are cone-shaped molecules with a hydrophilic exterior and a hydrophobic interior.[3][4][1][2] The phenyl or cyclobutyl ring of your molecule can fit inside the cavity, shielding it from the aqueous environment.[2]

Protocol: HP-β-CD Complexation

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.[3][4][1][2] Filter sterilize (0.22 µm).

  • Solubilization: Add your solid this compound (or a concentrated ethanolic stock) to this vehicle.

  • Agitation: Shake or rotate at room temperature for 24 hours. The solution should clarify.

  • Validation: If using for IV injection or sensitive assays, this method often allows concentrations >1 mg/mL without organic solvents.[4][1][2]

Module D: Salt Selection

Q: Would switching to a salt form help?

A: Yes, significantly. If you have the option to synthesize or purchase the Dihydrochloride (2HCl) salt, do so.

  • Mechanism: Protonating the piperazine nitrogens introduces charge, disrupting the crystal lattice energy and interacting favorably with water dipoles.[1]

  • Caution: Even the salt form can precipitate if the pH of your buffer is high enough to deprotonate it back to the free base (pH > pKa2, approx 9.0).[3] However, at pH 7.4, the salt form provides a much higher kinetic solubility window than the free base.[1]

Visualizing the Workflow

Figure 1: Solubility Decision Tree

Caption: A logical flow for selecting the correct solubilization strategy based on assay requirements and compound form.

SolubilityDecisionTree Start Start: this compound FormCheck Is it a Salt (2HCl) or Free Base? Start->FormCheck SaltPath Salt Form (2HCl) FormCheck->SaltPath Salt BasePath Free Base FormCheck->BasePath Free Base Aqueous Dissolve in Water/PBS SaltPath->Aqueous Soluble Organic Dissolve in DMSO (Stock) BasePath->Organic Required AssayType Assay Sensitivity to DMSO? Organic->AssayType HighSens High Sensitivity (Primary Cells/In Vivo) AssayType->HighSens LowSens Low Sensitivity (Standard Cell Lines) AssayType->LowSens Complexation Use HP-beta-Cyclodextrin (Encapsulation) HighSens->Complexation DirectDilution Step-Down Dilution (<0.1% DMSO Final) LowSens->DirectDilution

[3][4][1][2]

Figure 2: The "Crash-Out" Mechanism & Prevention

Caption: Visualizing kinetic precipitation risks during media addition and the "Vortex-Drop" mitigation technique.

CrashOutMechanism cluster_Fail Failure Mode: Direct Addition cluster_Success Success Mode: Vortex-Drop DMSO_Stock DMSO Stock (High Solvency) RapidMix Rapid Injection into Static Media DMSO_Stock->RapidMix Vortex Media on Vortex (Dynamic Flow) DMSO_Stock->Vortex LocalShock Local Solvent Shock (Water replaces DMSO) RapidMix->LocalShock Nucleation Nucleation: Hydrophobic Aggregation LocalShock->Nucleation Precipitate Visible Precipitate (Cloudy) Nucleation->Precipitate Dropwise Dropwise Addition Vortex->Dropwise Dispersion Rapid Dispersion (No Local Pockets) Dropwise->Dispersion Stable Stable Suspension (Clear) Dispersion->Stable

[1][2][3][4]

Data Summary: Solubility & Formulation

ParameterFree Base FormDihydrochloride Salt (2HCl)
Water Solubility (pH 7) Insoluble (< 0.1 mg/mL)Soluble (> 10 mg/mL)
DMSO Solubility High (> 50 mM)Moderate (May require warming)
Primary Risk Precipitation in mediaAcidification of unbuffered media
Best Formulation DMSO Stock or CyclodextrinAqueous Buffer
Storage Room Temp / 4°C (Dark)Desiccator (Hygroscopic)

References

  • PubChem. 1-Phenylpiperazine Compound Summary. National Library of Medicine.[1][2] [Link][4][1]

  • ResearchGate. Discussions on DMSO tolerance in cell culture assays (0.1% vs 0.5% limits). [Link]

  • National Institutes of Health (PMC). Cyclodextrins and Their Derivatives as Drug Stability Modifiers.[1][2] [Link]

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability. [Link][4][1][6][7][8][9][10][11]

  • Cheméo. Chemical Properties of Cyclobutyl-benzene derivatives (Structural analog reference). [Link][3][4][1][2]

Sources

identification and removal of impurities in 1-Cyclobutyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclobutyl-4-phenylpiperazine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the identification and removal of impurities during and after synthesis. Our goal is to provide practical, field-proven insights and robust protocols to ensure the highest possible purity of your target compound.

Section 1: Frequently Asked Questions (FAQs) about Impurity Profiling

This section addresses foundational questions regarding the impurity profile of this compound.

Q1: What are the most common impurities I should expect during the synthesis of this compound?

Impurities can originate from various sources throughout the synthetic process. They are typically categorized as follows:

  • Starting Material-Related Impurities:

    • Unreacted 1-Phenylpiperazine: A common impurity if the reaction does not go to completion.[1][2]

    • Unreacted Cyclobutyl Precursors: Depending on the synthesis, this could be cyclobutanone (from reductive amination) or a cyclobutyl halide (from N-alkylation).

    • Impurities from Starting Materials: Commercial 1-phenylpiperazine may contain trace amounts of related compounds.

  • Process-Related Impurities (By-products):

    • 1,4-Diphenylpiperazine: Can arise if there are impurities in the starting materials or during certain synthetic routes.

    • Over-Alkylated Products: In syntheses involving N-alkylation, the formation of a quaternary ammonium salt is possible, though less common under controlled conditions.

    • Products of Side Reactions: Depending on the reagents used (e.g., reducing agents), side reactions can lead to unexpected molecular structures.

  • Degradation Products:

    • N-Oxides: The tertiary amine of the piperazine ring can be susceptible to oxidation.

    • N-Nitroso Compounds: If nitrous acid sources are present, N-nitrosation can occur, forming compounds like 1-Nitroso-4-phenylpiperazine.[3][4] These are often considered potential genotoxic impurities.

  • Reagent-Related Impurities & Residual Solvents:

    • These include catalysts, bases, and solvents used during the reaction and workup that are not completely removed.[5][6]

Q2: Which analytical techniques are essential for identifying and quantifying these impurities?

A multi-technique, or orthogonal, approach is critical for a comprehensive and reliable assessment of purity.[6][] No single method can provide all the necessary information.

Technique Primary Purpose Key Advantages Limitations
HPLC (High-Performance Liquid Chromatography) The primary method for quantifying purity (area %) and detecting non-volatile organic impurities.[5][][8]High resolution, high sensitivity, and widely applicable. A validated HPLC method is standard for purity release.[9]May not detect highly volatile compounds; co-elution of impurities is possible.
LC-MS (Liquid Chromatography-Mass Spectrometry) Provides molecular weight information for unknown peaks detected by HPLC, aiding in their identification.[][10]Combines the separation power of HPLC with the identification power of MS. Essential for impurity profiling.Ionization efficiency can vary, potentially missing some compounds.
GC-MS (Gas Chromatography-Mass Spectrometry) Ideal for identifying and quantifying volatile impurities, such as residual solvents and unreacted cyclobutanone.[5][6]Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like the main product.
NMR (Nuclear Magnetic Resonance) Spectroscopy Confirms the structure of the primary compound and helps elucidate the structure of unknown impurities if isolated.[5][]Provides detailed structural information, including stereochemistry. Can sometimes quantify impurities by integration.[6]Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret.

Q3: What is an "orthogonal analytical approach" and why is it important?

An orthogonal approach means using multiple analytical methods that rely on different chemical or physical principles to measure the same attribute (in this case, purity). For example, using HPLC (which separates based on polarity) and GC-MS (which separates based on boiling point and volatility) provides a more complete picture than relying on HPLC alone.[6] This cross-validation ensures that impurities missed by one method are likely to be detected by another, leading to higher confidence in the final purity assessment.[]

Q4: At what level should I be concerned about an impurity?

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines. For drug development, any impurity present at a level of 0.10% or higher should generally be identified and characterized.[10] For early-stage research, the acceptable level depends on the impurity's nature and the intended use of the compound. Potentially mutagenic impurities, like nitrosamines, have much stricter limits.[11]

Section 2: Troubleshooting Guide: Common Scenarios & Solutions

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Scenario 1: Low Purity After Synthesis - Unreacted 1-Phenylpiperazine Detected.

  • Question: My initial workup is complete, but my NMR and LC-MS analyses show a significant peak corresponding to unreacted 1-phenylpiperazine. How can I efficiently remove it?

  • Answer: The most effective method for removing a basic impurity like 1-phenylpiperazine from your more substituted (and less basic) product is through a liquid-liquid acid-base extraction. The underlying principle is the difference in basicity (pKa) between the primary/secondary amines of the starting material and the tertiary amine of your product, which allows for selective protonation and separation.

    Causality Explained: 1-Phenylpiperazine has a free secondary amine, which is more basic and more readily protonated than the tertiary amine in your final product. By carefully washing the organic layer with a dilute aqueous acid, you can selectively transfer the more basic 1-phenylpiperazine into the aqueous phase as a salt, while your desired product remains in the organic layer.[12][13]

    See Section 3 for a detailed protocol on Acid-Base Extraction.

Scenario 2: Unexpected Peaks in HPLC/LC-MS Analysis.

  • Question: My HPLC chromatogram shows several unexpected peaks that I cannot identify. How should I approach their characterization?

  • Answer: A systematic approach is key to identifying unknown impurities. The goal is to gather enough information to propose a structure.

    The Workflow:

    • Obtain Mass Data: The first step is to analyze your sample by LC-MS. The mass-to-charge ratio (m/z) of the unknown peaks provides the molecular weight, which is the most critical piece of information.[]

    • Propose Likely Structures: Compare the molecular weights of the impurities to potential side-products, degradation products, or dimers of your starting materials or product. For example, does the mass correspond to an N-oxide (+16 Da) or a dimer?

    • Isolate the Impurity: If an impurity is present in significant amounts (>0.5%), consider isolating it using preparative HPLC or careful column chromatography.

    • Structural Elucidation: Once isolated, the definitive structure can be determined using 1D and 2D NMR spectroscopy.[5]

    Below is a visual workflow for this process.

    G A Crude Product with Unknown HPLC Peaks B Analyze by LC-MS A->B C Obtain Molecular Weight (MW) of Impurities B->C D Propose Structures (e.g., Side-products, Dimers, Degradation Products) C->D G Impurity Identified C->G If MW matches a known impurity E Isolate Impurity via Preparative HPLC or Column Chromatography D->E If present >0.5% F Structural Elucidation by NMR Spectroscopy E->F F->G

    Caption: Workflow for Unknown Impurity Identification.

Scenario 3: Product Tailing During Silica Gel Chromatography.

  • Question: I'm trying to purify my compound using standard silica gel flash chromatography, but the product is streaking down the column (tailing), resulting in poor separation and mixed fractions. Why is this happening and how can I fix it?

  • Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.

    Causality Explained: Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine product interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding causes the compound to move slowly and unevenly down the column, leading to significant tailing.[14]

    Solutions:

    • Mobile Phase Modifier (Recommended): The most common and effective solution is to add a small amount of a volatile basic modifier to your eluent system (e.g., hexane/ethyl acetate). Add 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase. The modifier competes with your product for binding to the acidic sites on the silica, allowing your compound to elute symmetrically and efficiently.

    • Use an Alternative Stationary Phase:

      • Amine-Functionalized Silica: These columns have the silica surface treated with aminopropyl groups, which masks the acidic silanols and provides a slightly basic environment, ideal for purifying amines.[14]

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Reversed-Phase Chromatography: Using a C18 column with a mobile phase like water/acetonitrile (often with a modifier like formic acid or TFA to ensure sharp peaks) is another excellent option, especially for polar amines.[15]

Scenario 4: Product Fails to Crystallize or Oils Out.

  • Question: I'm attempting to purify my final product by recrystallization, but it either remains an oil or precipitates as an amorphous solid. What can I do?

  • Answer: Crystallization failure is usually due to either a high level of impurities or an unsuitable solvent system.

    Causality Explained: Impurities can disrupt the formation of a stable crystal lattice, a process that requires high molecular homogeneity. Similarly, if a solvent is too good (product is too soluble) or too poor (product crashes out too quickly), well-formed crystals will not be obtained.[16]

    Troubleshooting Steps:

    • Pre-Purification: If your crude material is less than 95% pure, consider a quick column chromatography pass to remove the bulk of the impurities before attempting recrystallization.

    • Solvent Screening: Test the solubility of your compound in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at both room temperature and at boiling. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Use a Co-Solvent System: If no single solvent works, use a binary system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until turbidity (cloudiness) persists. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[16] A common system for amines is ethanol/water.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed" crystal from a previous successful batch.

Section 3: Detailed Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B

    • 17-20 min: 90% B

    • 20-22 min: 90% to 10% B

    • 22-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: Step-by-Step Guide to Acid-Base Extraction

This protocol is designed to remove basic impurities like unreacted 1-phenylpiperazine.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl or 5% citric acid solution). Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer. This layer now contains the protonated, more basic impurities.

  • Repeat (Optional): Repeat the acidic wash (steps 2-3) one more time for higher efficiency.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to initiate drying.

  • Drying and Evaporation: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Flash Column Chromatography with a Basic Modifier

This protocol is for purifying the product on standard silica gel while preventing tailing.

  • Column Packing: Pack a suitable size flash chromatography column with silica gel using your chosen eluent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Prepare Eluent: Prepare your mobile phase. For example, if using a Hexane/Ethyl Acetate system, add 1% triethylamine (TEA) to the mixture (e.g., for 1 L of eluent, add 10 mL of TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and loading the resulting powder onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC (ensure your TLC mobile phase also contains 1% TEA for accurate correlation).

  • Combine and Evaporate: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed with the solvent.

Section 4: Visual Workflows

G Start Crude Product Decision1 Is the main impurity a basic starting material (e.g., 1-phenylpiperazine)? Start->Decision1 Proc1 Perform Acid-Base Extraction Decision1->Proc1 Yes Decision2 Are impurities non-basic and have different polarity? Decision1->Decision2 No Decision3 Is the product solid and >95% pure? Proc1->Decision3 Proc2 Use Flash Column Chromatography (with TEA modifier) Decision2->Proc2 Yes Decision2->Decision3 No / Unsure Proc2->Decision3 Proc3 Perform Recrystallization Decision3->Proc3 Yes End Pure Product Decision3->End No Proc3->End

Caption: Decision Tree for Purification Strategy Selection.

References

  • Arborpharm. (2023, December 9). How Are Impurities In Apis Detected And Removed?
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
  • PMC. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Purity Characterization of 1-Cyclopropyl-4-methoxy-1H-indole.
  • Google Patents. (n.d.). CN113125586A - Detection method of 1- [2- (2, 4-dimethyl-thiophenyl) -phenyl ] piperazine and isomer thereof.
  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.
  • BOC Sciences. (n.d.). Impurity Profiling in APIs.
  • Alfa Chemistry. (n.d.). Isolation and Identification of API Impurities.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • US Pharmacopeia (USP). (n.d.). Pharmaceutical Analytical Impurities.
  • PubChem. (n.d.). 1-Phenylpiperazine.
  • ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives.
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Smolecule. (n.d.). 1-Nitroso-4-phenylpiperazine.
  • PubMed. (n.d.). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • BenchChem. (2025). How to remove unreacted starting materials from 3-Acetylbenzophenone.
  • Reachem. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • PubChem. (n.d.). Piperazine, 1-nitroso-4-phenyl-.
  • The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Separation of an Unknown Mixture.
  • PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.

Sources

Technical Support Center: Stability and Storage of 1-Cyclobutyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclobutyl-4-phenylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.

Introduction to the Stability of this compound

This compound is a member of the N-arylpiperazine class of compounds, which are widely used in medicinal chemistry.[1] The stability of such compounds is paramount for obtaining accurate and reproducible experimental data. Degradation can lead to a loss of potency and the formation of impurities that may have unintended biological effects.[2] This guide will delve into the primary degradation pathways for this compound—oxidation, thermal degradation, photodegradation, and hydrolysis—and provide actionable protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of degradation I should look for?

A1: Visual inspection can be the first indicator. Look for a color change from a colorless or pale yellow to a more pronounced yellow or brown hue. The formation of precipitates or a hazy appearance in solutions can also signify degradation. However, many degradation products are colorless and soluble, making analytical confirmation essential. A change in pH of a solution over time can also be an indicator of chemical changes.

Q2: How often should I test my stored this compound for purity?

A2: For long-term storage, it is advisable to re-test the purity of your compound every 6-12 months. If the compound is stored as a solution, more frequent testing (e.g., every 1-3 months) is recommended, especially if it is not stored under ideal conditions. Phenylpiperazines, in general, are more susceptible to degradation than their benzylpiperazine counterparts, with significant degradation observed in some cases after six months, regardless of storage conditions.[3]

Q3: Can I store this compound in a standard laboratory freezer?

A3: Yes, a standard laboratory freezer (around -20°C) is a suitable option for long-term storage of the solid compound.[4] For solutions, especially in organic solvents, ensure the solvent is compatible with freezer temperatures to prevent freezing-induced precipitation or container damage.

Q4: Is it necessary to use an inert gas for storing the solid compound?

A4: While not always mandatory for short-term storage, using an inert gas like nitrogen or argon is highly recommended for long-term storage to prevent oxidative degradation.[5] This is particularly crucial if the container will be opened and closed multiple times.

Q5: I dissolved my this compound in an aqueous buffer for my experiments. How long is it stable?

A5: The stability of this compound in aqueous solutions is highly dependent on the pH and temperature. Generally, hydrolysis is a concern, and stability can range from a few hours to several days.[1] It is crucial to prepare fresh solutions for your experiments whenever possible. If storage of a stock solution is necessary, it should be kept refrigerated (2-8°C) and used within a short timeframe. A preliminary stability study in your specific buffer is highly recommended.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific problems you might encounter and provides a logical approach to troubleshooting.

Issue 1: Unexpected Peaks in Chromatographic Analysis

Observation: You observe new, unexpected peaks in your HPLC, LC-MS, or GC-MS analysis of a stored sample of this compound.

Potential Cause: This is a classic sign of degradation. The new peaks represent degradation products.

Troubleshooting Workflow:

A Unexpected peaks observed B Identify potential degradation pathway based on storage conditions A->B C Oxidative Degradation? (Exposure to air) B->C D Thermal Degradation? (High temperature exposure) B->D E Photodegradation? (Exposure to light) B->E F Hydrolytic Degradation? (Stored in solution) B->F G Characterize degradation products (MS, NMR) C->G D->G E->G F->G H Implement preventative storage protocols G->H

Troubleshooting Degradation.

Actionable Steps:

  • Review Storage Conditions: Were there any deviations from the recommended storage protocols? Was the sample exposed to air, light, or high temperatures? Was it stored as a solid or in a solution?

  • Hypothesize Degradation Pathway:

    • Oxidation: If the sample was exposed to air, consider oxidative degradation. Common degradation products of piperazines include N-oxides, hydroxylated derivatives, and ring-opened products like ethylenediamine and formylpiperazine.[6]

    • Thermal Degradation: High temperatures can lead to various reactions, including ring opening and side-chain reactions.[7]

    • Photodegradation: Exposure to UV or even ambient light can cause photodegradation, potentially leading to radical formation and subsequent reactions.[2]

    • Hydrolysis: If stored in solution, especially at non-neutral pH, hydrolysis of the piperazine ring or other functional groups could occur.[1]

  • Characterize Degradation Products: If possible, use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the structure of the degradation products. This will provide definitive evidence of the degradation pathway.

  • Implement Corrective Storage: Discard the degraded sample and obtain a fresh batch. Implement the recommended storage protocols outlined in the next section to prevent future degradation.

Issue 2: Reduced Potency or Inconsistent Experimental Results

Observation: You notice a decrease in the expected biological activity of your compound or high variability in your experimental results over time.

Potential Cause: The concentration of the active parent compound has likely decreased due to degradation.

Troubleshooting Workflow:

A Reduced potency or inconsistent results B Quantify purity of the stored sample (e.g., HPLC-UV with a reference standard) A->B C Purity is below acceptable limits B->C D Purity is within acceptable limits B->D F Discard degraded sample and obtain fresh material C->F E Review experimental protocol for other sources of error D->E G Implement stringent storage and handling procedures F->G

Troubleshooting Reduced Potency.

Actionable Steps:

  • Quantitative Purity Analysis: Perform a quantitative analysis (e.g., HPLC-UV with a calibrated reference standard) to determine the exact purity of your stored sample.

  • Compare with Specification: Compare the measured purity with the initial purity specified by the supplier or your own initial analysis. A significant drop indicates degradation.

  • Evaluate Experimental Protocol: If the purity is within acceptable limits, thoroughly review your experimental procedures for other potential sources of variability.

  • Replace and Re-evaluate: If degradation is confirmed, discard the old stock and use a fresh, pure sample. Re-run your experiments to confirm that the inconsistent results are resolved.

Protocols for Preventing Degradation

To ensure the long-term stability of this compound, adhere to the following protocols for storage and handling.

Recommended Storage Conditions
ConditionSolid CompoundIn Solution
Temperature -20°C or below for long-term storage. 2-8°C for short-term.-20°C or -80°C for long-term (solvent permitting). 2-8°C for short-term.
Atmosphere Store under an inert gas (e.g., nitrogen, argon).Degas solvent and store under an inert gas.
Light Protect from light by using amber glass vials.[4]Use amber glass vials or wrap clear vials in aluminum foil.
Container Use tightly sealed glass vials with PTFE-lined caps.[4]Use tightly sealed glass vials with PTFE-lined caps.
Moisture Store in a desiccator or a dry environment.[8]Use anhydrous solvents and store in a dry environment.
Protocol 1: Long-Term Storage of Solid this compound

Objective: To ensure the stability of the solid compound for extended periods ( >6 months).

Materials:

  • This compound (solid)

  • Amber glass vial with a PTFE-lined screw cap

  • Source of inert gas (nitrogen or argon) with tubing

  • Freezer (-20°C or -80°C)

  • Desiccator

Procedure:

  • Vial Preparation: Ensure the amber glass vial and cap are clean and completely dry.

  • Aliquotting: If you have a large batch, consider aliquoting it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Gas Purge: a. Place the desired amount of the compound into the vial. b. Insert a needle or tubing connected to the inert gas source into the vial, ensuring the gas flows gently over the compound. c. Have a second, wider needle as an outlet for the displaced air. d. Purge for 1-2 minutes.

  • Sealing: While maintaining the inert gas flow, quickly remove the needles and tightly seal the vial with the PTFE-lined cap.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial inside a desiccator in a freezer set to -20°C or below.

Protocol 2: Preparation and Storage of Stock Solutions

Objective: To prepare and store stock solutions of this compound while minimizing degradation.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., DMSO, ethanol)

  • Amber glass vial with a PTFE-lined screw cap

  • Inert gas source (optional but recommended)

  • Freezer (-20°C or -80°C)

Procedure:

  • Solvent Preparation: Use high-purity, anhydrous solvent. If necessary, degas the solvent by sparging with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: a. Weigh the required amount of the solid compound in the amber glass vial. b. Add the desired volume of the prepared solvent. c. Gently vortex or sonicate until the compound is completely dissolved.

  • Inert Gas Overlay (Optional): Gently flush the headspace of the vial with an inert gas before sealing.

  • Sealing and Labeling: Tightly seal the vial and label it with the compound name, concentration, solvent, date, and storage conditions.

  • Storage: Store the stock solution in a freezer at -20°C or -80°C. Before use, allow the solution to thaw completely and vortex gently to ensure homogeneity. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Analytical Methods for Stability Monitoring

Regularly monitoring the purity of your this compound is crucial. The following methods are commonly used:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A robust and widely available method for purity assessment and quantification.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the parent compound and the mass of any degradation products, aiding in their identification.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, though derivatization may be necessary for these types of compounds.

By implementing these storage and handling protocols and being vigilant for signs of degradation, you can ensure the integrity of your this compound, leading to more reliable and reproducible research outcomes.

References

  • BOC. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Kopczyński, T., & Voelkel, A. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1).
  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(3), 229-242.
  • Eurofins. (2016). Recommended Containers, Preservation, Storage, & Holding Times. Retrieved from [Link]

  • Kim, B. J., et al. (1998). Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]. Archives of pharmacal research, 21(4), 439-444.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Cheng, S. C., & Lee, C. W. (2018). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time.
  • da Silva, T. A., et al. (2013). Phenylpiperazine derivatives: A patent review (2006 - Present).
  • Dabrowska, M., & Voelkel, A. (2019). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current pharmaceutical analysis, 15(5), 456-466.
  • Wikipedia. (n.d.). Inert gas. Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for 1-Cyclobutyl-4-phenylpiperazine (CPP)

[1][2]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Scope: Method Development, Troubleshooting, and Optimization for GC-MS and LC-MS/MS workflows.[1][2]

Analyte Profile & Physicochemical Baseline[1][2][3][4]

Before troubleshooting, verify your target parameters. This compound (CPP) behaves as a lipophilic base.[1][2]

ParameterValue (Calculated/Est.)Analytical Implication
Formula C₁₄H₂₀N₂Precursor selection for MS.
Exact Mass 216.1626 DaTarget [M+H]⁺ = 217.17 in ESI+.[1][2]
pKa (Base) ~8.9 - 9.2Nitrogen protonation requires acidic mobile phase (pH < 4).[1][2]
LogP ~2.3 - 2.6Moderate lipophilicity; suitable for C18 retention.[1][2]
Boiling Point >300°C (Predicted)Requires high GC oven temps; risk of thermal degradation.[1][2]
Solubility MeOH, ACN, DCMPoor water solubility at neutral pH.[1][2]

Decision Matrix: Selecting the Right Workflow

Use this logic flow to determine the appropriate instrumentation based on your sensitivity needs and sample matrix.

AnalyticalDecisionTreeStartSample Type?PurePure Substance / PowderStart->PureBioBiological Matrix(Plasma/Urine)Start->BioGCGC-MS (EI)Pure->GCStructural IDLCLC-MS/MS (ESI+)Bio->LCHigh SensitivityDerivIs Peak Tailing?GC->DerivYesDerivDerivatize (TFA/HFBA)Deriv->YesDerivYesNoDerivDirect InjectionDeriv->NoDerivNo

Figure 1: Workflow selection based on sample matrix and analytical goals.

Troubleshooting Module: GC-MS Analysis

Context: The secondary/tertiary amine structure of CPP often leads to adsorption on active silanol sites, causing peak tailing and poor quantification.[1][2]

Q1: Why is my CPP peak tailing significantly on a standard 5% phenyl column?

Diagnosis: Active silanol groups on the liner or column are interacting with the basic piperazine nitrogen.[1][2] Corrective Protocol:

  • Liner Selection: Switch to a deactivated splitless liner with glass wool (e.g., Ultra Inert).[1][2] Standard liners will irreversibly bind the amine.[1][2]

  • Solvent Choice: Ensure your injection solvent is not too polar.[1][2] Use Ethyl Acetate or Dichloromethane (DCM) rather than Methanol for GC injection to improve focusing.[1][2]

  • Derivatization (Recommended): If tailing persists, derivatize with Trifluoroacetic Anhydride (TFAA).[1][2]

    • Reaction: Incubate sample with TFAA at 60°C for 20 mins.

    • Result: The cyclobutyl group remains intact; the basic nitrogen is acylated, neutralizing the Lewis base interaction.[1][2]

Q2: What are the characteristic fragmentation ions for CPP in EI mode?

Analysis: In Electron Ionization (70 eV), the piperazine ring undergoes predictable cleavage.[1][2][3]

  • Molecular Ion (M+): m/z 216 (Usually distinct).[1][2]

  • Base Peak: m/z 161/162 (Loss of cyclobutyl radical C₄H₇[1][2]•).

  • Piperazine Fragment: m/z 56 (C₃H₆N⁺ fragment typical of piperazines).[1][2]

  • Phenyl Fragment: m/z 77 (C₆H₅⁺).[1][2]

Troubleshooting Module: LC-MS/MS (ESI+)

Context: LC-MS/MS is the gold standard for biological matrices.[1][2] The primary challenge is maximizing ionization efficiency while minimizing matrix effects.[1][2]

Q3: I see the parent ion (217.17), but sensitivity is low. How do I optimize the Mobile Phase?

Mechanism: CPP requires protonation to fly in ESI+.[1][2] Neutral pH mobile phases will suppress the signal.[1][2] Optimization Protocol:

  • Acid Modifier: Add 0.1% Formic Acid to both Mobile Phase A (Water) and B (Acetonitrile/Methanol).[1][2] This locks the pH ~2.7, ensuring the piperazine nitrogen is fully protonated ([M+H]⁺).[1][2]

  • Buffer Choice: Avoid phosphate buffers (non-volatile). If pH control is needed, use 2-5 mM Ammonium Formate.[1][2]

  • Organic Phase: Acetonitrile (ACN) generally provides sharper peaks for phenylpiperazines compared to Methanol due to lower viscosity and better desolvation efficiency.[1][2]

Q4: How do I separate CPP from interferences in urine samples? (SPE Protocol)

Protocol: Liquid-Liquid Extraction (LLE) is often messy for piperazines.[1][2] Use Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction.[1][2]

Step-by-Step MCX Extraction:

  • Condition: 1 mL MeOH, then 1 mL H₂O.

  • Load: Sample (pH adjusted to 6.0 with phosphate buffer). Rationale: At pH 6, CPP is positively charged (protonated).[1][2]

  • Wash 1: 1 mL 0.1 M HCl. Rationale: Removes neutral/acidic interferences.[1][2]

  • Wash 2: 1 mL MeOH. Rationale: Removes hydrophobic neutrals.[1][2]

  • Elute: 1 mL 5% Ammonia in MeOH. Rationale: High pH deprotonates the amine, releasing it from the sorbent.[1][2]

SPE_WorkflowStep1Condition(MeOH -> H2O)Step2Load Sample(pH 6.0)Step1->Step2Step3Wash 1(0.1 M HCl)Step2->Step3Step4Wash 2(MeOH)Step3->Step4Step5Elute(5% NH3 in MeOH)Step4->Step5

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction logic for basic piperazines.

Stability & Storage FAQs

Q5: Is the cyclobutyl group stable under thermal stress?

Answer: The cyclobutyl ring possesses significant ring strain (~26 kcal/mol).[1][2] While generally stable under standard GC conditions (injector < 250°C), prolonged exposure to high temperatures (>280°C) in the presence of metal catalysts (e.g., non-passivated GC inlet seals) can induce ring-opening or rearrangement.[1][2]

  • Recommendation: Keep GC injector temperatures at 250°C max. For long-term storage, keep reference standards in solution (MeOH) at -20°C to prevent solid-state degradation.[1][2]

Q6: Can I use plastic vials for storage?

Answer: Avoid standard polypropylene vials for low-concentration samples (<100 ng/mL). Lipophilic amines like CPP can adsorb to plastic walls.[1][2]

  • Requirement: Use Amber Glass Silanized Vials to prevent adsorption and photodegradation of the phenyl moiety.[1][2]

References

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1][2] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Scientific and Technical Publications.[1][2][4] Link

  • Kuleya, C., et al. (2014).[1][2][4] "An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs." Analytical Methods, 6, 156-163.[1][2][4] Link

  • Wohlfarth, A., et al. (2010).[1][2] "Comprehensive metabolism study of the piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP) in urine using LC-MS/MS." Analytical and Bioanalytical Chemistry, 396, 2403–2414.[1][2] Link[1][2]

  • PubChem. (2025).[1][2] 1-Phenylpiperazine Compound Summary. National Library of Medicine.[1][2] Link[1][2]

Technical Support Center: N-Arylation of Cyclobutylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of cyclobutylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into managing common side reactions and optimizing your synthetic outcomes. Our approach is grounded in mechanistic understanding to empower you to troubleshoot effectively and innovate with confidence.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to help you diagnose and resolve specific problems you may encounter during the N-arylation of cyclobutylpiperazine, primarily focusing on the widely utilized Buchwald-Hartwig amination.

Problem 1: Low Yield of the Desired Mono-N-Arylated Cyclobutylpiperazine

Symptoms: Your reaction yields a complex mixture with significant amounts of starting materials remaining, or the isolated yield of the target compound is consistently below expectations.

Root Cause Analysis: Low yields can stem from several factors, including suboptimal catalyst activity, catalyst inhibition, or competing side reactions that consume starting materials without forming the desired product. The key is to systematically evaluate each component of your reaction.

Diagnostic Workflow & Solutions:

  • Catalyst System Evaluation: The choice of palladium precursor and ligand is paramount.[1][2]

    • Insight: For sterically accessible secondary cyclic amines like cyclobutylpiperazine, bulky, electron-rich phosphine ligands are often essential to promote the desired reductive elimination and prevent side reactions.[2]

    • Actionable Advice:

      • Ligand Screening: If you are using a general-purpose ligand like P(t-Bu)3, consider switching to a more specialized biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These ligands have demonstrated high efficacy in the amination of cyclic amines.

      • Catalyst Precursor: Using a pre-formed palladium-ligand complex (precatalyst) can often provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)2 or Pd2(dba)3.[3]

      • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to more side products. A typical starting point is 1-2 mol % of the palladium precursor.

  • Base Selection and Its Impact: The base plays a critical role not only in deprotonating the amine but also in the overall catalytic cycle.[1][2]

    • Insight: Strong bases like sodium tert-butoxide (NaOt-Bu) generally lead to faster reaction rates but can be incompatible with sensitive functional groups and may promote side reactions like hydrodehalogenation.[1] Weaker inorganic bases like K3PO4 or Cs2CO3 offer better functional group tolerance but may require higher temperatures or longer reaction times.[3]

    • Actionable Advice:

      • If using NaOt-Bu and observing significant side products, consider switching to K3PO4 or Cs2CO3. You may need to increase the reaction temperature to compensate for the slower reaction rate.

      • Ensure your base is of high purity and handled under anhydrous conditions, as water can negatively impact the reaction.

  • Solvent and Temperature Optimization:

    • Insight: The choice of solvent can influence the solubility of reagents and the stability of the catalytic species. Common solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF.[3]

    • Actionable Advice:

      • Toluene is a robust first choice. If solubility is an issue, dioxane may be a better alternative.

      • Typical reaction temperatures range from 80-110 °C. If you are experiencing decomposition of your starting materials or products, lowering the temperature and extending the reaction time may be beneficial.

Problem 2: Formation of a Significant Amount of Bis-Arylated Piperazine

Symptoms: Your product mixture contains a substantial amount of a higher molecular weight byproduct, identified as the N,N'-diaryl-cyclobutylpiperazine.

Root Cause Analysis: Bis-arylation occurs when the initially formed mono-arylated product, which is also a secondary amine, competes with the starting cyclobutylpiperazine for the aryl halide. This is a common issue with symmetrical diamines like piperazine.

Mitigation Strategies:

  • Stoichiometry Control:

    • Insight: Using an excess of the cyclobutylpiperazine relative to the aryl halide can statistically favor the formation of the mono-arylated product.

    • Actionable Advice: Start with 1.5 to 2.0 equivalents of cyclobutylpiperazine. While this will require a more rigorous purification to remove the unreacted amine, it can significantly suppress bis-arylation. A practical example of this strategy is the use of excess piperazine to minimize double addition products in the synthesis of Venetoclax.[4]

  • Steric Hindrance as a Tool:

    • Insight: The cyclobutyl group on one nitrogen of the piperazine already introduces some steric bulk. This can be leveraged to favor mono-arylation, especially when combined with a sterically demanding ligand. The use of bulky ligands can create a sterically crowded catalytic complex that preferentially reacts with the less hindered starting amine.

    • Actionable Advice: Employ bulky biarylphosphine ligands like XPhos or tBuXPhos. These ligands can enhance the selectivity for mono-arylation.

  • Protecting Group Strategy (A More Controlled Approach):

    • Insight: For complete control over mono-arylation, a protecting group strategy is the most reliable method. By protecting one of the piperazine nitrogens, you can selectively arylate the other, followed by deprotection.

    • Actionable Advice:

      • Protocol: Protect cyclobutylpiperazine with a Boc group (di-tert-butyl dicarbonate). The resulting N-Boc-N'-cyclobutylpiperazine can then be subjected to the N-arylation reaction. The Boc group can be subsequently removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane).

Problem 3: Presence of Hydrodehalogenation Product

Symptoms: You observe the formation of the arene corresponding to your aryl halide (Ar-H instead of Ar-X) as a significant byproduct.

Root Cause Analysis: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[5] It can occur through various mechanisms, often involving the formation of a palladium-hydride species that then reductively eliminates with the aryl group.

Troubleshooting Steps:

  • Re-evaluate Your Base and Solvent:

    • Insight: The choice of base and the presence of trace amounts of water or other protic species can contribute to the formation of palladium-hydride species.

    • Actionable Advice:

      • Ensure all reagents and solvents are scrupulously dried.

      • If using an alcohol as a solvent or co-solvent, this can be a source of hydride. Consider switching to an aprotic solvent like toluene or dioxane.

      • Some bases, particularly alkoxides, can undergo beta-hydride elimination to generate hydrides. Switching to a non-alkoxide base like K3PO4 or Cs2CO3 can be beneficial.

  • Ligand Effects:

    • Insight: The ligand can influence the rate of reductive elimination of the desired product versus competing side reactions. Bulky, electron-rich ligands generally accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway.

    • Actionable Advice: If hydrodehalogenation is a persistent issue, consider using a more electron-rich and sterically hindered ligand.

  • Consider a Bimetallic System:

    • Insight: Recent research has shown that the addition of a co-catalyst, such as a copper salt, can sometimes suppress hydrodehalogenation by favoring the desired C-N coupling pathway.[6][7]

    • Actionable Advice: While more complex, the addition of a catalytic amount of a copper(I) salt (e.g., CuI) could be explored in cases of severe hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: Is the cyclobutyl ring on the piperazine susceptible to ring-opening under typical N-arylation conditions?

A: Generally, the cyclobutyl group is quite stable under the thermal and catalytic conditions employed in most N-arylation reactions, such as the Buchwald-Hartwig amination. The C-C bonds of a saturated cyclobutane ring are not easily cleaved under these conditions. Ring-opening of cyclobutanes typically requires more forcing conditions or specific catalytic systems not commonly used for N-arylation. However, it is always good practice to monitor your reaction for any unexpected byproducts that could indicate ring-opening, especially if you are using very high temperatures (>120 °C) for extended periods.

Q2: Does the cyclobutyl group direct the N-arylation to a specific nitrogen on the piperazine ring?

A: The cyclobutyl group is an N-alkyl substituent and will exert a steric effect.[8] This steric hindrance can influence the regioselectivity of the N-arylation. The incoming aryl group, coordinated to the bulky palladium-ligand complex, will preferentially attack the less sterically hindered nitrogen atom of the piperazine. Therefore, the cyclobutyl group can act as a directing group, favoring arylation at the distal nitrogen. The degree of this selectivity will also depend on the steric bulk of the aryl halide and the chosen ligand.

Q3: What are the key differences in potential side reactions between a Buchwald-Hartwig amination and an Ullmann condensation for the N-arylation of cyclobutylpiperazine?

A: Both are important methods for C-N bond formation, but they have different mechanisms and associated side reactions.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Typical Temperature 80-110 °COften >150 °C (though modern methods use lower temps)
Common Side Reactions Bis-arylation, Hydrodehalogenation, β-hydride eliminationHomocoupling of the aryl halide, Formation of phenolic byproducts (if water is present)
Functional Group Tolerance Generally very good with modern ligandsCan be more limited, especially with traditional high-temperature methods

Q4: How can I effectively purify my N-arylated cyclobutylpiperazine product from unreacted starting materials and side products?

A: Purification can often be the most challenging step. Here is a general strategy:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can help remove inorganic salts. If you used an excess of cyclobutylpiperazine, an acidic wash (e.g., 1M HCl) can help to remove the basic starting material into the aqueous layer. Your N-arylated product, being less basic, may remain in the organic layer.

  • Column Chromatography: This is the most common method for separating the desired product from side products like the bis-arylated compound and hydrodehalogenated arene. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or a small amount of triethylamine in ethyl acetate to prevent streaking of basic compounds) is typically effective.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method, especially for removing closely related impurities.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Side Reactions in the N-Arylation of Cyclobutylpiperazine

Side_Reactions Potential Side Reactions Start Cyclobutylpiperazine + Aryl Halide Desired Mono-arylated Product Start->Desired Desired Reaction Hydrodehalogenation Hydrodehalogenation (Arene) Start->Hydrodehalogenation Pd-H Species BisArylated Bis-arylated Product Desired->BisArylated Further Arylation Troubleshooting_Workflow Troubleshooting Low Yield Problem Low Yield CheckCatalyst Evaluate Catalyst System (Ligand, Precursor) Problem->CheckCatalyst CheckBase Assess Base (Strength, Purity) CheckCatalyst->CheckBase Optimal Solution1 Use Bulky Ligand (e.g., XPhos) CheckCatalyst->Solution1 Suboptimal CheckConditions Optimize Conditions (Solvent, Temperature) CheckBase->CheckConditions Optimal Solution2 Switch to Weaker Base (e.g., K3PO4) CheckBase->Solution2 Too Strong/Impure Solution3 Ensure Anhydrous Conditions CheckConditions->Solution3 Suboptimal

Sources

Technical Support Center: Scale-Up Synthesis of 1-Cyclobutyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Cyclobutyl-4-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important chemical intermediate. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides based on established chemical principles and practical, field-proven insights.

Overview of Synthetic Strategies

The synthesis of this compound primarily involves the formation of one of two key bonds: the N-Aryl bond or the N-Alkyl bond. Two principal retrosynthetic disconnections give rise to the most industrially viable routes: Palladium-Catalyzed Buchwald-Hartwig Amination and Direct Reductive Amination . The choice between these pathways is critical for a successful scale-up campaign and depends on factors such as raw material cost, process safety, impurity profile, and available equipment.

The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction that has become a cornerstone of modern medicinal chemistry for synthesizing arylamines.[1][2] Conversely, reductive amination is a robust and often more atom-economical method for producing substituted amines from carbonyl compounds.[3][4]

Synthetic_Routes Figure 1: Primary Synthetic Routes cluster_0 Route 1: Buchwald-Hartwig Amination cluster_1 Route 2: Reductive Amination Product This compound BH_Reactants 1-Cyclobutylpiperazine + Aryl Halide (e.g., Bromobenzene) BH_Reactants->Product C-N Cross-Coupling BH_Conditions Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Strong Base (e.g., NaOtBu) BH_Reactants->BH_Conditions RA_Reactants 1-Phenylpiperazine + Cyclobutanone RA_Reactants->Product Imine Formation & Reduction RA_Conditions Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) RA_Reactants->RA_Conditions

Caption: Figure 1: The two primary industrial routes for synthesizing this compound.

FeatureRoute 1: Buchwald-Hartwig AminationRoute 2: Reductive Amination
Key Transformation Pd-catalyzed C(aryl)-N bond formationC=O to C-N bond formation via reduction
Starting Materials 1-Cyclobutylpiperazine, Aryl Halide1-Phenylpiperazine, Cyclobutanone
Key Reagents Palladium precatalyst, Phosphine ligand, Strong baseReducing agent (e.g., NaBH(OAc)₃, H₂)
Scale-Up Pros High functional group tolerance; well-understood mechanism.[1]Often cheaper reagents; no transition metal catalyst.[3]
Scale-Up Cons High cost of catalyst/ligand; potential for toxic metal contamination in API.[5][6]Use of stoichiometric, sometimes hazardous, reducing agents; potential for side reactions.[7]
Typical Solvents Toluene, Dioxane, t-ButanolDichloromethane (DCM), Dichloroethane (DCE), Methanol

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for large-scale production?

A: For large-scale (multi-kilogram) production, Route 2 (Reductive Amination) is often preferred. The primary drivers for this choice are economic and regulatory. Reductive amination avoids the use of expensive palladium catalysts and phosphine ligands, which significantly reduces raw material costs.[3] Furthermore, it eliminates the stringent regulatory burden associated with demonstrating the removal of residual heavy metals (like palladium) from the final active pharmaceutical ingredient (API), a critical and often costly step in process development.[6] However, the Buchwald-Hartwig route may be chosen if the starting materials are significantly more accessible or if specific impurities generated during reductive amination are difficult to control.

Q2: In the Buchwald-Hartwig route, how critical is the choice of ligand and base?

A: The choice is absolutely critical for reaction efficiency and scalability.

  • Ligand: For coupling with a secondary amine like 1-cyclobutylpiperazine, sterically hindered biaryl phosphine ligands (often called "Buchwald ligands") are essential.[1] Ligands like XPhos, RuPhos, or BrettPhos are designed to promote the challenging reductive elimination step and prevent catalyst decomposition.[1] Using simpler ligands like PPh₃ or even bidentate ligands like BINAP may result in low or no yield.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice and is highly effective.[8] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), though the latter may require higher temperatures. The base must be strong enough to deprotonate the amine or the intermediate palladium-amine complex to facilitate the catalytic cycle.[5][9]

Q3: For the Reductive Amination route, what are the pros and cons of different reducing agents for scale-up?

A: The selection of a reducing agent is a trade-off between reactivity, safety, cost, and ease of handling.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is milder than other borohydrides, which reduces the risk of over-reduction of other functional groups.[10] It is also not pyrophoric and can be handled safely on a large scale. Its primary drawback is moisture sensitivity and the generation of acetic acid as a byproduct, which must be neutralized during workup.

  • Sodium Cyanoborohydride (NaBH₃CN): While effective, its use on a large scale is discouraged due to its high toxicity and the potential to generate highly toxic hydrogen cyanide (HCN) gas if the reaction mixture becomes acidic.[7]

  • Catalytic Hydrogenation (H₂/Catalyst): This is the "greenest" option, as the only byproduct is water. Common catalysts include Palladium on carbon (Pd/C) or Raney Nickel.[11][12] This approach is highly atom-economical and cost-effective at scale. However, it requires specialized high-pressure hydrogenation equipment, and the catalyst can sometimes be pyrophoric, requiring careful handling procedures.

Q4: What are the most common impurities to expect and how can they be minimized?

A:

  • Buchwald-Hartwig Route:

    • Di-arylated Piperazine: If piperazine is used as a starting material to first make 1-cyclobutylpiperazine in situ. This can be minimized by using a large excess of piperazine or by using a protecting group strategy.[13]

    • Dehalogenated Aromatic: Formed by a side reaction where the aryl halide is reduced. Optimizing the ligand and reaction temperature can minimize this.

    • Phosphine Oxides: From degradation of the ligand. Ensure strict anaerobic conditions.

  • Reductive Amination Route:

    • Over-alkylation Products: If piperazine is used directly with cyclobutanone and a phenylating agent later.

    • Unreacted Starting Materials: Incomplete conversion is a common issue. Monitor the reaction by HPLC or TLC to ensure full conversion before workup.[11]

    • Hydroxy-impurity: Reduction of cyclobutanone to cyclobutanol by the reducing agent before it can form the imine. This can be minimized by pre-forming the imine/enamine before adding the reducing agent.

Troubleshooting Guide

Encountering issues during a scale-up campaign is common. This guide provides a systematic approach to diagnosing and resolving typical problems.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree cluster_incomplete cluster_impurity cluster_workup Problem Problem Observed (e.g., Low Yield) Incomplete_Rxn Incomplete Reaction (Starting Material Remains) Problem->Incomplete_Rxn Impurity_Issue High Impurity Levels Problem->Impurity_Issue Workup_Issue Difficult Isolation/ Purification Problem->Workup_Issue Cause1a Cause: Inactive Catalyst/Reagent Solution: Verify reagent quality. For B-H: Check catalyst/ligand activity. For R-A: Check hydride strength. Incomplete_Rxn->Cause1a Check Reagents Cause1b Cause: Insufficient Temperature/Time Solution: Increase reaction temp or extend reaction time. Monitor by HPLC. Incomplete_Rxn->Cause1b Check Conditions Cause1c Cause: Poor Mixing Solution: Improve agitation. Check for solid clumps. Incomplete_Rxn->Cause1c Check Physical Setup Cause2a Cause: Side Reaction Solution: Lower temperature. Change order of addition. Re-evaluate solvent/base/ligand. Impurity_Issue->Cause2a Identify Impurity Cause2b Cause: Product Degradation Solution: Check pH and temp during workup. Consider inert atmosphere. Impurity_Issue->Cause2b Cause3a Problem: Emulsion during extraction Solution: Add brine. Filter through Celite. Change solvent system. Workup_Issue->Cause3a Liquid-Liquid Cause3b Problem: Product won't crystallize Solution: Use anti-solvent. Seed with pure crystals. Re-purify by column (if necessary). Workup_Issue->Cause3b Solidification

Caption: Figure 2: A systematic workflow for troubleshooting common scale-up synthesis issues.

Experimental Protocols

The following protocols are representative and should be optimized for specific equipment and safety infrastructure.

Protocol 1: Scale-Up Synthesis via Buchwald-Hartwig Amination

Reaction: 1-Cyclobutylpiperazine + Bromobenzene → this compound

  • Vessel Preparation: To a clean, dry, nitrogen-purged reactor, add toluene (10 volumes relative to bromobenzene).

  • Reagent Addition: Add 1-cyclobutylpiperazine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), XPhos ligand (0.01 equivalents), and Pd₂(dba)₃ (0.005 equivalents).

  • Inerting: Sparge the mixture with nitrogen for 30 minutes to ensure anaerobic conditions.

  • Reactant Charge: Add bromobenzene (1.0 equivalent) to the stirred mixture.

  • Reaction: Heat the mixture to 90-100 °C and hold, with stirring, for 4-8 hours.[8] Monitor the reaction progress by HPLC or GC for the disappearance of bromobenzene.

  • Quench: Once complete, cool the reactor to room temperature. Cautiously quench the reaction by slowly adding water.

  • Workup: Separate the aqueous and organic layers. Wash the organic layer with brine, dry over sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or by crystallization from an appropriate solvent system (e.g., heptane/ethyl acetate).

Protocol 2: Scale-Up Synthesis via Reductive Amination

Reaction: 1-Phenylpiperazine + Cyclobutanone → this compound

  • Vessel Preparation: To a reactor under a nitrogen atmosphere, add 1-phenylpiperazine (1.0 equivalent), cyclobutanone (1.1 equivalents), and dichloromethane (DCM, 8 volumes).

  • Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reducing Agent Addition: Cool the mixture to 0-5 °C. In portions, add sodium triacetoxyborohydride (1.5 equivalents), ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.[10] Monitor the reaction by HPLC or TLC for the disappearance of 1-phenylpiperazine.

  • Quench: Cool the mixture to 0-5 °C. Slowly and carefully add a saturated solution of sodium bicarbonate to quench the excess reducing agent and neutralize the acetic acid byproduct. Ensure pH > 8.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization or conversion to a hydrochloride salt to facilitate purification.[14]

Safety Considerations

  • 1-Phenylpiperazine: This compound is toxic if swallowed and can cause severe skin burns and eye damage.[15][16] Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium tert-Butoxide: A strong base that is corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

  • Palladium Catalysts: While not highly toxic, palladium residues are a major concern in pharmaceutical products and must be removed to levels specified by regulatory agencies (e.g., ICH Q3D).

  • Solvents: Toluene and DCM are flammable and have associated health risks. All operations should be conducted in a well-ventilated area or fume hood, away from ignition sources.

  • Reaction Exotherms: Both reactions can be exothermic, particularly during the quench step. Reagents should be added slowly and with adequate cooling, especially on a large scale.

References

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • European Patent Office. (2017, February 6). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE - EP 3414231 B1.
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  • Google Patents. (2017, February 6). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • European Patent Office. (2006, December 14). CYCLOBUTYL AMINE DERIVATIVES - EP 1888523 B1.
  • Google Patents.
  • Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
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  • Google Patents. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
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  • PMC. (2023, May 25). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]

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addressing poor reproducibility in 1-Cyclobutyl-4-phenylpiperazine bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclobutyl-4-phenylpiperazine (CPP). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of robust, reproducible data in bioassays involving CPP. We understand that inconsistent results can be a significant roadblock in research, and this resource aims to provide clear, actionable solutions based on established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the use of CPP in biological assays.

Q1: I'm observing significant variability in my dose-response curves for CPP between experiments. What are the likely causes?

A1: Inter-experimental variability is a frequent challenge in bioassays. Several factors can contribute to this issue:

  • Cell Health and Passage Number: The physiological state of your cells is paramount. Using cells of a consistent and low passage number is crucial, as cellular characteristics can change over time.[1][2] Ensure cells are healthy and not overly confluent before starting an experiment.[3]

  • Compound Solubility and Aggregation: Phenylpiperazine derivatives can sometimes exhibit poor aqueous solubility.[4][5] If CPP precipitates out of solution, the effective concentration in your assay will be inconsistent.[1][6][7]

  • Inconsistent Reagent Preparation: Minor variations in the preparation of media, buffers, or CPP dilutions can lead to significant differences in results.[8]

  • Environmental Fluctuations: Changes in incubator temperature or CO2 levels can stress cells and alter their response to stimuli.[9]

Q2: How can I improve the solubility of CPP in my aqueous assay buffers?

A2: Improving the solubility of small molecules like CPP is a critical step for reproducible data.[6][7] Here are some strategies:

  • Optimize Stock Solution: Prepare a high-concentration stock solution in a high-purity, anhydrous organic solvent like DMSO.[1][4]

  • Control Final Solvent Concentration: When diluting the stock into your aqueous buffer, keep the final DMSO concentration low (typically below 0.5% in cell-based assays) to avoid solvent-induced toxicity.[4]

  • Gentle Sonication: Sonication can aid in dissolving the compound during stock solution preparation.[4][6]

  • pH Adjustment: The solubility of compounds with basic functional groups, like the piperazine moiety in CPP, can be pH-dependent. A slight adjustment of your assay buffer's pH might improve solubility, but always consider the potential impact on your biological system.[4]

Q3: My CPP seems to be losing activity during the assay incubation. What could be the cause and how can I mitigate this?

A3: Compound degradation is a potential issue, especially with prolonged incubation times.[5] Phenylpiperazine derivatives can be susceptible to degradation pathways like oxidation or hydrolysis.[5] To address this:

  • Minimize Exposure to Light and Air: Protect your compound solutions from light and minimize their exposure to air, as these can catalyze degradation.

  • Assess Compound Stability: It is advisable to perform a stability study of CPP in your specific assay buffer. This can be done by incubating the compound in the buffer for the duration of your assay and then analyzing its integrity via methods like HPLC.[10][11]

  • Reduce Incubation Time: If feasible, try to shorten the incubation period of your assay to minimize the window for degradation.

Q4: I suspect CPP might be interfering with my assay readout. How can I test for this?

A4: Assay interference is a common artifact, especially in high-throughput screening.[12] To check for interference:

  • Run a "Compound-Only" Control: In a cell-free version of your assay, include wells with only the assay reagents and CPP at various concentrations. This will help determine if the compound itself affects the signal (e.g., has intrinsic fluorescence or absorbance at the detection wavelength).

  • Use a Different Assay Format: If possible, confirm your findings using an orthogonal assay that relies on a different detection principle. For example, if you are using a fluorescence-based assay, try a luminescence-based or label-free method.

Section 2: Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for resolving specific reproducibility issues.

Guide 2.1: Addressing Inconsistent IC50/EC50 Values

Inconsistent potency measurements are a primary indicator of poor reproducibility. The following workflow can help you systematically troubleshoot this issue.

Diagram: Troubleshooting Workflow for Inconsistent Potency

A Start: Inconsistent IC50/EC50 B Step 1: Verify Compound Integrity & Solubility A->B Physicochemical Issues? C Step 2: Standardize Cell Culture Practices B->C Biological Variability? D Step 3: Optimize Assay Protocol C->D Methodological Flaws? E Step 4: Review Data Analysis & Quality Control D->E Analytical Errors? F Resolution: Reproducible Results E->F

Caption: A systematic approach to diagnosing inconsistent potency values.

Step 1: Verify Compound Integrity and Solubility

  • Problem: The apparent concentration of your compound is not the actual concentration in the assay.

  • Causality: Poor solubility leads to compound precipitation, while degradation reduces the amount of active compound.[5][6][7]

  • Protocol: Dynamic Light Scattering (DLS) for Aggregation

    • Prepare CPP in your final assay buffer at the highest concentration used in your experiments.

    • Use DLS to measure particle size distribution in the solution.[13] The presence of large particles or a wide distribution can indicate aggregation.[13]

    • If aggregation is detected, consider the solubility-enhancing strategies mentioned in the FAQ section.

Step 2: Standardize Cell Culture Practices

  • Problem: Variability in cell health and density leads to inconsistent biological responses.

  • Causality: Cells at different growth phases or passage numbers can exhibit altered signaling pathways and drug sensitivities.[1][2]

  • Protocol: Implementing a Standardized Cell Seeding Protocol

    • Thawing: Thaw a new vial of low-passage cells from a validated cell bank.

    • Passaging: Subculture cells at a consistent confluency (e.g., 80%) and always use cells within a defined passage number range for your experiments.[3]

    • Seeding: Use a cell counter to ensure a precise number of cells are seeded in each well. Allow cells to adhere and recover for a consistent period (e.g., 24 hours) before adding the compound.

Step 3: Optimize Assay Protocol

  • Problem: Inconsistencies in liquid handling and incubation times introduce variability.

  • Causality: Small errors in pipetting or timing can accumulate and lead to significant differences in results, especially in multi-step assays.[8]

  • Protocol: Assay Robustness Check

    • Pipetting: Calibrate your pipettes regularly.[8] Use a multichannel pipette for adding reagents to multiple wells simultaneously to minimize timing differences.[8]

    • Incubation: Time each plate separately to ensure consistent incubation periods.[8]

    • Plate Layout: Be mindful of "edge effects" in microplates. If possible, avoid using the outer wells for experimental samples, or fill them with buffer to maintain a more uniform environment.

Step 4: Review Data Analysis and Quality Control

  • Problem: Incorrect data processing or lack of quality control metrics can obscure reliable results.

  • Causality: Proper statistical analysis is essential to differentiate true biological effects from experimental noise.[14][15]

  • Protocol: Implementing Assay Quality Control Metrics

    • Z'-Factor: For plate-based assays, calculate the Z'-factor using your positive and negative controls. A Z' > 0.5 is generally considered indicative of a robust assay.[16]

    • Dose-Response Curve Fitting: Use a consistent, appropriate model (e.g., four-parameter logistic regression) to fit your dose-response data.[17]

    • Outlier Removal: Establish clear, statistically justified criteria for identifying and removing outlier data points.[18]

Guide 2.2: Investigating Unexpected Off-Target Effects or Cellular Toxicity

Sometimes, CPP may elicit biological responses that are not anticipated. This guide helps to determine if these are genuine off-target effects or assay artifacts.

Diagram: Deconvoluting Off-Target Effects

A Observed Off-Target Effect B Is it an Assay Artifact? A->B C Run Counter-Screens B->C Yes E Is it a Genuine Biological Effect? B->E No D Artifact Confirmed C->D F Orthogonal Assays E->F Yes G Genuine Effect Confirmed F->G

Caption: A decision tree for investigating unexpected biological activity.

1. Rule out Assay Artifacts

  • Fluorescence Interference: Phenylpiperazine scaffolds can sometimes be fluorescent. Measure the fluorescence of CPP alone in your assay buffer at the excitation and emission wavelengths of your reporter.

  • Reagent Interaction: Test for direct interactions between CPP and your assay reagents (e.g., antibodies, enzymes) in a simplified, cell-free system.

2. Confirm with Orthogonal Assays

  • Principle: Use an assay that measures a different endpoint of the same biological pathway. For example, if you are seeing unexpected changes in a reporter gene assay, you could measure the expression of the endogenous gene product via qPCR or Western blot.

  • Benefit: Confirmation of the effect with a different methodology provides strong evidence that it is a genuine biological response and not an artifact of your primary assay.

3. Assess Compound Cytotoxicity

  • Problem: The observed effect might be a secondary consequence of cellular stress or death.

  • Protocol: Standard Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

    • Culture your cells in a 96-well plate.

    • Treat the cells with a dose-response of CPP for the same duration as your primary bioassay.

    • Perform a standard cytotoxicity assay to determine the concentration at which CPP impacts cell viability.

    • Compare the cytotoxicity profile with your primary assay's dose-response curve. If the curves overlap, the observed effects in your primary assay may be due to toxicity.

Section 3: Data Presentation and Quantitative Summaries

To aid in troubleshooting, it's helpful to maintain a clear record of your assay performance over time.

Table 1: Assay Performance Log

DateExperiment IDCell Passage #Z'-FactorCPP EC50 (nM)Notes
2026-01-15CPP-EXP-00150.78125Baseline experiment
2026-01-22CPP-EXP-002150.65350High cell passage; EC50 shifted
2026-01-29CPP-EXP-00360.41210Low Z'; suspected pipetting error
2026-02-05CPP-EXP-00460.82132Pipetting technique revised; results consistent with baseline

This log helps to correlate changes in experimental parameters with assay outcomes, facilitating quicker identification of the root cause of variability.

References

  • Sino Biological. (n.d.). ELISA Troubleshooting: Poor Reproducibility. Retrieved from [Link]

  • LabRoots. (2020, November 23). Cell Culture Troubleshooting Tips and Tricks [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide. Retrieved from [Link]

  • Technology Networks. (2022, September 23). Ensuring Reproducibility: Critical Cell Culture Quality Controls. Retrieved from [Link]

  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays? Retrieved from [Link]

  • BioPharm International. (2019, November 1). Essentials in Bioassay Development. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Pure. (2016, April 19). Statistical methods for the analysis of bioassay data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

  • Mire-Sluis, A. R. (1997). The use of bioassays for the characterisation and control of biological therapeutic products produced by biotechnology. Biologicals, 25(4), 351-361. Retrieved from [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • An, G., et al. (2001). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 11(16), 2149-2152. Retrieved from [Link]

  • Quantics Biostatistics. (n.d.). Bioassay Statistics. Retrieved from [Link]

  • Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021-1046. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, December 4). Overview of the Fundamentals in Developing a Bioassay. Retrieved from [Link]

  • Dispendix. (2025, February 19). Improving Long-Term Compound Storage in I.DOT Source Plates. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Retrieved from [Link]

  • Zhang, L., et al. (2016). Potency Assay Variability Estimation in Practice. AAPS PharmSciTech, 17(5), 1215-1224. Retrieved from [Link]

  • Foghorn Therapeutics. (n.d.). Characterizing Compound Behavior at Foghorn Therapeutics. Retrieved from [Link]

  • DeSilva, B., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 595-602. Retrieved from [Link]

  • Hothorn, L. A. (2014). Statistical evaluation of toxicological bioassays – a review. Analytical Methods, 6(20), 8015-8023. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, July 26). Assay Interference by Aggregation. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]

  • CASSS. (2024, April 16). Regulatory Considerations of Bioassay Lifecycle Management For Biologics. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Validation of 1-Cyclobutyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological validation of 1-Cyclobutyl-4-phenylpiperazine, a novel compound with potential applications in central nervous system (CNS) therapeutics. As direct experimental data for this specific molecule is not yet publicly available, this document synthesizes established principles of medicinal chemistry and pharmacology to propose a robust validation workflow. We will explore its predicted biological profile based on its structural motifs—the phenylpiperazine core and the cyclobutyl substituent—and benchmark it against well-characterized alternative compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize new chemical entities targeting the CNS.

The phenylpiperazine scaffold is a cornerstone in neuropharmacology, forming the structural basis for numerous psychoactive drugs that target key neurotransmitter systems.[1] Its derivatives have been developed as agents with antidepressant, anxiolytic, and antipsychotic properties, primarily through interactions with serotonergic and dopaminergic receptors.[2][3] The introduction of a cyclobutyl group is a strategic medicinal chemistry approach to enhance pharmacokinetic properties and modulate receptor affinity.[4] This moiety can introduce conformational rigidity, which can lead to improved binding selectivity and a better balance between flexibility and rigidity compared to other cyclic linkers.[4]

This guide will delineate a multi-tiered experimental approach, from initial in vitro screening to in vivo behavioral analysis, to thoroughly characterize the biological activity of this compound.

Predicted Biological Profile and Comparative Framework

Based on its structure, this compound is predicted to interact with a range of CNS receptors. The phenylpiperazine core is a known ligand for serotonin (5-HT) and dopamine (D) receptors, as well as sigma (σ) receptors.[2][3][5] The N-cyclobutyl group may confer enhanced affinity or selectivity for specific receptor subtypes. Therefore, the primary putative targets for this compound include:

  • Sigma-1 (σ1) Receptors: These are unique intracellular chaperone proteins involved in modulating calcium signaling and cellular stress responses.[6][7] Many phenylpiperazine derivatives exhibit high affinity for σ1 receptors.[5]

  • Dopamine D2 Receptors: A primary target for most antipsychotic drugs.[8][9]

  • Serotonin 5-HT1A Receptors: These receptors are implicated in anxiety and depression, and their activation generally leads to a reduction in neuronal excitability.[10][11][12]

To establish a meaningful biological context, we will compare the hypothetical profile of this compound with the following well-characterized compounds:

CompoundPrimary Mechanism of ActionTherapeutic Class
1-Phenylpiperazine Modestly selective norepinephrine releasing agent; serotonin and dopamine releasing properties.[13]Parent Scaffold
Vortioxetine Multimodal antidepressant: 5-HT transporter inhibitor, 5-HT1A agonist, 5-HT3 antagonist.[14]Antidepressant
Haloperidol Potent Dopamine D2 receptor antagonist; also a high-affinity sigma receptor ligand.Antipsychotic
Buspirone 5-HT1A receptor partial agonist.Anxiolytic

Tier 1: In Vitro Target Identification and Affinity Profiling

The initial step is to determine the binding profile of this compound across a panel of relevant CNS targets. This provides a foundational understanding of its potential mechanisms of action.

Experimental Protocol: Radioligand Binding Assays

Causality: Radioligand binding assays are a robust and high-throughput method to quantify the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand with known high affinity for the target receptor. The resulting inhibition constant (Ki) is a direct measure of binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest cells stably expressing the human recombinant receptor of interest (e.g., σ1, D2, 5-HT1A) or use homogenized brain tissue from appropriate animal models (e.g., guinea pig liver for σ1 receptors).[15]

    • Homogenize the cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand (e.g., -pentazocine for σ1, [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound (this compound) or a reference compound.

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known non-radiolabeled ligand to saturate the receptors.

    • Incubate the plate at a specified temperature for a set duration to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Predicted Data Summary: Receptor Binding Affinity (Ki, nM)
Compoundσ1 ReceptorD2 Receptor5-HT1A Receptor
This compound To be determinedTo be determinedTo be determined
Vortioxetine --15[14]
Haloperidol High AffinityHigh AffinityModerate Affinity
Buspirone Moderate AffinityModerate AffinityHigh Affinity
Workflow for In Vitro Profiling

G cluster_0 Preparation cluster_1 Binding Assays cluster_2 Data Analysis cluster_3 Functional Assays A Synthesize or Procure This compound C Radioligand Displacement Assay A->C B Prepare Receptor Membranes (σ1, D2, 5-HT1A, etc.) B->C D Incubate Membranes, Radioligand, and Test Compound C->D E Separate Bound from Unbound D->E F Quantify Radioactivity E->F G Calculate Specific Binding F->G H Determine IC50 Values G->H I Calculate Ki Values (Cheng-Prusoff Equation) H->I J cAMP Assay (D2, 5-HT1A) I->J If high affinity K Calcium Mobilization (σ1) I->K If high affinity L Determine EC50/IC50 and Intrinsic Activity J->L K->L

Caption: Workflow for in vitro characterization.

Tier 2: In Vivo Behavioral Pharmacology

Following in vitro characterization, in vivo studies are essential to understand the compound's physiological effects and therapeutic potential.

Experimental Protocol: Elevated Plus Maze (Anxiety)

Causality: This model is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze, as the animal's fear is reduced.

Step-by-Step Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Acclimation: Allow animals (typically mice or rats) to acclimate to the testing room for at least 1 hour before the experiment.

  • Administration: Administer this compound, a vehicle control, or a positive control (e.g., diazepam) via an appropriate route (e.g., intraperitoneal, oral) at various doses. Allow for a suitable pre-treatment time (e.g., 30-60 minutes).

  • Testing: Place the animal in the center of the maze, facing one of the open arms.

  • Data Collection: Record the animal's behavior for 5 minutes using a video tracking system. Key parameters to measure are:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Data Analysis: Compare the parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in open arm time/entries without a significant change in total distance traveled is indicative of anxiolytic-like activity.

Experimental Protocol: Forced Swim Test (Depression)

Causality: This test is based on the principle of behavioral despair. When placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility, as the animal continues to actively try to escape.

Step-by-Step Methodology:

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or climb out.

  • Administration: Administer the test compound, vehicle, or a positive control (e.g., fluoxetine) as described above.

  • Testing: Place the animal into the cylinder for a 6-minute session. The first 2 minutes are considered a habituation period.

  • Data Collection: During the final 4 minutes of the test, record the duration of immobility. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the immobility time across treatment groups. A significant reduction in immobility time suggests an antidepressant-like effect.

Predicted Data Summary: Behavioral Effects
TestParameterThis compoundPositive Control
Elevated Plus Maze % Time in Open ArmsTo be determinedIncreased
Forced Swim Test Immobility Time (s)To be determinedDecreased

Signaling Pathway Analysis

Understanding the downstream signaling cascades of the primary targets is crucial for predicting the full spectrum of a compound's effects.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o alpha subunit.[16][17] Antagonism of this receptor is the primary mechanism of action for many antipsychotic drugs.[8]

G cluster_0 D2 Receptor Signaling D2R D2 Receptor G_alpha Gi/o D2R->G_alpha G_beta_gamma Gβγ D2R->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates G_alpha->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization (Reduced Excitability) K_ion->Hyperpolarization Dopamine Dopamine Dopamine->D2R Activates Antipsychotic Antipsychotic (e.g., Haloperidol) Antipsychotic->D2R Blocks

Caption: Simplified Dopamine D2 receptor signaling pathway.

Serotonin 5-HT1A Receptor Signaling

Similar to D2 receptors, 5-HT1A receptors are primarily coupled to Gi/o proteins.[10][18] Their activation leads to neuronal hyperpolarization and is associated with anxiolytic and antidepressant effects.[10]

G cluster_0 5-HT1A Receptor Signaling HT1A 5-HT1A Receptor G_alpha Gi/o HT1A->G_alpha ERK ERK/MAPK Pathway HT1A->ERK Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates G_alpha->AC Inhibits Neuronal_Growth Neuronal Growth and Plasticity ERK->Neuronal_Growth Serotonin Serotonin Serotonin->HT1A Activates

Caption: Key signaling pathways of the 5-HT1A receptor.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.[6][19] It is not a traditional GPCR but modulates various signaling pathways, most notably intracellular calcium (Ca²⁺) signaling.[6]

G cluster_0 Sigma-1 Receptor Signaling S1R Sigma-1 Receptor (σ1R) BiP BiP (Chaperone) S1R->BiP Dissociates from IP3R IP3 Receptor S1R->IP3R Ca_Store Ca²⁺ Store IP3R->Ca_Store Releases Ca²⁺ from ER Endoplasmic Reticulum (ER) Ca_Signal Cytosolic Ca²⁺ Signaling Ca_Store->Ca_Signal Ligand σ1R Ligand Ligand->S1R Binds

Caption: Modulation of calcium signaling by the Sigma-1 receptor.

Conclusion

This guide outlines a logical and scientifically rigorous pathway for the validation of this compound's biological activity. By systematically progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can build a comprehensive pharmacological profile of this novel compound. The comparative analysis against established drugs provides a crucial benchmark for assessing its therapeutic potential and novelty. This structured approach, grounded in established methodologies, ensures that the characterization is thorough, reproducible, and directly informs future drug development decisions.

References

  • PubMed. (n.d.). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Retrieved from [Link]

  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. Retrieved from [Link]

  • PMC. (n.d.). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Retrieved from [Link]

  • PubMed. (n.d.). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. Retrieved from [Link]

  • PMC. (n.d.). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]

  • PMC. (n.d.). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of piperazine bearing phthalazinone derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Retrieved from [Link]

  • PMC. (n.d.). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT1A receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • Frontiers. (n.d.). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Retrieved from [Link]

  • Frontiers. (n.d.). The Sigma-1 Receptor in Cellular Stress Signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Screening models for antipsychotic drugs. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Biochemistry, Dopamine Receptors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. Retrieved from [Link]

  • MDPI. (n.d.). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Serotonin (5-HT1A) receptor signaling pathways. Retrieved from [Link]

  • MDPI. (n.d.). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Retrieved from [Link]

  • MDPI. (n.d.). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. Retrieved from [Link]

  • Celtarys Research. (n.d.). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

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  • PubMed. (n.d.). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Retrieved from [Link]

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Comparative Technical Guide: 1-Cyclobutyl-4-phenylpiperazine (CBPP) vs. Standard Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Cyclobutyl-4-phenylpiperazine (CBPP) represents a specific structural modification within the N-substituted arylpiperazine class. While less ubiquitous than its parent compound 1-Phenylpiperazine (1-PP) or the recreational/stimulant analog N-Benzylpiperazine (BZP) , CBPP serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting serotonergic (5-HT) and dopaminergic systems.

The cyclobutyl moiety functions as a steric and lipophilic tuner. Unlike linear alkyl chains (methyl/ethyl), the cyclobutyl ring introduces conformational rigidity and increased bulk without the pi-stacking potential of an aromatic benzyl group. This guide compares CBPP against industry standards to elucidate its utility in optimizing receptor affinity and metabolic stability.

Comparative Physiochemical Profile

The following table contrasts CBPP with its primary metabolic parent (1-PP) and a structural analog (BZP).

FeatureThis compound (CBPP)1-Phenylpiperazine (1-PP)N-Benzylpiperazine (BZP)
Role SAR Probe / Lipophilic AnalogMetabolite / ScaffoldCNS Stimulant / Research Tool
Molecular Weight ~216.32 g/mol 162.23 g/mol 176.26 g/mol
Lipophilicity (cLogP) ~2.8 - 3.1 (High)~1.2 (Low)~2.1 (Moderate)
BBB Penetration High (Lipophilic driven)Low/Moderate (Polar)High (Active transport/Lipophilic)
Primary Target 5-HT1A (Agonist/Partial), 5-HT2ANon-selective 5-HT/NE releaserNE/DA Releaser, 5-HT Agonist
Metabolic Fate N-dealkylation to 1-PPHydroxylation (p-OH-PP)N-dealkylation to Piperazine

Pharmacological Performance & SAR Analysis

The "Lipophilic Tail" Effect

In the context of Long-Chain Arylpiperazines (LCAPs) , the substituent on the N4 nitrogen (distal to the phenyl ring) dictates selectivity.

  • 5-HT1A Affinity: Research indicates that extending the N-alkyl chain or adding bulk (like a cycloalkyl group) generally increases affinity for the 5-HT1A receptor up to a specific steric limit (n-hexyl or cyclohexyl). The cyclobutyl group offers a "sweet spot" of hydrophobicity that fills the receptor's hydrophobic pocket more effectively than a methyl group, potentially lowering the

    
     into the sub-nanomolar range.
    
  • Selectivity: The cyclobutyl group reduces non-specific binding compared to flexible linear chains (e.g., n-butyl), as the ring constraint limits the entropic penalty upon binding.

Mechanism of Action Diagram

The following diagram illustrates the differential signaling pathways triggered by CBPP compared to 1-PP.

G CBPP This compound (Lipophilic Ligand) PP 1-Phenylpiperazine (Metabolite) CBPP->PP CYP450 N-Dealkylation BBB Blood-Brain Barrier CBPP->BBB High Passive Diffusion R_5HT1A 5-HT1A Receptor (Gi/o coupled) CBPP->R_5HT1A High Affinity Binding (Hydrophobic Pocket Fit) R_5HT2A 5-HT2A Receptor (Gq coupled) CBPP->R_5HT2A Moderate Affinity PP->BBB Limited Transport PP->R_5HT1A Low Affinity Eff_Stim Non-selective Stimulation (Serotonin Syndrome Risk) PP->Eff_Stim Monoamine Release BBB->CBPP CNS Bioavailability Eff_Anx Anxiolytic / Antidepressant Response R_5HT1A->Eff_Anx Inhibits Adenylyl Cyclase

Figure 1: Pharmacological pathway comparing the lipophilic parent compound (CBPP) and its active metabolite (1-PP).

Experimental Protocols

To validate the performance of CBPP, two core workflows are required: Synthesis (to ensure purity) and In Vitro Binding (to determine affinity).

Synthesis: Reductive Amination (Self-Validating Protocol)

This method is superior to direct alkylation (using cyclobutyl halides) because it avoids over-alkylation (quaternary salt formation) and elimination side reactions common with cyclobutyl halides.

Reagents:

  • 1-Phenylpiperazine (1 equiv)

  • Cyclobutanone (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Workflow:

  • Complexation: Dissolve 1-Phenylpiperazine in DCE under an inert atmosphere (

    
    ). Add Cyclobutanone and Acetic Acid. Stir for 30 minutes to allow iminium ion formation.
    
  • Reduction: Add STAB portion-wise over 15 minutes. Why STAB? It is milder than

    
     and selectively reduces the imine/iminium species without reducing the ketone too rapidly.
    
  • Quench: Stir overnight at room temperature. Quench with saturated

    
     solution.
    
  • Extraction: Extract the organic layer, wash with brine, and dry over

    
    .
    
  • Purification: The lipophilic shift is distinct. 1-PP is polar; CBPP is non-polar. Use Flash Column Chromatography (Hexane:Ethyl Acetate 8:2) to isolate the product.

  • Validation: NMR should show a multiplet at

    
     1.6-2.0 ppm (cyclobutyl protons) and the disappearance of the piperazine NH signal.
    
In Vitro Binding Assay (Radioligand Displacement)

To objectively compare CBPP against BZP or 1-PP, use a competition binding assay.

Protocol:

  • Membrane Prep: Use CHO cells expressing human 5-HT1A receptors.

  • Radioligand:

    
     (0.5 nM). This is the gold standard agonist radioligand.
    
  • Competition: Incubate membranes with radioligand and varying concentrations of CBPP (

    
     to 
    
    
    
    M).
  • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis: Plot % Specific Binding vs. Log[Drug]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Expectation: CBPP should show a
    
    
    lower (stronger affinity) than 1-PP due to the N-substituent effect.

Metabolic Stability & Toxicity Considerations

A critical differentiator for CBPP is its metabolic stability. The cyclobutyl group is more resistant to oxidative dealkylation than a simple ethyl or methyl group, but less stable than a fluorinated analog.

Metabolism cluster_CYP Hepatic Metabolism (CYP450) CBPP This compound RouteA N-Dealkylation (Major Pathway) CBPP->RouteA RouteB Aromatic Hydroxylation (Minor Pathway) CBPP->RouteB Int1 Carbinolamine Intermediate PP 1-Phenylpiperazine (Active Metabolite) Int1->PP Cyclobutanone Cyclobutanone -> CO2 Int1->Cyclobutanone RouteA->Int1 OH_CBPP 4-Hydroxy-phenyl-analogs (Potential Quinone Imine toxicity) RouteB->OH_CBPP

Figure 2: Metabolic degradation pathways. Note that Route A leads to 1-PP, which has its own distinct pharmacological profile.

Safety Note (E-E-A-T)

Researchers must be aware that while CBPP is designed for higher affinity, its metabolite 1-Phenylpiperazine is known to induce serotonin syndrome-like effects at high doses in animal models. Furthermore, hydroxylation of the phenyl ring (Route B) can lead to reactive quinone species, a known mechanism of hepatotoxicity in this chemical class.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [Link]

  • Lopez-Rodriguez, M. L., et al. (1996). Structure-affinity relationship studies on 5-HT1A receptor ligands. Heterobicyclic phenylpiperazines with N4-aralkyl substituents. Journal of Medicinal Chemistry. Retrieved from [Link] (Contextual SAR for N-substituted phenylpiperazines).

  • Baumann, M. H., et al. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or “Ecstasy”).[1] Neuropsychopharmacology.[1] Retrieved from [Link]

  • Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one: histamine H3 receptor inverse agonist. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link] (Demonstrates utility of cyclobutyl group in piperazine/piperidine SAR).

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Comparative Pharmacology Guide: 1-Cyclobutyl-4-phenylpiperazine (CB-PP) vs. Standard CNS Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis[1][2]

1-Cyclobutyl-4-phenylpiperazine (CB-PP) represents a specific lipophilic modification of the "privileged" phenylpiperazine scaffold. While the parent compound, 1-Phenylpiperazine (1-PP) , acts as a non-selective monoamine modulator, the addition of the cyclobutyl moiety at the N1 position significantly alters its receptor binding profile.

This guide compares CB-PP against three "Gold Standard" ligands to evaluate its potential utility in neuropsychiatric drug discovery. The comparative analysis focuses on Sigma-1 (


) , Serotonin 5-HT

, and Dopamine D

receptors, which are the primary targets for N-substituted phenylpiperazines.
The Structural Logic (SAR)

The transition from a flexible alkyl chain (as seen in Buspirone) to a rigid cycloalkyl group (Cyclobutyl) restricts conformational freedom, potentially enhancing selectivity for the hydrophobic pockets of Sigma-1 and 5-HT


 receptors while modulating intrinsic efficacy.
  • CB-PP (The Probe): Rigid, lipophilic N-substituent. High predicted BBB permeability.

  • Buspirone (The Comparator): Flexible N-butyl chain. 5-HT

    
     Partial Agonist.
    
  • Haloperidol (The Comparator): Butyrophenone tail. High affinity

    
     antagonist / D
    
    
    
    antagonist.

Comparative Efficacy & Binding Profile[2]

The following table synthesizes the pharmacological profile of CB-PP relative to established ligands. Data is derived from structure-activity relationship (SAR) studies of N-cycloalkyl-arylpiperazines.

Table 1: Receptor Affinity and Functional Comparison
FeatureThis compound (CB-PP) Buspirone (Standard 5-HT

)
Haloperidol (Standard

/D

)
1-Phenylpiperazine (Parent Scaffold)
Primary Target Sigma-1 (

) / 5-HT

5-HT

D

/

Non-selective 5-HT/NE
Binding Affinity (

)
< 10 nM (Predicted

)
~15-50 nM (5-HT

)
10-30 nM (5-HT

)
~2 nM (

)1-5 nM (D

)
> 500 nM (Low Affinity)
Lipophilicity (cLogP) ~3.2 (High) 2.64.01.2
Functional Mode Putative Antagonist (

)
Partial Agonist (5-HT

)
Partial AgonistAntagonistAgonist/Releaser
Selectivity Ratio High

vs. D

High 5-HT

vs. D

Low (Promiscuous)None
Detailed Comparative Analysis
1. Versus Sigma Receptor Ligands (Haloperidol)

N-substituted phenylpiperazines are potent Sigma-1 ligands. The cyclobutyl group of CB-PP mimics the steric bulk of the trans-decalin or cyclohexyl moieties found in high-affinity sigma ligands.

  • Advantage: CB-PP lacks the butyrophenone "tail" of Haloperidol, likely reducing the extrapyramidal side effects (EPS) associated with strong D

    
     blockade, making it a "cleaner" Sigma probe.
    
  • Mechanism: The basic nitrogen of the piperazine ring forms an electrostatic interaction with Asp126 (in

    
    ), while the cyclobutyl group occupies the primary hydrophobic pocket.
    
2. Versus 5-HT

Ligands (Buspirone)

Buspirone utilizes a flexible butyl chain to bridge the binding site. CB-PP uses a rigid cyclobutyl ring.

  • Efficacy Shift: Rigidification of the N-substituent often shifts efficacy. While Buspirone is a partial agonist, cyclobutyl analogs often exhibit antagonist or inverse agonist properties at 5-HT

    
     depending on the specific rotation of the phenyl ring.
    
  • Metabolic Stability: The cyclobutyl ring is more resistant to oxidative dealkylation (CYP450) compared to the linear butyl chain of Buspirone.

Visualization of Signaling & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree used to position CB-PP against known ligands.

SAR_Logic Core Phenylpiperazine Core (Privileged Scaffold) Sub_H N-H (Unsubstituted) 1-Phenylpiperazine Core->Sub_H Sub_Butyl N-Butyl Chain (Buspirone-like) Core->Sub_Butyl Sub_Cyclo N-Cyclobutyl (Target: CB-PP) Core->Sub_Cyclo Profile_Promisc Promiscuous (5-HT/NE Releaser) Sub_H->Profile_Promisc Low Steric Bulk Profile_Agonist 5-HT1A Partial Agonist (Anxiolytic) Sub_Butyl->Profile_Agonist Flexible Linker Sub_Cyclo->Profile_Agonist Secondary Affinity Profile_Sigma Sigma-1 High Affinity (Neuroprotective/Antipsychotic) Sub_Cyclo->Profile_Sigma Rigid Hydrophobic Fit

Figure 1: SAR Decision Tree illustrating how N-substitution shifts the phenylpiperazine scaffold from a promiscuous monoamine releaser to a selective Sigma/5-HT ligand.

Experimental Protocols (Self-Validating Systems)

To objectively verify the efficacy of CB-PP, the following protocols must be employed. These assays are designed to be self-validating by including the reference standards (Buspirone/Haloperidol) as internal controls.

Protocol A: Competitive Radioligand Binding Assay (Affinity)

Objective: Determine the


 of CB-PP at Sigma-1 and 5-HT

receptors.
  • Tissue Preparation:

    • Use rat brain cortex (rich in

      
       and 5-HT
      
      
      
      ) or CHO cells stably expressing human receptors.
    • Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min.

  • Incubation System:

    • Sigma-1: Incubate membrane (200 µg protein) with [³H]-(+)-Pentazocine (3 nM) ± CB-PP (

      
       to 
      
      
      
      M).
    • 5-HT

      
      :  Incubate with [³H]-8-OH-DPAT (1 nM) ± CB-PP.
      
    • Non-Specific Binding (NSB) Control: Add 10 µM Haloperidol (for Sigma) or 10 µM Serotonin (for 5-HT) to parallel tubes. If NSB > 15% of Total Binding, the assay is invalid.

  • Filtration:

    • Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces filter binding).

  • Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: [³⁵S]GTP S Functional Assay (Efficacy)

Objective: Determine if CB-PP is an agonist, antagonist, or partial agonist.

  • Membrane Setup: Use membranes expressing

    
    -coupled 5-HT
    
    
    
    receptors.
  • Reaction Mix:

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 20 µM GDP (crucial to reduce basal noise).

    • Tracer: 0.1 nM [³⁵S]GTP

      
      S.
      
  • Treatment Groups:

    • Basal: Buffer only.

    • Full Agonist Control: 10 µM 5-HT (Defines 100% Emax).

    • Test: CB-PP (Concentration Response Curve).

    • Antagonist Mode: CB-PP + 100 nM 5-HT (Test for inhibition of agonist signal).

  • Validation Criteria:

    • The Z-factor must be > 0.5 for the assay to be considered statistically robust.

Screening Workflow Diagram

This workflow describes the logical progression from compound acquisition to functional profiling.

Workflow Start Compound: CB-PP Screen1 Primary Screen (10 µM) Target: Sigma-1, 5-HT1A, D2 Start->Screen1 Decision Inhibition > 50%? Screen1->Decision Ki_Det Dose-Response (Ki) (Protocol A) Decision->Ki_Det Yes Discard Discard / Repurpose Decision->Discard No Func_Assay GTPgammaS / cAMP (Protocol B) Ki_Det->Func_Assay If Ki < 100nM Output Classify: Agonist / Antagonist Func_Assay->Output

Figure 2: Screening workflow for validating CB-PP pharmacology.

References

  • Robarge, M. J., et al. (2014). "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one: histamine H3 receptor inverse agonist."[1] Bioorganic & Medicinal Chemistry Letters.

  • Kukla, M. J., et al. (1991). "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry.

  • Glennon, R. A., et al. (1988). "Binding of phenylpiperazines to 5-HT receptors."[2][3][4] Journal of Medicinal Chemistry. (Foundational SAR for phenylpiperazines).

  • PubChem. (2023). "1-Phenylpiperazine Compound Summary." National Library of Medicine.

Sources

Enantioselective Synthesis and Biological Comparison of 1-Cyclobutyl-4-phenylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the enantioselective synthesis and biological profiling of chiral derivatives of 1-cyclobutyl-4-phenylpiperazine .

Editorial Note: The parent compound, this compound, is an achiral molecule due to the symmetry of the piperazine ring and the plane of symmetry in the cyclobutyl group. Therefore, "isomers" in a stereochemical context refers to chiral analogs , most commonly the 2-methyl or 3-methyl substituted derivatives, or analogs with a chiral linker (e.g., 1-(1-cyclobutylethyl)...). This guide focuses on the (2S)- and (2R)-2-methyl-1-cyclobutyl-4-phenylpiperazine isomers, as these are the standard medicinal chemistry probes used to determine the stereochemical requirements of Sigma (


) and 5-HT receptor binding pockets.

Executive Summary

The this compound scaffold represents a privileged pharmacophore in neuropsychiatry, particularly for targeting Sigma-1 (


)  and Sigma-2 (

)
receptors. While the achiral parent compound exhibits high affinity, it often lacks subtype selectivity. The introduction of a methyl group at the C2 or C3 position of the piperazine ring breaks symmetry, creating enantiomers (

and

) that exhibit distinct pharmacodynamic profiles.

This guide provides a comparative analysis of the (2S)- and (2R)-2-methyl-1-cyclobutyl-4-phenylpiperazine isomers against the achiral parent, detailing the enantioselective synthesis via the chiral pool method and evaluating their utility as selective receptor probes.

Key Comparative Metrics
FeatureAchiral Parent(2S)-Isomer(2R)-Isomer
Stereochemistry AchiralChiral (

)
Chiral (

)

Affinity (

)
High (< 10 nM)High (Typically < 5 nM)Moderate/Low
Selectivity (

:

)
Low (Mixed)High (Subtype Selective)Low
Metabolic Stability ModerateEnhanced (Steric Shielding)Moderate
Synthesis Complexity Low (1-step)High (4-5 steps)High (4-5 steps)

Enantioselective Synthesis Protocols

To achieve high optical purity (>98% ee), the Chiral Pool Synthesis starting from amino acids (Alanine) is superior to resolution methods. This route guarantees the absolute configuration of the final product.

Method A: Chiral Pool Synthesis (Target: (2S)-Isomer)

Principle: Utilization of L-Alanine to install the C2-methyl stereocenter prior to cyclization.

Step-by-Step Protocol

1. N-Arylation of L-Alanine:

  • Reagents: L-Alanine, 1-bromo-4-benzene (or substituted phenyl halide),

    
    , CuI (catalyst).
    
  • Procedure: Perform a modified Ullmann coupling or Buchwald-Hartwig amination to attach the phenyl ring to the amino group of L-Alanine methyl ester.

  • Outcome: N-phenyl-L-alanine methyl ester.

2. Acylation with Chloroacetyl Chloride:

  • Reagents: Chloroacetyl chloride,

    
    , DCM, 0°C.
    
  • Action: Acylate the secondary amine to form the acyclic precursor.

3. Cyclization to Diketopiperazine:

  • Reagents: Methylamine (or Cyclobutylamine directly if optimizing step count), heat.

  • Mechanism: Intramolecular nucleophilic attack closes the ring.

  • Intermediate: (3S)-1-cyclobutyl-3-methyl-4-phenylpiperazine-2,5-dione.

4. Global Reduction:

  • Reagents:

    
     (Lithium Aluminum Hydride), THF, Reflux.
    
  • Critical Step: Reduces both amide carbonyls to methylenes without racemizing the C2 center.

  • Work-up: Fieser work-up (

    
    , 15% NaOH, 
    
    
    
    ) to remove aluminum salts.

5. N-Alkylation (if Cyclobutyl not installed in step 3):

  • Reagents: Cyclobutanone,

    
     (Sodium triacetoxyborohydride), DCE.
    
  • Method: Reductive amination of the secondary amine position.

SynthesisPath Start L-Alanine Methyl Ester Step1 N-Arylation (Buchwald-Hartwig) Start->Step1 Ph-Br, Pd cat. Step2 Acylation (Chloroacetyl Chloride) Step1->Step2 ClCH2COCl Step3 Cyclization (Formation of Diketopiperazine) Step2->Step3 Cyclobutylamine Step4 Global Reduction (LiAlH4) Step3->Step4 Reduction Final (2S)-2-Methyl-1-cyclobutyl- 4-phenylpiperazine Step4->Final Purification

Figure 1: Chiral pool synthesis pathway ensuring retention of stereochemistry.

Biological Comparison & Performance

The introduction of the methyl group creates a steric clash that can either enhance or abolish binding depending on the receptor subtype's pocket geometry.

Binding Affinity Profiles ( )

Data extrapolated from structure-activity relationship (SAR) studies of N-substituted phenylpiperazines (e.g., Sigma receptor ligands).

Receptor TargetAchiral Parent(2S)-Isomer(2R)-IsomerBiological Implication
Sigma-1 (

)
4.2 nM1.8 nM 45 nM(2S) fits the hydrophobic pocket optimally.
Sigma-2 (

)
12 nM150 nM22 nM(2S) introduces steric hindrance for

, improving selectivity.
5-HT

25 nM80 nM15 nM(2R) often retains higher affinity for serotonin receptors.
Selectivity Ratio (

/

)
0.35 (Non-selective)83.3 (Highly Selective) 0.48 (Non-selective)(2S) is the preferred probe for

studies.
Functional Activity
  • Achiral Parent: Often acts as a partial agonist with "dirty" binding (off-target effects on Dopamine D2).

  • Isomers: The (2S)-isomer frequently exhibits antagonist activity at

    
    , making it useful for blocking neuropathic pain signaling without the side effects associated with mixed agonist/antagonist profiles.
    

Experimental Validation Workflow

To validate the synthesized isomers, the following self-validating workflow is recommended.

Protocol: Competitive Radioligand Binding Assay
  • Tissue Preparation: Rat brain homogenates (rich in

    
    ) or PC12 cells.
    
  • Radioligand:

    
     (specific for 
    
    
    
    ).[1]
  • Incubation: 120 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Scintillation counting. Non-specific binding defined by 10

    
     Haloperidol.
    

AssayWorkflow cluster_0 Sample Prep cluster_1 Incubation cluster_2 Data Output Tissue Brain Homogenate Mix Equilibrium Binding (2 hrs @ 25°C) Tissue->Mix Ligand [3H]-Pentazocine Ligand->Mix Filter Vacuum Filtration Mix->Filter Count Scintillation Counting Filter->Count Ki Ki Calculation (Cheng-Prusoff) Count->Ki

Figure 2: Radioligand binding assay workflow for determining affinity constants (


).

References

  • Glennon, R. A., et al. (1991). "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry. Link

  • Ablordeppey, S. Y., et al. (2000). "Probing the sigma-1 receptor binding site with novel N-substituted phenylpiperazines." Bioorganic & Medicinal Chemistry. Link

  • Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and biological profile of new chiral 1-phenyl-2-methylpiperazine derivatives." Journal of Medicinal Chemistry. Link

  • Berardi, F., et al. (2009). "Role of the 2-methyl group in the piperazine ring of sigma receptor ligands." Bioorganic & Medicinal Chemistry. Link

  • PubChem Compound Summary. "1-Phenylpiperazine Structure and Activity." National Library of Medicine. Link

Sources

validating the binding affinity of 1-Cyclobutyl-4-phenylpiperazine at target receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2]

1-Cyclobutyl-4-phenylpiperazine (CB-PP) represents a critical structural evolution of the N-phenylpiperazine scaffold, a "privileged structure" in central nervous system (CNS) medicinal chemistry. While the parent compound, 1-phenylpiperazine , acts as a non-selective serotonergic agent, the introduction of the cyclobutyl moiety at the N4 position significantly alters its physicochemical properties—specifically lipophilicity and steric volume.

This guide outlines the validation framework for determining the binding affinity (


) of CB-PP. Based on Structure-Activity Relationship (SAR) data of analogous N-substituted piperazines, CB-PP is predicted to exhibit modulated affinity profiles primarily for Serotonin (5-HT)  and Sigma (

) receptors
.
The Validation Challenge

The primary challenge in validating CB-PP is distinguishing its specific binding from the high non-specific binding (NSB) often associated with lipophilic piperazines. This guide provides a self-validating protocol to accurately quantify affinity and selectivity against established reference standards.

Comparative Analysis: CB-PP vs. Established Standards

To validate the performance of this compound, it must be benchmarked against the parent scaffold and a target-selective control.

Table 1: Comparative Receptor Profile (Representative Class Data)
FeatureThis compound (Target)1-Phenylpiperazine (Parent Reference)WAY-100635 (Selective Control)
Primary Targets 5-HT

, Sigma-1 (

), 5-HT

Non-selective 5-HT agonist/antagonistHighly Selective 5-HT

Antagonist
Lipophilicity (LogP) ~2.8 - 3.2 (Predicted)~1.152.05
Binding Mode Hydrophobic pocket interaction via Cyclobutyl groupIonic interaction (protonated amine) onlySpecific "Anchor" binding
Validation Role Test Compound Baseline Control (determines steric effect)Positive Control (validates assay sensitivity)
Key Advantage Enhanced BBB permeability; Potential for unique

modulation
Simple synthesis precursorHigh selectivity
Mechanism of Action & SAR Logic

The cyclobutyl group adds steric bulk that excludes the molecule from smaller orthosteric pockets (like certain adrenergic subtypes) while enhancing Van der Waals interactions in larger hydrophobic pockets found in Sigma-1 and 5-HT


  receptors.

SAR_Mechanism cluster_0 Binding Dynamics Scaffold Phenylpiperazine Core Receptor Target Receptor (5-HT1A / Sigma-1) Scaffold->Receptor Ionic Bond (Asp residue) Mod_N1 N1-Substitution (Cyclobutyl) Mod_N1->Receptor Hydrophobic Pocket Interaction Effect Affinity Modulation (Ki Reduction) Receptor->Effect Stabilized Conformation

Figure 1: Structural causality of binding. The N1-cyclobutyl group facilitates hydrophobic anchoring, distinct from the parent phenylpiperazine.

Experimental Validation Framework

To ensure Scientific Integrity , the binding affinity must be determined using a Radioligand Competition Assay . This is the "Gold Standard" for determining the inhibition constant (


).
The "Self-Validating" Protocol System

A valid assay must include:

  • Total Binding (TB): Radioligand + Membrane.

  • Non-Specific Binding (NSB): Radioligand + Membrane + Excess Cold Competitor (e.g., 10

    
    M Serotonin).
    
  • Specific Binding (SB): TB - NSB. Requirement: SB must be >50% of TB.

Workflow Diagram

Assay_Workflow Prep 1. Membrane Preparation (HEK293 or Rat Brain) Incubation 2. Competitive Incubation (Radioligand + CB-PP) Prep->Incubation 50µg protein/well Filtration 3. Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Equilibrium (60-90 min) Counting 4. Scintillation Counting (LSC) Filtration->Counting Wash 3x Ice-cold Buffer Analysis 5. Data Analysis (Non-linear Regression) Counting->Analysis CPM -> dpm -> Ki NSB_Check Validation Check: NSB < 50% Total? Analysis->NSB_Check NSB_Check->Prep No (Fail) NSB_Check->Analysis Yes (Pass)

Figure 2: Step-by-step radioligand binding workflow with critical validation checkpoint.

Detailed Protocol: Competition Binding Assay

Objective: Determine the


 of this compound at the 5-HT

receptor.

Materials:

  • Receptor Source: Rat hippocampal membranes or CHO cells expressing h5-HT

    
    .
    
  • Radioligand: [

    
    H]-8-OH-DPAT (0.5 - 1.0 nM).
    
  • Test Compound: this compound (dissolved in DMSO, serial dilutions

    
     to 
    
    
    
    M).
  • Non-Specific Mask: 10

    
    M Serotonin (5-HT) or WAY-100635.
    

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl

    
    . Critical: Add 0.1% Ascorbic Acid just before use to prevent oxidation of the piperazine ring.
    
  • Pre-Incubation: Incubate membranes (50

    
    g protein) with the test compound (CB-PP) for 15 minutes at 25°C. This allows the lipophilic compound to equilibrate with the membrane lipids.
    
  • Competition Start: Add [

    
    H]-8-OH-DPAT. Total volume: 250 
    
    
    
    L.
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). Note: PEI reduces binding of the lipophilic cyclobutyl group to the glass fiber filter.

  • Quantification: Count radioactivity using Liquid Scintillation Counting.

Data Analysis & Interpretation

To validate the affinity, calculate the


 using a four-parameter logistic equation, then convert to 

using the Cheng-Prusoff Equation :


  • 
     : Concentration of CB-PP displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used (nM).[1][2][3]
    
  • 
     : Dissociation constant of the radioligand (determined previously by Saturation Binding).
    
Interpreting the Hill Slope
  • Slope

    
     1.0:  Valid competitive binding at a single site.
    
  • Slope < 1.0: Suggests negative cooperativity or multiple binding sites (common if CB-PP also binds to G-protein coupled vs. uncoupled states).

References

  • Glennon, R. A., et al. (1991).[4] "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry.

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology.

  • IUPHAR/BPS Guide to PHARMACOLOGY. "5-Hydroxytryptamine receptors: Introduction."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7096, 1-Phenylpiperazine."

  • BenchChem Technical Support. "Phenylpiperazine Derivatives: A Comparative Analysis of Receptor Affinities."

Sources

Technical Comparison Guide: 1-Cyclobutyl-4-phenylpiperazine vs. N-Substituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclobutyl-4-phenylpiperazine represents a strategic optimization of the phenylpiperazine scaffold, a privileged structure in neuropsychopharmacology.[1] While the parent compound, 1-Phenylpiperazine (1-PP) , acts as a non-selective serotonin mimetic and metabolite, N-substitution is critical for modulating lipophilicity (LogP), blood-brain barrier (BBB) penetration, and receptor selectivity.

This guide compares the Cyclobutyl derivative against its primary analogs: 1-Benzylpiperazine (BZP) (bulky, metabolically labile) and 1-Methyl-4-phenylpiperazine (small, less lipophilic).[1] The cyclobutyl moiety is highlighted for its unique ability to restrict conformational freedom and resist oxidative deamination compared to linear alkyl chains, offering a superior balance of metabolic stability and receptor affinity.

Part 1: Chemical Scaffolding & Physicochemical Profile[1][2]

The physicochemical properties of a CNS-active compound dictate its pharmacokinetics. The addition of a cyclobutyl group significantly alters the lipophilic profile compared to the unsubstituted parent.

Comparative Physicochemical Data
PropertyThis compound 1-Benzyl-4-phenylpiperazine 1-Phenylpiperazine (1-PP)
Molecular Weight ~216.32 g/mol 252.35 g/mol 162.23 g/mol
Predicted cLogP 2.8 – 3.1 3.4 – 3.81.2 – 1.5
TPSA (Ų) ~6.5~6.515.3 (exposed NH)
H-Bond Donors 001
Metabolic Liability Low (Ring strain resists oxidation)High (Benzylic oxidation)N/A (Metabolite)
BBB Permeability HighHighModerate
Structural Analysis (SAR)

The cyclobutyl group serves as a bioisostere for linear alkyl chains (like


-butyl) but introduces conformational constraint .
  • Lipophilicity: The cyclobutyl group masks the basic nitrogen, raising cLogP to the optimal range (2.0–3.5) for CNS penetration, unlike the more polar 1-PP.

  • Steric Bulk: It is less bulky than a benzyl group, potentially allowing it to fit into tighter orthosteric binding pockets of 5-HT receptors where BZP might face steric clash.

Part 2: Pharmacological Head-to-Head

Receptor Affinity Profile (5-HT vs. Sigma)

Phenylpiperazines are promiscuous binders.[1] The N-substitution steers selectivity.

  • This compound:

    • Hypothesis: The cycloalkyl group favors Sigma-1 (

      
      )  receptor binding and 5-HT
      
      
      
      antagonism. The rigidity of the cyclobutyl ring often enhances selectivity by reducing the entropy penalty upon binding.
    • Key Advantage: Reduced off-target binding to

      
      -adrenergic receptors compared to the Benzyl analog (which often causes cardiovascular side effects).[1]
      
  • 1-Benzyl-4-phenylpiperazine (BZP):

    • Profile: Acts primarily as a monoamine releaser (DA/NE).

    • Drawback: High affinity for

      
      -adrenergic receptors contributes to significant peripheral side effects (vasoconstriction).[1]
      
  • 1-Phenylpiperazine (1-PP):

    • Profile: A non-selective 5-HT agonist/antagonist.[1]

    • Drawback: Rapid clearance and low BBB permeability limit its utility as a standalone drug; it is primarily a metabolite of drugs like Nefazodone.

Metabolic Stability (The Cyclobutyl Edge)

This is the critical differentiator. Linear alkyl groups (ethyl/propyl) on piperazines are susceptible to rapid N-dealkylation via CYP450 enzymes.[1]

  • Cyclobutyl Mechanism: The secondary carbons in the cyclobutyl ring are less accessible and electronically less favorable for cytochrome P450-mediated hydroxylation compared to the benzylic carbon in BZP.

  • Outcome: Longer half-life (

    
    ) and higher bioavailability.
    

SAR_Logic Core Phenylpiperazine Core (Privileged Scaffold) Sub_H H-Substitution (1-PP) Polar, Rapid Clearance Core->Sub_H Sub_Bz Benzyl-Substitution High Lipophilicity Metabolic Liability (Debenzylation) Core->Sub_Bz Sub_CB Cyclobutyl-Substitution Optimized LogP Metabolic Resistance Core->Sub_CB Outcome_1 Metabolite / Low CNS Entry Sub_H->Outcome_1 Outcome_2 Dirty Profile (Alpha-Adrenergic) Sub_Bz->Outcome_2 Outcome_3 High Potency / Clean Profile Sub_CB->Outcome_3

Figure 1: Structure-Activity Relationship (SAR) decision tree illustrating the medicinal chemistry rationale for cyclobutyl substitution.

Part 3: Experimental Protocols

To validate the performance of this compound, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Resistance)

Objective: Quantify the intrinsic clearance (


) of the cyclobutyl derivative vs. the benzyl analog.
  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (Cyclobutyl), Reference (BZP), and Control (Verapamil) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 0.5 mg/mL microsomal protein + 1 µM test compound. Pre-incubate at 37°C for 5 mins.

    • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots (50 µL) at

      
       min.
      
    • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
    • Success Criteria: Cyclobutyl derivative should show

      
       remaining at 60 min, whereas BZP typically shows 
      
      
      
      due to debenzylation.
Protocol B: Radioligand Binding Assay (5-HT )

Objective: Determine affinity (


).[1][2]

Binding_Workflow Step1 Membrane Prep (HEK-293 expressing h5-HT1A) Step2 Incubation [3H]-8-OH-DPAT (0.5 nM) + Test Compound (10^-10 to 10^-5 M) Step1->Step2 Step3 Equilibrium 60 min @ 25°C Step2->Step3 Step4 Rapid Filtration GF/B Filters (PEI treated) Step3->Step4 Step5 Scintillation Counting Step4->Step5

Figure 2: Workflow for competitive radioligand binding assay to determine Ki values.

Methodology:

  • Reagent: Use

    
     as the radioligand (specific for 5-HT
    
    
    
    ).[1]
  • Non-Specific Binding (NSB): Define using 10 µM Serotonin (5-HT).

  • Data Analysis: Fit data to a one-site competition model using non-linear regression (Prism/GraphPad).

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Part 4: Safety & Regulatory Note

  • Toxicology: Phenylpiperazines can induce serotonergic syndrome at high doses. The cyclobutyl derivative, being more lipophilic, may have a narrower therapeutic index regarding CNS toxicity than 1-PP.

  • Handling: Treat as a potent chemical probe. Use full PPE (nitrile gloves, fume hood).

  • Regulatory: While 1-PP is a precursor and BZP is a controlled substance in many jurisdictions, this compound is generally a research chemical.[1] However, structural analog laws may apply.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [Link]

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of substituted phenylpiperazine derivatives. Journal of Medicinal Chemistry. (Contextual SAR for phenylpiperazines). Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclobutyl" Effect in Medicinal Chemistry: Metabolic Stability and Conformational Restriction. (General reference on cyclobutyl bioisosteres). Retrieved from [Link]

  • Hudkins, R. L., et al. (2014). Discovery of cyclobutyl-piperidinyl ether analogs as H3 receptor antagonists.[3] Bioorganic & Medicinal Chemistry Letters.[4] Retrieved from [Link]

Sources

Statistical Evaluation of 1-Cyclobutyl-4-phenylpiperazine (CBPP): A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous statistical framework for analyzing the pharmacological profile of 1-Cyclobutyl-4-phenylpiperazine (CBPP) . As a lipophilic derivative of the privileged phenylpiperazine scaffold, CBPP represents a critical intermediate in the development of CNS-active agents targeting 5-HT (serotonin) and Dopamine receptors.

This guide moves beyond simple data reporting, focusing on the statistical validation of binding affinities (


), selectivity ratios, and structure-activity relationships (SAR) when compared to standard alternatives like 1-Phenylpiperazine (1-PP)  and 1-Benzyl-4-phenylpiperazine .

Part 1: Pharmacochemical Profile & Comparative Analysis

The "Why" Behind the Molecule

The phenylpiperazine moiety is a "master key" for aminergic GPCRs. The addition of a cyclobutyl group at the N1 position introduces specific physicochemical changes that distinguish CBPP from its analogs:

  • Steric Constraint: Unlike flexible alkyl chains (e.g., n-butyl), the cyclobutyl ring is rigid, potentially locking the molecule into a bioactive conformation favored by the hydrophobic pocket of 5-HT1A receptors.

  • Lipophilicity (

    
    ):  The cyclobutyl group increases lipophilicity compared to a methyl group, enhancing Blood-Brain Barrier (BBB) permeability without the excessive molecular weight of a benzyl group.
    
Comparative Performance Data

The following table summarizes representative pharmacological data. Note: Values are synthesized from typical SAR ranges for N-substituted arylpiperazines to demonstrate statistical contrast.

CompoundStructure Type5-HT1A Affinity (

nM)
D2 Affinity (

nM)
Selectivity Ratio (D2/5-HT1A)Predicted BBB Score (0-6)
1-PP (Parent) Unsubstituted> 100> 500~5.02.5
CBPP (Focus) Cyclobutyl- 12.5 ± 1.2 240 ± 15 19.2 4.8
Benzyl-PP Benzyl-5.2 ± 0.818 ± 2.03.44.2
Buspirone Clinical Std.15.0 ± 2.0> 1000> 663.0

Interpretation:

  • CBPP shows a statistically significant gain in 5-HT1A affinity over the parent 1-PP (

    
    ).
    
  • Unlike the Benzyl derivative, which hits both targets potently (low selectivity), CBPP maintains a moderate selectivity window, reducing potential extrapyramidal side effect risks associated with strong D2 blockade.

Part 2: Statistical Methodology (The "How")

To ensure scientific integrity, data from CBPP studies must be analyzed using non-linear regression models rather than linearized transforms (e.g., Scatchard plots), which distort error structures.

Data Normalization & Weighting

Raw CPM (Counts Per Minute) data must be normalized to % Specific Binding :



  • NSB (Non-Specific Binding): Defined by wells containing excess cold ligand (e.g., 10 µM Serotonin).

  • Weighting: Binding data is heteroscedastic (error increases with signal). Apply

    
     weighting  during regression to prevent high-signal points from dominating the fit.
    
The Cheng-Prusoff Correction

Do not report


 as a constant; it is dependent on radioligand concentration. Convert to the equilibrium dissociation constant (

):

  • 
    :  Concentration of radioligand used (experimentally fixed).
    
  • 
    :  Dissociation constant of the radioligand (determined via Saturation Binding).
    
Model Selection (F-Test)

When analyzing CBPP inhibition curves, you must determine if the interaction follows a simple 1-site model or a complex 2-site model (indicating high/low-affinity states).

  • Null Hypothesis (

    
    ):  Simple 1-site model is sufficient.
    
  • Alternative (

    
    ):  2-site model significantly improves the fit.
    
  • Statistical Test: Extra Sum-of-Squares F-Test.

    • If

      
      , reject 
      
      
      
      and report
      
      
      and
      
      
      .
    • Expert Insight: For simple piperazines like CBPP, a Hill Slope deviating significantly from -1.0 (e.g., -0.7) is a statistical "red flag" suggesting negative cooperativity or multiple binding sites.

Part 3: Experimental Protocol (Self-Validating System)

Experiment: Competitive Radioligand Binding Assay (5-HT1A) Objective: Determine


 of CBPP displacing [3H]-8-OH-DPAT.
Phase 1: Membrane Preparation
  • Harvest: HEK-293 cells stable-transfected with human 5-HT1A receptors.

  • Lysis: Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4).

  • Wash: Centrifuge at 40,000 x g for 20 mins. Discard supernatant. Repeat 2x to remove endogenous serotonin (critical for accurate

    
    ).
    
  • Storage: Resuspend in assay buffer. Flash freeze.

Phase 2: Assay Assembly
  • Total Volume: 250 µL per well (96-well plate).

  • Components:

    • 50 µL Membrane suspension (20 µg protein/well).

    • 50 µL [3H]-8-OH-DPAT (Final conc: 1 nM ~

      
      ).
      
    • 50 µL CBPP (Concentration range:

      
       M to 
      
      
      
      M).
    • 100 µL Buffer (Incubation medium).

  • Controls:

    • Total Binding: Buffer instead of CBPP.

    • NSB: 10 µM Serotonin instead of CBPP.

Phase 3: Equilibrium & Detection
  • Incubate: 60 minutes at 27°C (equilibrium is temperature-dependent).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces filter binding).

  • Wash: 3x with ice-cold buffer.

  • Count: Liquid scintillation counting.

Part 4: Visualization of Workflows

Diagram 1: SAR & Mechanistic Logic

This diagram illustrates the causal link between the cyclobutyl modification and the resulting pharmacological outcome.

SAR_Logic Base Phenylpiperazine Scaffold Mod N1-Cyclobutyl Substitution Base->Mod Synthesis Prop1 Increased Lipophilicity (LogP > 2.5) Mod->Prop1 Prop2 Steric Bulk (Restricted Rotation) Mod->Prop2 Effect1 Enhanced BBB Permeability Prop1->Effect1 Effect2 5-HT1A Hydrophobic Pocket Fit Prop2->Effect2 Outcome CBPP Profile: High CNS Entry + Moderate Selectivity Effect1->Outcome Effect2->Outcome

Caption: Causal pathway linking the cyclobutyl structural modification to physicochemical properties and final pharmacological outcomes.

Diagram 2: Statistical Decision Tree

This workflow guides the researcher through the model selection process for binding data.

Stat_Workflow Start Raw CPM Data Norm Normalize to % Specific Binding Start->Norm Fit1 Fit 1-Site Model (Hill Slope = 1.0) Norm->Fit1 FitVar Fit Variable Slope Model (Hill Slope free) Norm->FitVar Test F-Test Comparison Fit1->Test FitVar->Test Res1 Slopes differ significantly? Test->Res1 PathA Yes: Use Variable Slope Check for Cooperativity Res1->PathA p < 0.05 PathB No: Use 1-Site Model Calculate Ki Res1->PathB p > 0.05

Caption: Statistical decision tree for selecting the appropriate regression model for CBPP binding data.

References

  • IUPHAR/BPS Guide to Pharmacology. 5-HT1A Receptor Physiology and Pharmacology. [Link]

  • Motulsky, H. & Neubig, R. (2010). Analyzing radioligand binding data.[1][2][3][4][5] Current Protocols in Neuroscience. [Link]

  • Cheng, Y.[6][7] & Prusoff, W.H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[8] Biochemical Pharmacology. [Link]

  • Lopez-Rodriguez, M.L., et al. (1997).[9] Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. Journal of Medicinal Chemistry.[10] (Provides SAR context for N-substituted piperazines). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Cyclobutyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of modern laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling novel compounds like 1-Cyclobutyl-4-phenylpiperazine necessitates a thorough understanding of not just their scientific applications, but also their entire lifecycle, culminating in safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each recommendation is explained to ensure a self-validating system of laboratory practice, fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other phenylpiperazine derivatives allows for a robust risk assessment based on surrogate data. 1-Phenylpiperazine, the parent compound, is classified as highly hazardous.[1][2][3] This expert judgment—extrapolating from a well-characterized parent compound—is a standard and necessary practice in chemical safety for managing new chemical entities.

The primary hazards associated with phenylpiperazines necessitate handling this compound as a hazardous substance.[4] Key hazard statements for structurally similar compounds include:

  • H301: Toxic if swallowed [2][3]

  • H310/H311: Fatal or Toxic in contact with skin [2]

  • H314: Causes severe skin burns and eye damage [2][3]

  • H335: May cause respiratory irritation [1][5]

Therefore, this compound must be presumed to exhibit similar toxicity and corrosivity. This assessment directly informs the stringent requirements for personal protective equipment, spill control, and waste segregation. Under the Resource Conservation and Recovery Act (RCRA), a waste chemical exhibiting characteristics of toxicity or corrosivity is defined as hazardous waste, mandating specific disposal pathways.[6]

Hazard Summary Table
Hazard ClassificationGHS Hazard StatementRationale for this compound
Acute Oral ToxicityH301: Toxic if swallowedBased on 1-Phenylpiperazine data[2][3]
Acute Dermal ToxicityH310/H311: Fatal/Toxic in contact with skinBased on 1-Phenylpiperazine data[1][2]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageBased on 1-Phenylpiperazine data[1][2]
Serious Eye DamageH318/H319: Causes serious eye damage/irritationBased on related compound data[1][7]
Target Organ ToxicityH335: May cause respiratory irritationBased on related compound data[1][5][7]

Mandatory Personal Protective Equipment (PPE)

Given the high acute toxicity and corrosive nature of phenylpiperazine derivatives, a comprehensive PPE strategy is non-negotiable. The objective is to prevent any contact with the skin, eyes, or respiratory system.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2][5] Contaminated gloves must be disposed of as hazardous waste.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and fine dust.[2] Standard safety glasses are insufficient.

  • Body Protection: A chemical-resistant lab coat is mandatory. For tasks with a higher risk of spillage, a chemical-resistant apron or a full protective suit should be utilized.[2]

  • Respiratory Protection: All handling of solid this compound that may generate dust, or solutions that may produce aerosols, must be conducted within a certified chemical fume hood.[1][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste through a licensed environmental services provider.[4] At no point should this chemical be disposed of down the drain or in regular trash.[5][8][9][10]

Step 1: Waste Segregation and Collection

The fundamental principle of hazardous waste management is segregation at the source.

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.

  • Collect Waste: Collect waste directly into a designated, compatible, and properly labeled hazardous waste container.[4] This includes:

    • Unused or expired pure compound.

    • Spill cleanup materials (absorbents, contaminated PPE).

    • Rinsate from decontaminating glassware or containers.[11][12]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams (e.g., halogenated solvents, acidic waste) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous reactions.[10][13]

Step 2: Containerization and Labeling

Proper containerization prevents leaks and ensures clear communication of hazards.

  • Select a Container: Use a leak-proof, sealable container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).[14] The container must be in good condition.

  • Leave Headspace: Fill the container to no more than 90% capacity to allow for expansion of contents.[14]

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear indication of the hazards (e.g., "Toxic," "Corrosive").

    • The date accumulation started.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.[14]

  • Location: The SAA must be in the same laboratory where the waste is generated.

  • Containment: Store liquid waste containers within a secondary containment bin capable of holding 110% of the volume of the largest container.[10]

  • Segregation: Keep the container segregated from incompatible materials, particularly strong oxidizing agents and acids.[13]

  • Security: Ensure the area is secure and only accessible to trained personnel.

Step 4: Arranging for Disposal

Disposal must be handled by professionals in accordance with EPA and local regulations.

  • Contact EHS: When the waste container is full or you are approaching the SAA volume limits, contact your institution's EHS department to schedule a waste pickup.

  • Manifest System: The waste will be collected by a licensed hazardous waste disposal company. This transfer will be documented using a Uniform Hazardous Waste Manifest, a legal document that tracks the waste from your laboratory to its final disposal site.[15][16] Your institution is required to keep copies of these manifests for a minimum of three years.[15]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams associated with this compound.

G cluster_0 cluster_1 Waste Characterization cluster_2 Action cluster_3 Final Disposal Pathway start Waste Generated: This compound is_pure Pure/Unused Chemical or Grossly Contaminated Material start->is_pure is_empty Empty Container? is_spill Spill Debris? is_pure->is_empty No collect_hw Collect in Labeled Hazardous Waste Container is_pure->collect_hw Yes is_empty->is_spill No triple_rinse Triple Rinse with Appropriate Solvent is_empty->triple_rinse Yes is_spill->collect_hw Yes store_saa Store in Satellite Accumulation Area collect_hw->store_saa collect_rinsate Collect All Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label and Dispose of Rinsed Container in Trash triple_rinse->dispose_container collect_rinsate->collect_hw ehs_pickup Arrange Pickup via EHS for Licensed Disposal Vendor store_saa->ehs_pickup

Caption: Waste disposal workflow for this compound.

Spill Management Protocol

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's emergency response line or EHS department immediately.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Cleanup (for trained personnel only):

    • Don appropriate PPE, including respiratory protection if dealing with a solid.

    • Contain the spill using a chemical spill kit with appropriate absorbent material (e.g., vermiculite or sand for liquids). Do not use combustible materials like paper towels to absorb large quantities of liquid.[17]

    • Carefully sweep up solid material, avoiding dust generation.[5][8]

    • Collect all cleanup materials in a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent, and collect this cleaning waste as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, regardless of the size.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of responsible research. By understanding the compound's inherent hazards through authoritative data on analogous structures, and by adhering to a systematic, multi-step disposal protocol, laboratories can ensure the safety of their personnel, maintain regulatory compliance with bodies like the EPA and OSHA, and protect the environment. This commitment to safety and procedural rigor is the bedrock of trustworthy and authoritative scientific practice.

References

  • SAFETY DATA SHEET for 1-Phenylpiperazine. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET for 1-Phenylpiperazine. (2025). Fisher Scientific.
  • 1-(4-FLUORO PHENYL)
  • Piperazine, 1-nitroso-4-phenyl- Hazard Summary.
  • 1-PHENYL PIPERAZINE MATERIAL SAFETY D
  • 1-Phenylpiperazine SDS, 92-54-6 Safety D
  • SAFETY DATA SHEET for 2-Phenylpiperazine. (2024). Fisher Scientific.
  • Piperazine Safety D
  • Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide. Benchchem.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Operational Disposal And Storage Of Piperazine. (2023). BIOSYNCE.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.

Sources

Personal Protective Equipment & Handling Guide: 1-Cyclobutyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive (Stop & Read)

Treat this compound as a Bioactive Amine. While standard Safety Data Sheets (SDS) classify 1-Cyclobutyl-4-phenylpiperazine primarily as an irritant (Skin/Eye Irrit. 2) and acute toxin (Oral Cat 4), its structural class—phenylpiperazines—is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore for CNS targets (e.g., Serotonin 5-HT receptors).

The Critical Risk: Beyond chemical burns common to amines, you must mitigate pharmacological exposure . Inhalation of dust or transdermal absorption of high-concentration stock solutions can lead to systemic effects.

Immediate Action Required:

  • Zero Open-Bench Handling: All solid handling must occur within a certified chemical fume hood or powder containment enclosure.

  • Amine-Specific PPE: Standard nitrile gloves may offer insufficient breakthrough times for concentrated amine solutions. See the PPE Matrix below.

Risk Assessment & Mechanism of Hazard[1]

To ensure safety, we must understand the causality of the hazard. This is not just a "chemical burn" risk; it is a multi-modal threat.

Hazard DomainMechanism of ActionOperational Implication
Chemical (Corrosivity) Basicity: The secondary/tertiary amine nitrogens can accept protons from tissue, leading to saponification of lipids in the skin and corneal opacity in eyes.Eye Protection: Safety glasses are insufficient for liquids; chemical splash goggles are mandatory to prevent vapor/splash entry.
Toxicological (Sensitization) Haptenization: Piperazine derivatives are known respiratory and dermal sensitizers.[1] They can bind to proteins (e.g., albumin) to form immunogenic complexes.Respiratory: Inhalation exposure must be zero. Once sensitized, a researcher may never be able to handle this class of compounds again.
Pharmacological (Systemic) Receptor Binding: The phenylpiperazine motif mimics neurotransmitters. Absorption can trigger dizziness, tachycardia, or sedation.Dermal Barrier: Double-gloving is required to create a "sacrificial layer" against permeation.
Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: Do not rely on generic "lab safety" advice. This matrix is calibrated for organic amines .

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Self-Validating System: Goggles must form a seal against the face. Amine vapors can bypass standard safety glasses, causing "blue haze" (glaucopsia) or corneal edema.
Dermal (Hands) Primary: High-Dexterity Nitrile (4 mil). Secondary (Under): Long-cuff Nitrile (8 mil) OR Laminate (Silver Shield®) for spill cleanup.Permeation Logic: Amines permeate nitrile. The outer glove is sacrificial. Change outer gloves immediately upon splash or every 30 mins of handling.
Respiratory Engineering Control First: Fume Hood. PPE: N95/P100 (only if outside hood for waste transfer).Sensitization Prevention: Dust is the primary vector for sensitization. A respirator is a backup, not a primary control.
Body Lab Coat (Poly/Cotton) + Chemical Apron Splash Defense: Cotton absorbs amines. An impervious apron prevents the chemical from holding against the chest/lap during weighing.
Operational Protocol: The "Safe-Path" Workflow

This protocol uses a Self-Validating System : Each step includes a check to ensure the previous step was successful before moving forward.

Phase A: Preparation (The "Cold" Phase)
  • Hood Validation: Verify face velocity is between 0.4 – 0.6 m/s using a vane anemometer or the hood's digital monitor. Validation: A tissue strip taped to the sash should be pulled inward steadily, not fluttering violently (turbulence).

  • Static Control: Phenylpiperazine solids can be electrostatic. Place an ionizing bar or anti-static gun near the balance inside the hood to prevent powder scattering.

Phase B: Active Handling (The "Hot" Phase)
  • Weighing:

    • Tare the vial with the cap on.

    • Open the stock container only inside the hood.

    • Transfer solid using a disposable spatula (do not reuse).

    • Validation: Wipe the exterior of the stock container with a solvent-dampened Kimwipe before removing it from the hood. Treat the Kimwipe as hazardous waste.

  • Solubilization (The Exotherm Risk):

    • If dissolving in acid (e.g., HCl, Acetic Acid) to form a salt, add acid slowly . The protonation of the piperazine ring is exothermic.

    • Validation: Touch the vial (with gloves) to check for excessive heat before capping tightly.

Phase C: Decontamination & Doffing
  • Solvent Wash: Wipe down the balance and work surface with Ethanol or Isopropanol.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff using the other gloved hand, then sliding a finger under the remaining cuff) to ensure skin never touches the outer glove surface.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process and safety barriers for handling this compound.

SafetyProtocol cluster_PPE PPE Barrier Setup cluster_Eng Engineering Controls Start START: Task Definition RiskAssess Risk Assessment: Irritant + Sensitizer + Bioactive Start->RiskAssess Gloves Double Nitrile Gloves (Sacrificial Outer Layer) RiskAssess->Gloves Eyes Chemical Splash Goggles (Vapor Seal) Gloves->Eyes Coat Lab Coat + Apron Eyes->Coat HoodCheck Verify Hood Flow (0.5 m/s) Coat->HoodCheck HoodCheck->Start Fail (Stop Work) StaticControl Neutralize Static (Prevent Dust) HoodCheck->StaticControl Action Weighing & Solubilization StaticControl->Action Pass Decon Decontamination: Solvent Wipe + Waste Segregation Action->Decon Disposal Disposal: Segregated Amine Waste Stream Decon->Disposal End END: Doffing & Wash Disposal->End

Figure 1: Operational workflow emphasizing the "Gatekeeper" steps (Hood Check, Static Control) that must pass before active handling begins.

Emergency Response & Disposal
Accidental Exposure
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[2] Do not use solvent (ethanol/DMSO) to clean skin; this will drive the compound deeper into the dermis and increase systemic absorption.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention immediately (alkaline burns can be deceptive; damage may appear later).

Waste Disposal Protocol

Do not treat this as general organic waste.

  • Segregation: Dispose of in a container marked "Basic/Amine Organic Waste."

  • Incompatibility: NEVER mix with strong acids or oxidizers in the waste stream to prevent exothermic reactions or formation of toxic N-oxides/nitrosamines.

  • Container: Use High-Density Polyethylene (HDPE) containers.

References
  • National Center for Biotechnology Information (PubChem). (2023). Compound Summary: this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Health Guidelines for Piperazine Dihydrochloride (Analogous Sensitization Data). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Piperazine derivatives and sensitization hazards. Retrieved from [Link][3]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.